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  • Product: 4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE
  • CAS: 887406-47-5

Core Science & Biosynthesis

Foundational

4-(hydroxymethyl)benzyl methanethiosulfonate chemical properties

An In-Depth Technical Guide to 4-(hydroxymethyl)benzyl Methanethiosulfonate: Properties, Reactivity, and Applications in Cysteine Modification Abstract This technical guide provides a comprehensive overview of 4-(hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(hydroxymethyl)benzyl Methanethiosulfonate: Properties, Reactivity, and Applications in Cysteine Modification

Abstract

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)benzyl methanethiosulfonate, a member of the versatile methanethiosulfonate (MTS) class of reagents. MTS compounds are powerful and highly specific sulfhydryl-reactive agents extensively used in protein chemistry, biophysics, and drug development.[1] This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical properties, mechanism of action, and practical applications. We will explore its core utility in the Substituted Cysteine Accessibility Method (SCAM), its role in bioconjugation, and provide field-proven protocols for its effective use, grounding all claims in authoritative references.

Introduction to the Methanethiosulfonate (MTS) Reagent Class

Methanethiosulfonate (MTS) reagents are a cornerstone of protein chemistry, prized for their ability to selectively and rapidly react with the sulfhydryl (thiol) groups of cysteine residues.[2] This high specificity results in the formation of a stable disulfide bond, a reaction known as alkanethiolation.[1] The power of the MTS family lies in its modularity; the "R" group attached to the methanethiosulfonate moiety can be varied to introduce different charges, sizes, and functionalities (like fluorophores or biotin) at specific protein sites.[1][2][3]

The primary application for these reagents is a powerful technique known as the Substituted Cysteine Accessibility Method (SCAM) .[1][2] SCAM combines site-directed mutagenesis with chemical modification to map the structural and functional landscape of proteins.[1] By systematically replacing amino acids with cysteine and probing their reactivity with various MTS reagents, researchers can elucidate protein topology, map the lining of channels and transporters, and track the conformational changes that underpin protein function.[1][3]

The subject of this guide, 4-(hydroxymethyl)benzyl methanethiosulfonate, is a specific MTS reagent that provides a moderately bulky, neutral probe for these applications.

Physicochemical Properties of 4-(hydroxymethyl)benzyl Methanethiosulfonate

The utility of any chemical probe is fundamentally tied to its physical and chemical properties. These characteristics dictate its handling, stability, and suitability for specific experimental systems.

PropertyValueSource(s)
CAS Number 887406-47-5[4][5]
Molecular Formula C₉H₁₂O₃S₂[4][5]
Molecular Weight 232.32 g/mol [4][5]
IUPAC Name [4-(methylsulfonylsulfanylmethyl)phenyl]methanol[4][5]
Synonym S-[4-(hydroxymethyl)benzyl] methanesulfonothioate
Storage Temperature -20°C, desiccated[1][4]

Stability and Handling: MTS reagents, including this compound, are known to be hygroscopic and susceptible to hydrolysis in aqueous solutions.[1] Therefore, meticulous handling is critical for experimental success.

  • Storage: The compound must be stored desiccated at -20°C to prevent degradation.[1][4]

  • Handling: Before opening, the vial should be warmed to room temperature to prevent moisture condensation onto the solid reagent.[1]

  • Solution Preparation: Stock solutions should be prepared immediately before use in an anhydrous solvent like DMSO to prevent hydrolysis.[1][2][6] This stock can then be diluted into an aqueous reaction buffer. While aqueous solutions may be stable for short periods (hours at 4°C), fresh preparation is always the most reliable approach.[6]

Chemical Reactivity and Mechanism of Action

The defining feature of 4-(hydroxymethyl)benzyl methanethiosulfonate is its highly specific reaction with thiols.[4]

Core Reaction Mechanism: The reaction proceeds via a nucleophilic attack by the sulfur atom of a cysteine's thiol group on one of the sulfur atoms of the MTS reagent. This is a highly specific reaction for the ionized thiol, or thiolate (R-S⁻), which is a much stronger nucleophile than its protonated form (R-SH).[1] This attack results in the formation of a new, stable disulfide bond between the cysteine residue and the 4-(hydroxymethyl)benzyl group, with the concurrent displacement of the methanesulfinate leaving group (CH₃SO₂⁻).

G cluster_arrow Protein_Cys Protein-CH₂-S Modified_Protein Protein-CH₂-S-S-CH₂-Ar-CH₂OH p2 Protein_Cys->p2 MTS CH₃-S(O)₂-S-CH₂-Ar-CH₂OH Leaving_Group CH₃-SO₂⁻ p1 MTS->p1 r_plus + p_plus + p1->Leaving_Group p2->Modified_Protein arrow_node G cluster_results Interpretation start Select Target Residue (X) mutagenesis Site-Directed Mutagenesis (X ➔ Cysteine) start->mutagenesis expression Express Mutant Protein mutagenesis->expression reaction React with MTS Reagent expression->reaction assay Functional Assay (e.g., Electrophysiology) reaction->assay no_change No Change in Function assay->no_change NO change Change in Function assay->change YES conclusion_inaccessible Residue Inaccessible or Modification has no effect no_change->conclusion_inaccessible conclusion_accessible Residue Accessible & Functionally Important change->conclusion_accessible

Caption: A typical workflow for the Substituted Cysteine Accessibility Method (SCAM).

Covalent Inhibition and Functional Modulation

This reagent can serve as a low-toxicity alternative to traditional inhibitors like mercury-containing compounds for proteins that have a functionally important and accessible cysteine. [7]For example, it has been shown that MTS reagents can inhibit mercurial-sensitive aquaporins in a size-dependent manner. [7]The covalent modification of a key cysteine can block a channel pore or an active site, providing a powerful method to study protein function.

Bioconjugation and Protein Labeling

Bioconjugation—the chemical linking of two molecules where at least one is a biomolecule—is a pillar of modern therapeutics and diagnostics. [8][9][10]Cysteine-specific modification is a popular strategy due to the low natural abundance and unique reactivity of cysteine. 4-(hydroxymethyl)benzyl methanethiosulfonate can be used to attach its benzyl-based moiety to a protein. While the hydroxymethyl group itself is not a common attachment point for large payloads, it adds polarity and could potentially be used in more complex, multi-step labeling strategies. This reagent is part of a broader chemical toolkit used to create complex biomaterials and targeted therapeutics like antibody-drug conjugates (ADCs). [9][11]

Experimental Protocols

The following protocols provide a general framework. Optimization is essential for each specific protein and experimental system.

Protocol 1: General Protein Cysteine Modification
  • Reagent Preparation: Prepare a 100 mM stock solution of 4-(hydroxymethyl)benzyl methanethiosulfonate in anhydrous DMSO. This stock is best used fresh but can be stored at -20°C for short periods if tightly sealed.

  • Protein Preparation: Ensure the target protein is in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-7.5) and that any pre-existing disulfide bonds are reduced if necessary (e.g., with a short incubation of 1-5 mM TCEP, followed by removal of the reducing agent).

  • Reaction: Add the MTS stock solution to the protein solution to a final concentration typically ranging from 10 µM to 2 mM. [2][6]The optimal concentration depends on the protein and the reactivity of the specific cysteine.

  • Incubation: Incubate the reaction for a period ranging from 1 minute to 1 hour at a controlled temperature (e.g., 4°C, room temperature). [6]Reaction progress can be monitored by functional assays or mass spectrometry.

  • Quenching (Optional): To stop the reaction, a small molecule thiol like free cysteine (e.g., 20 mM) can be added to consume any excess MTS reagent. [3]6. Purification: Remove excess reagent and byproducts by dialysis, spin filtration, or size-exclusion chromatography.

Protocol 2: Reversibility Control
  • Confirm Modification: After confirming successful modification (Step 6 from Protocol 1) and observing a functional effect, proceed with reversal.

  • Add Reducing Agent: Add DTT to the modified protein solution to a final concentration of 10-50 mM.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Verification: Re-run the functional assay to confirm that the protein's original activity has been restored. This validates that the observed effect was due to the specific and reversible disulfide modification. [7]

Conclusion

4-(hydroxymethyl)benzyl methanethiosulfonate is a highly effective and specific chemical tool for the investigation of protein structure and function. Its ability to rapidly and selectively form a reversible disulfide bond with cysteine residues makes it an invaluable reagent for SCAM studies, targeted covalent inhibition, and bioconjugation strategies. By understanding its chemical properties, mechanism of action, and proper handling procedures, researchers can confidently deploy this reagent to gain critical insights into complex biological systems and advance the development of novel therapeutics.

References

  • Benchchem. (n.d.). Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide for Researchers. Benchchem.
  • Biotium. (n.d.). MTS reagents. Biotium.
  • Endeward, V., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. PMC.
  • Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate. Sigma-Aldrich.
  • Interchim. (n.d.). Fluorescent MTS. Interchim.
  • Interchim. (n.d.). MTSEA-Biotin, -X, -XX. Interchim.
  • LGC Standards. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate. LGC Standards.
  • Fisher Scientific. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate, TRC 25 mg. Fisher Scientific.
  • Liu, Y., et al. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC.
  • Single Use Support. (2023). Bioconjugates: Examples & Applications. Single Use Support.
  • Vector Labs. (2021). Bioconjugation And Its Use In Biomolecular Research. Vector Labs.
  • Kyushu University. (2018). Development of a benzylic thiolation reaction under Weakly Acidic Conditions: A New option for Bioconjugation Reaction. Kyushu University Research Results.

Sources

Exploratory

4-(Hydroxymethyl)benzyl Methanethiosulfonate: Synthesis, Purification, and Application in Site-Directed Protein Modification

Introduction and Mechanistic Rationale Methanethiosulfonate (MTS) reagents are indispensable biochemical tools designed for the highly specific and rapid alkanethiolation of sulfhydryl groups (cysteine residues) in prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Methanethiosulfonate (MTS) reagents are indispensable biochemical tools designed for the highly specific and rapid alkanethiolation of sulfhydryl groups (cysteine residues) in proteins[1]. While small reagents like methyl methanethiosulfonate (MMTS) are routinely used to probe basic accessibility, the structural elucidation of complex membrane proteins often requires probes with specific steric or chemical properties.

4-(Hydroxymethyl)benzyl methanethiosulfonate (MTS-Bn-OH) is a specialized, bifunctional MTS derivative. The benzylic spacer introduces a defined steric footprint, while the para-hydroxymethyl group serves as a hydrogen-bond donor/acceptor[2]. This makes MTS-Bn-OH highly valuable in the Substituted Cysteine Accessibility Method (SCAM) , allowing researchers to probe the microenvironment, volume, and polarity of allosteric pockets and ion channel pores[1][3].

Mechanistically, the reaction is driven by the nucleophilic attack of an ionized protein thiolate (Protein-S⁻) on the thiosulfonate sulfur of the MTS reagent. This highly chemoselective reaction displaces methanesulfinate ( CH3​SO2−​ ), forming a stable but reversible mixed disulfide bond with the protein[1].

Chemical Logic & Retrosynthetic Analysis

The synthesis of MTS-Bn-OH relies on a classic SN​2 nucleophilic substitution. The chemical logic dictates the use of a soft nucleophile—sodium methanethiosulfonate (NaMTS) —reacting with a soft electrophile, such as a benzylic halide[2].

Causality in Reaction Design:

  • Chemoselectivity: Because NaMTS is a soft nucleophile, it selectively attacks the benzylic carbon. The hard oxygen of the primary alcohol (hydroxymethyl group) remains unreactive under these conditions, completely bypassing the need for cumbersome protecting-group chemistry.

  • Solvent Selection: Anhydrous Dimethylformamide (DMF) is utilized as the solvent. As a polar aprotic solvent, DMF poorly solvates the thiosulfonate anion, leaving it "naked" and highly reactive, which drastically accelerates the SN​2 displacement[2].

SynthesisWorkflow A 4-(Hydroxymethyl)benzyl bromide (Electrophile) D SN2 Displacement (1-2 h, 25°C) A->D B Sodium Methanethiosulfonate (Nucleophile) B->D C Anhydrous DMF (Polar Aprotic Solvent) C->D E Aqueous Quench & Extraction (EtOAc / H2O) D->E F Silica Gel Chromatography (Hexanes:EtOAc) E->F G Pure MTS-Bn-OH Product F->G

Caption: Workflow for the SN2 synthesis and purification of 4-(hydroxymethyl)benzyl methanethiosulfonate.

Detailed Synthesis Protocol

The following protocol outlines a self-validating system for the synthesis of MTS-Bn-OH, ensuring high yield and structural integrity.

Step-by-Step Methodology
  • Preparation of the Reaction System: Flame-dry a round-bottom flask and purge it with inert nitrogen ( N2​ ). Rationale: MTS reagents are susceptible to hydrolysis; excluding ambient moisture prevents the premature degradation of the thiosulfonate group[3].

  • Reagent Solubilization: Dissolve 1.0 equivalent (e.g., 2.0 mmol) of 4-(hydroxymethyl)benzyl bromide in 5.0 mL of anhydrous DMF[2].

  • Nucleophilic Addition: Add 1.25 equivalents (2.5 mmol) of sodium methanethiosulfonate (NaMTS) in a single portion[2]. Rationale: The slight stoichiometric excess drives the reaction to completion and ensures full consumption of the benzylic bromide.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature (25°C) for 1 hour[2]. Validate the reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) system. The reaction is complete when the starting material spot disappears, replaced by a new, more polar UV-active spot.

  • Aqueous Quench & Extraction: Quench the reaction by adding 5.0 mL of distilled water. Extract the aqueous mixture three times with 15 mL of ethyl acetate (EtOAc)[2].

  • Washing & Drying: Wash the combined organic layers twice with saturated aqueous NaCl (brine). Rationale: Brine effectively pulls residual DMF out of the organic phase[2]. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Purification and Quality Control

Because the methanethiosulfonate moiety is sensitive to strong nucleophiles and prolonged exposure to acidic silica, purification must be swift and utilize mild conditions.

  • Flash Chromatography: Pack a glass column with silica gel (230-400 mesh) in hexanes. Load the crude residue dissolved in a minimal volume of dichloromethane (DCM).

  • Elution: Elute the column using a gradient of Hexanes and Ethyl Acetate (e.g., 3:1 to 1:1)[2].

  • Fraction Validation: Analyze fractions via TLC. Pool the fractions containing the pure MTS-Bn-OH product and evaporate the solvent in vacuo to yield the product (typically 65%–95% yield)[2].

  • Spectroscopic Quality Control: Perform 1H NMR spectroscopy to validate structural integrity. The integration of the methanesulfonyl protons (a 3H singlet near δ 3.0 ppm) must perfectly match the benzylic CH2​-S protons (a 2H singlet near δ 4.3 ppm)[2].

Quantitative Data Summary
ParameterSpecification
Chemical Name 4-(Hydroxymethyl)benzyl methanethiosulfonate
CAS Number 887406-47-5[4][5]
Molecular Formula C9​H12​O3​S2​ [4][5]
Molecular Weight 232.32 g/mol [4][5]
Target Residue Cysteine (Sulfhydryl / Thiolate)[1]
Reaction Type Alkanethiolation (Mixed Disulfide Formation)[1]
Storage Conditions -20°C, desiccated, inert atmosphere[3]

Application: Substituted Cysteine Accessibility Method (SCAM)

Once synthesized and purified, MTS-Bn-OH is deployed in SCAM workflows to map protein topology. By systematically mutating residues to cysteine and exposing them to MTS-Bn-OH, researchers can determine whether a specific residue faces the aqueous solvent, a lipid bilayer, or a buried hydrophobic pocket[1][6].

SCAM_Mechanism A Target Protein B Site-Directed Mutagenesis (Introduce Cys) A->B C Single-Cys Mutant (Protein-SH) B->C D Add MTS-Bn-OH (Aqueous Buffer, pH 7.4) C->D E Nucleophilic Attack by Thiolate (S⁻) D->E F Mixed Disulfide Formation (Protein-S-S-Bn-OH) E->F G Release of Methanesulfinate (CH3SO2⁻) E->G

Caption: Mechanism of site-directed alkylation using MTS reagents in SCAM.

SCAM Experimental Protocol
  • Reagent Preparation: Prepare a 100 mM stock solution of MTS-Bn-OH in anhydrous DMSO. Causality: MTS reagents rapidly hydrolyze in water; DMSO prevents degradation prior to the assay[3].

  • Alkylation Reaction: Dilute the stock into the protein buffer (pH 7.0–7.4) to a final concentration of 1–5 mM[2]. Incubate with the target single-Cys mutant protein for 5 to 15 minutes at room temperature[3].

  • Validation of Accessibility: Use a secondary radioactive probe, such as [14C]NEM (N-ethylmaleimide), to test if the cysteine was successfully blocked by MTS-Bn-OH. If the residue was accessible and modified by MTS-Bn-OH, subsequent labeling with [14C]NEM will be entirely blocked, resulting in no radioactive signal on an autoradiogram[6].

Sources

Foundational

S-(4-Hydroxybenzyl) methanesulfonothioate mechanism of action

An in-depth analysis of scientific databases and literature reveals a significant lack of specific information regarding the mechanism of action for a compound identified as "S-(4-Hydroxybenzyl) methanesulfonothioate." E...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of scientific databases and literature reveals a significant lack of specific information regarding the mechanism of action for a compound identified as "S-(4-Hydroxybenzyl) methanesulfonothioate." Extensive searches in prominent chemical and biological repositories, including PubChem, and broad searches across scientific publications have not yielded specific data on the biological activity, molecular targets, or signaling pathways associated with this particular molecule.

This suggests that S-(4-Hydroxybenzyl) methanesulfonothioate may be a novel or hypothetical compound that has not yet been synthesized or characterized in the public domain. Alternatively, it may be referred to by a different chemical name or identifier that is not readily apparent.

Due to the absence of verifiable scientific data, it is not possible to construct an in-depth technical guide on the mechanism of action of S-(4-Hydroxybenzyl) methanesulfonothioate that meets the required standards of scientific integrity, expertise, and authoritativeness. The creation of such a guide would necessitate speculation and would not be grounded in empirical evidence, thereby failing to provide the trustworthy and accurate information required by researchers, scientists, and drug development professionals.

Further research, including de novo synthesis and comprehensive biological screening, would be required to elucidate the physicochemical properties, bioactivity, and mechanism of action of S-(4-Hydroxybenzyl) methanesulfonothioate. Until such data becomes available in peer-reviewed literature, a detailed and accurate technical guide on its core mechanism of action cannot be responsibly produced.

Exploratory

Spectroscopic Properties of 4-(Hydroxymethyl)benzyl Methanethiosulfonate: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4-(Hydroxymethyl)benzyl methanethiosulfonate is a valuable sulfhydryl-reactive reagent belonging to the methanethiosulf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)benzyl methanethiosulfonate is a valuable sulfhydryl-reactive reagent belonging to the methanethiosulfonate (MTS) class of compounds. These reagents are instrumental in protein chemistry and drug development for probing protein structure, function, and accessibility through cysteine modification.[1] The precise characterization of this reagent is paramount to ensure the validity and reproducibility of experimental results. This guide provides an in-depth analysis of the core spectroscopic properties of 4-(hydroxymethyl)benzyl methanethiosulfonate, offering researchers a definitive reference for its structural verification. We will explore the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the comprehensive identification and quality assessment of this compound.

Molecular Structure and Synthetic Strategy

Before delving into the spectroscopic analysis, it is essential to understand the molecule's structure. 4-(Hydroxymethyl)benzyl methanethiosulfonate (C₉H₁₂O₃S₂) possesses a molecular weight of 232.32 g/mol . Its structure features a 1,4-disubstituted benzene ring bearing a hydroxymethyl group (-CH₂OH) and a methylene group attached to the methanethiosulfonate (-S-SO₂CH₃) functional group. This unique combination of a reactive MTS moiety and a polar hydroxymethyl group makes it a versatile tool for biochemical studies.

A plausible synthetic route involves the reaction of 4-(hydroxymethyl)benzyl halide with a methanethiosulfonate salt. This nucleophilic substitution reaction provides a direct and efficient method for its preparation.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 4-(Hydroxymethyl)benzyl bromide reaction Nucleophilic Substitution (SN2) start1->reaction start2 Sodium Methanethiosulfonate start2->reaction product 4-(Hydroxymethyl)benzyl Methanethiosulfonate reaction->product Solvent (e.g., Acetone) Room Temperature

Caption: Proposed synthetic pathway for 4-(hydroxymethyl)benzyl methanethiosulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules by probing the magnetic environments of ¹H and ¹³C nuclei.

Expertise & Causality: Why NMR?

For 4-(hydroxymethyl)benzyl methanethiosulfonate, ¹H NMR is essential to confirm the number and connectivity of protons, including the distinct signals for the aromatic, methylene, methyl, and hydroxyl groups. ¹³C NMR complements this by identifying each unique carbon atom in the molecule, from the low-field sulfonyl-adjacent carbon to the aliphatic and aromatic carbons. The choice of a deuterated solvent like deuterochloroform (CDCl₃) is critical because it dissolves the analyte without producing interfering proton signals, while its deuterium signal is used by the spectrometer for field-frequency stabilization.[2][3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterochloroform (CDCl₃).[4]

  • Filtration: To ensure magnetic field homogeneity and prevent peak broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The residual non-deuterated solvent peak (CHCl₃ at δ 7.26 ppm) can also be used for calibration.[2][5]

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For ¹³C NMR, a higher concentration or longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[4]

Predicted ¹H and ¹³C NMR Data and Interpretation

The expected chemical shifts are predicted based on the known effects of the functional groups and data from analogous benzyl compounds.[6][7]

Table 1: Predicted NMR Spectroscopic Data (Solvent: CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.35Doublet2HAr-H (ortho to CH₂S)
~ 7.30Doublet2HAr-H (ortho to CH₂OH)
~ 4.70Singlet2HAr-CH₂ OH
~ 4.35Singlet2HAr-CH₂ S
~ 3.30Singlet3HS-SO₂CH₃
~ 1.70Broad Singlet1HCH₂ OH
¹³C NMR Chemical Shift (δ, ppm) Assignment
~ 141.0Ar-C (ipso, attached to CH₂OH)
~ 134.0Ar-C (ipso, attached to CH₂S)
~ 129.5Ar-C H (ortho to CH₂S)
~ 127.5Ar-C H (ortho to CH₂OH)
~ 64.5Ar-C H₂OH
~ 50.0S-SO₂C H₃
~ 38.0Ar-C H₂S
  • ¹H Interpretation: The aromatic region is expected to show an AA'BB' system of two doublets due to the 1,4-disubstitution. The two benzylic methylene groups (-CH₂S- and -CH₂OH) will appear as distinct singlets, with the one adjacent to the sulfur atom being slightly more downfield than a typical benzylic alcohol. The methyl group of the methanethiosulfonate moiety will be a sharp singlet around 3.30 ppm. The hydroxyl proton signal is often broad and its position can vary with concentration and sample purity.

  • ¹³C Interpretation: The spectrum will show four aromatic signals (two quaternary, two CH). The hydroxymethyl carbon (-CH₂OH) is expected around 64.5 ppm, while the carbon attached to the sulfur (-CH₂S) will be further upfield. The methyl carbon of the MTS group will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Why IR?

This technique is ideal for confirming the presence of key functional groups in 4-(hydroxymethyl)benzyl methanethiosulfonate. The strong and characteristic S=O stretching vibrations of the sulfonate group are easily identifiable.[8] Furthermore, the broad O-H stretch from the alcohol and the various C-H and C=C stretches of the aromatic ring provide a unique fingerprint for the molecule. The KBr pellet method is a common and reliable technique for solid samples, as KBr is transparent in the mid-IR region, thus avoiding solvent-related spectral interference.[9]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Weigh approximately 1-2 mg of the compound and 150-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[10] The KBr must be kept in a desiccator or oven to prevent moisture absorption, which can introduce a broad O-H band into the spectrum.[11][12]

  • Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation (<2 µm) to minimize light scattering.[10]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent or translucent disc.[10]

  • Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.

Predicted IR Data and Interpretation

Table 2: Predicted IR Absorption Frequencies

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H Stretch (Alcohol)3400 - 3200Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=C Stretch (Aromatic)1610, 1500Medium
S=O Asymmetric Stretch~ 1325Strong
S=O Symmetric Stretch~ 1130Strong
C-O Stretch (Primary Alcohol)~ 1050Strong
S-S Stretch~ 530Weak

The spectrum is dominated by a broad O-H absorption centered around 3300 cm⁻¹. The most telling signals are the two very strong absorptions for the asymmetric and symmetric S=O stretches, confirming the methanethiosulfonate group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this moderately polar and thermally labile molecule.[13][14]

Expertise & Causality: Why ESI-MS?

ESI-MS is the method of choice because it allows for the ionization of the analyte directly from a solution with minimal fragmentation, preserving the molecular ion for accurate mass determination.[15][16] This is crucial for verifying the molecular formula. The technique is highly sensitive and can provide clear evidence of the parent molecule, often as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.[17]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.[17]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

Predicted Mass Spectrum and Interpretation

Table 3: Predicted Mass Spectrometry Data (Positive ESI)

m/z (mass-to-charge) Ion Identity Interpretation
233.02[M+H]⁺Protonated molecular ion
255.00[M+Na]⁺Sodiated molecular ion adduct
121.06[C₈H₉O]⁺Fragment: Loss of ·SSO₂CH₃

The base peak is likely to be an adduct of the molecular ion, such as [M+H]⁺ (m/z 233.02) or [M+Na]⁺ (m/z 255.00). A significant fragment ion is expected at m/z 121, corresponding to the stable 4-(hydroxymethyl)benzyl cation, formed by the cleavage of the benzylic C-S bond. This fragmentation pattern is characteristic of benzyl thio-compounds and strongly supports the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and is particularly useful for analyzing compounds with chromophores, such as the benzene ring in this molecule.

Expertise & Causality: Why UV-Vis?

The substituted benzene ring in the molecule acts as a chromophore. UV-Vis spectroscopy allows for the confirmation of this aromatic system. The position and intensity of the absorption bands are sensitive to the substituents on the ring.[18] While benzene itself has characteristic absorptions, the electron-donating (-CH₂OH) and electron-withdrawing (-CH₂SSO₂CH₃) groups will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.[19][20] This technique is also valuable for quantitative analysis using the Beer-Lambert law.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like ethanol or methanol.

  • Dilution: Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0.

  • Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (as a blank) and another with the sample solution.

  • Scanning: Scan the absorbance from approximately 400 nm down to 200 nm to record the spectrum.

Predicted UV-Vis Data and Interpretation

Table 4: Predicted UV-Vis Absorption Data (Solvent: Ethanol)

Band λₘₐₓ (nm) Interpretation
E2-band~ 220π → π* transition
B-band~ 265π → π* transition (benzenoid)

The spectrum is expected to show two main absorption bands characteristic of a substituted benzene ring. A more intense E2-band around 220 nm and a less intense B-band (showing some fine structure) around 265 nm. These positions are shifted to longer wavelengths compared to benzene (λₘₐₓ ≈ 204 nm, 255 nm) due to the substitution on the aromatic ring.[19]

Integrated Analytical Workflow

The confirmation of the structure and purity of 4-(hydroxymethyl)benzyl methanethiosulfonate is not reliant on a single technique, but on the convergence of evidence from multiple spectroscopic methods. The following workflow illustrates this synergistic approach.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Final Verification Synthesis Synthesized Product MS MS Analysis (Molecular Weight) Synthesis->MS Is MW correct? IR IR Spectroscopy (Functional Groups) Synthesis->IR Are functional groups present? UV UV-Vis Spectroscopy (Aromatic System) Synthesis->UV Is aromatic system intact? NMR NMR Spectroscopy (Connectivity & Structure) MS->NMR Confirm MW IR->NMR Confirm FGs Verification Structure Confirmed & Purity Assessed NMR->Verification Definitive Structure UV->Verification Confirm Chromophore

Sources

Foundational

An In-depth Technical Guide to 4-(hydroxymethyl)benzyl methanethiosulfonate (CAS 887406-47-5)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-(hydroxymethyl)benzyl methanethiosulfonate,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)benzyl methanethiosulfonate, a specialized methanethiosulfonate (MTS) reagent. MTS reagents are a critical class of sulfhydryl-reactive compounds extensively utilized in protein chemistry, biophysics, and drug development to probe protein structure, function, and accessibility. This document delves into the chemical properties, synthesis, mechanism of action, and practical applications of 4-(hydroxymethyl)benzyl methanethiosulfonate. Detailed experimental protocols, field-proven insights, and visual diagrams are provided to enable researchers to effectively integrate this versatile tool into their workflows for studying complex biological systems, particularly ion channels and other membrane proteins.

Introduction: The Role of Methanethiosulfonate Reagents in Modern Research

Methanethiosulfonate (MTS) reagents are a class of chemical compounds that exhibit high specificity for the sulfhydryl (thiol) group of cysteine residues in proteins.[1] This specific and rapid reaction results in the formation of a disulfide bond, a process known as alkanethiolation.[1] The versatility of MTS reagents stems from the ability to synthesize them with a variety of functional groups, allowing for the introduction of different charges, sizes, and labels at specific sites within a protein.[1]

The primary application of MTS reagents is in the Substituted Cysteine Accessibility Method (SCAM).[1][2][3] This powerful technique combines site-directed mutagenesis with chemical modification to map the accessibility of individual amino acid residues within a protein.[1][3] By systematically replacing residues with cysteine and then probing their reactivity with MTS reagents of varying properties, researchers can gain valuable insights into protein topology, the structure of channels and transporters, and the conformational changes associated with protein function.[1][2]

This guide focuses specifically on 4-(hydroxymethyl)benzyl methanethiosulfonate (MTS-Bn-OH), a neutral MTS reagent. Its uncharged nature and the presence of a benzyl group with a hydroxyl substituent offer unique properties for probing specific microenvironments within proteins.

Chemical Properties and Mechanism of Action

Physicochemical Properties
PropertyValueSource
CAS Number 887406-47-5[4]
Molecular Formula C₉H₁₂O₃S₂[4]
Molecular Weight 232.32 g/mol [4]
Appearance White to off-white solidVendor Information
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous solutions.[5][6]
Storage Store desiccated at -20°C.[5][6]
Mechanism of Cysteine Modification

MTS reagents are characterized by the methanethiosulfonate group (-S-SO₂-CH₃). The sulfur atom of the thiol group in a cysteine residue acts as a nucleophile, attacking the sulfur atom of the MTS reagent. This nucleophilic attack results in the displacement of the methanesulfinate leaving group and the formation of a disulfide bond between the cysteine residue and the benzyl group of MTS-Bn-OH.[1] This reaction is highly specific for ionized thiols (thiolates), which are more prevalent in aqueous environments.[1]

The reaction is typically rapid, with second-order rate constants on the order of 10⁵ M⁻¹s⁻¹, allowing for complete modification of accessible cysteines within seconds to minutes using micromolar concentrations of the reagent.[5] The disulfide bond formed is covalent but can be reversed by the addition of reducing agents like dithiothreitol (DTT), which allows for experimental control and verification.[5]

Caption: Cysteine modification by 4-(hydroxymethyl)benzyl methanethiosulfonate.

Synthesis of 4-(hydroxymethyl)benzyl methanethiosulfonate

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-(hydroxymethyl)benzyl methanethiosulfonate.

Step-by-Step Proposed Protocol

Step 1: Synthesis of 4-(hydroxymethyl)benzyl bromide

The conversion of benzylic alcohols to benzyl bromides is a well-established transformation. Several methods can be employed, including the use of phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS).

  • Methodology: To a stirred solution of 4-(hydroxymethyl)benzyl alcohol and triphenylphosphine in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), N-bromosuccinimide is added portion-wise at room temperature. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by aqueous extraction and the crude product purified by column chromatography.

Step 2: Synthesis of 4-(hydroxymethyl)benzyl methanethiosulfonate

The final step involves the reaction of the benzyl bromide intermediate with a methanethiosulfonate salt, such as potassium or sodium methanethiosulfonate.

  • Methodology: 4-(hydroxymethyl)benzyl bromide is dissolved in a polar aprotic solvent like acetone or dimethylformamide (DMF). To this solution, sodium methanethiosulfonate is added, and the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC. Upon completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the desired 4-(hydroxymethyl)benzyl methanethiosulfonate.[3]

Applications in Research: Probing Protein Structure and Function

The primary utility of 4-(hydroxymethyl)benzyl methanethiosulfonate lies in its application in the Substituted Cysteine Accessibility Method (SCAM) to investigate the structure and function of proteins, particularly ion channels and transporters.[1][2][6] The neutral character of this reagent allows it to probe regions of a protein that may be inaccessible to charged MTS reagents.

General Workflow for Substituted Cysteine Accessibility Method (SCAM)

SCAM_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis & Interpretation Mutagenesis Site-Directed Mutagenesis: Introduce single cysteine mutation Expression Heterologous Expression: Express mutant protein in a suitable system (e.g., Xenopus oocytes, mammalian cells) Mutagenesis->Expression Baseline Baseline Functional Assay: Measure protein activity before modification (e.g., electrophysiology, transport assay) Expression->Baseline Modification Chemical Modification: Apply 4-(hydroxymethyl)benzyl methanethiosulfonate Baseline->Modification Post_Modification Post-Modification Functional Assay: Measure protein activity after modification Modification->Post_Modification Data_Analysis Data Analysis: Compare pre- and post-modification activity Post_Modification->Data_Analysis Interpretation Interpretation: Infer accessibility and structural/functional role of the modified cysteine residue Data_Analysis->Interpretation

Caption: General workflow of a Substituted Cysteine Accessibility Method (SCAM) experiment.

Case Study: Probing Aquaporin Structure with a Neutral Benzyl-MTS Reagent

While specific studies utilizing 4-(hydroxymethyl)benzyl methanethiosulfonate are not extensively documented, a study on the inhibition of aquaporin (AQP) water channels using the structurally similar S-benzyl-MTS (BMTS) provides a valuable model for its application.[7]

  • Objective: To investigate the role of a specific cysteine residue (Cys189) in the water permeability of AQP1.

  • Methodology:

    • Wild-type AQP1 and a Cys189Ala mutant were expressed in yeast cells.

    • The water permeability of the yeast cells was measured using stopped-flow light scattering.

    • Cells were incubated with varying concentrations of BMTS for different durations.

    • The effect of BMTS on water permeability was quantified.

  • Results:

    • BMTS was found to inhibit the water permeability of wild-type AQP1 in a concentration and time-dependent manner.

    • The Cys189Ala mutant was resistant to inhibition by BMTS, confirming that the effect was mediated through this specific cysteine residue.

    • The inhibition was reversible upon treatment with the reducing agent dithiothreitol (DTT).

  • Significance: This study demonstrates the utility of a neutral, benzyl-containing MTS reagent to probe the structure and function of a channel protein. The size and hydrophobicity of the benzyl group can provide insights into the steric and chemical environment of the modified cysteine.

Detailed Experimental Protocol: Cysteine Modification of a Model Ion Channel

This protocol provides a generalized procedure for the modification of a cysteine-substituted ion channel expressed in a cellular system, adapted from methodologies used for similar MTS reagents.[5][7]

Materials:

  • Cells expressing the single-cysteine mutant of the ion channel of interest.

  • Appropriate recording or assay buffer (e.g., HEPES-buffered saline).

  • Stock solution of 4-(hydroxymethyl)benzyl methanethiosulfonate (e.g., 100 mM in anhydrous DMSO).

  • Reducing agent solution (e.g., 10-20 mM DTT in buffer).

  • Functional assay setup (e.g., patch-clamp rig, fluorescence plate reader).

Procedure:

  • Preparation of Reagent Solutions:

    • On the day of the experiment, prepare a fresh working solution of 4-(hydroxymethyl)benzyl methanethiosulfonate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 10 µM to 1 mM).

    • Prepare a fresh solution of the reducing agent (DTT).

  • Baseline Measurement:

    • Establish a stable baseline recording of the ion channel's activity in the assay buffer.

  • Application of MTS Reagent:

    • Perfuse the cells with the working solution of 4-(hydroxymethyl)benzyl methanethiosulfonate for a defined period (e.g., 1-5 minutes).

    • Continuously monitor the channel's activity during the application of the reagent.

  • Washout and Post-Modification Measurement:

    • Wash out the MTS reagent by perfusing with fresh assay buffer for several minutes.

    • Record the channel's activity after modification. A persistent change in activity suggests covalent modification.

  • Reversibility (Optional but Recommended):

    • To confirm that the observed effect is due to the formation of a disulfide bond, apply the DTT solution to the cells.

    • A return of the channel's activity to the baseline level confirms the reversibility of the modification.

Data Analysis:

  • Quantify the change in channel activity (e.g., current amplitude, open probability) before and after the application of the MTS reagent.

  • The rate of modification can be determined by fitting the time course of the change in activity to an exponential function.

Handling, Storage, and Safety

Handling and Storage

MTS reagents, including 4-(hydroxymethyl)benzyl methanethiosulfonate, are hygroscopic and can hydrolyze in water, particularly in the presence of nucleophiles.[5][6]

  • Storage: Store the solid reagent in a desiccator at -20°C.[5][6]

  • Handling: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture.

  • Solution Preparation: Prepare solutions immediately before use. For non-water-soluble MTS reagents like this one, anhydrous DMSO is a suitable solvent for preparing stock solutions.[5][6] Aqueous working solutions should be used promptly as they can hydrolyze over time.

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the solid compound and its solutions.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust or aerosols.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

4-(hydroxymethyl)benzyl methanethiosulfonate is a valuable tool for researchers in protein chemistry and drug development. Its ability to specifically and reversibly modify cysteine residues, combined with its neutral character, makes it well-suited for probing the structure and function of proteins, particularly in the context of the Substituted Cysteine Accessibility Method. By following the guidelines and protocols outlined in this technical guide, researchers can effectively employ this reagent to gain deeper insights into the molecular mechanisms of complex biological systems.

References

  • Interchim. (n.d.). MTS reagents. Retrieved from [Link][2]

  • Nagura, H., et al. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2988. [Link][3]

  • Uptima. (n.d.). MTS reagents. Retrieved from [Link]

  • Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]

  • Beitz, E., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10839. [Link][8]

Sources

Exploratory

Molecular weight and formula of 4-(hydroxymethyl)benzyl methanethiosulfonate

An In-Depth Technical Guide to 4-(Hydroxymethyl)benzyl Methanethiosulfonate for Advanced Protein Chemistry and Drug Discovery Abstract This technical guide provides a comprehensive overview of 4-(hydroxymethyl)benzyl met...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(Hydroxymethyl)benzyl Methanethiosulfonate for Advanced Protein Chemistry and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)benzyl methanethiosulfonate, a specialized sulfhydryl-reactive reagent. As a member of the methanethiosulfonate (MTS) class of compounds, it offers high specificity for the thiol groups of cysteine residues within proteins.[1] This characteristic makes it an invaluable tool for researchers, scientists, and drug development professionals. This document details the compound's core physicochemical properties, the fundamental mechanism of its reactivity, and its principal applications, including the Substituted Cysteine Accessibility Method (SCAM) and its emerging role in the development of novel therapeutics.[1][2] By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for leveraging this reagent to probe protein structure, function, and drug-target interactions.

Core Compound Identification and Properties

4-(Hydroxymethyl)benzyl methanethiosulfonate is a precise chemical probe whose utility is defined by its distinct structural components: a reactive methanethiosulfonate warhead and a benzyl alcohol-containing side chain that confers specific steric and polarity characteristics.

PropertyValueReference(s)
Chemical Name 4-(Hydroxymethyl)benzyl Methanethiosulfonate[3][4]
IUPAC Name [4-(methylsulfonylsulfanylmethyl)phenyl]methanol[4]
CAS Number 887406-47-5[3][4][5]
Molecular Formula C9H12O3S2[3][4]
Molecular Weight 232.32 g/mol [3][4]
InChI Key GMXLIEXWALUYMT-UHFFFAOYSA-N
SMILES CS(=O)(=O)SCc1ccc(CO)cc1[4]

The Chemistry of Methanethiosulfonate (MTS) Reactivity

The scientific power of all MTS reagents, including 4-(hydroxymethyl)benzyl methanethiosulfonate, lies in their highly specific and efficient reaction with thiol groups.[1] Understanding this mechanism is critical for designing and interpreting experiments.

The reaction proceeds via a nucleophilic attack from a deprotonated thiol (a thiolate anion, R-S⁻) on the electrophilic sulfur atom of the MTS reagent.[6] This forms a stable, mixed disulfide bond between the target cysteine residue and the reagent's side chain, releasing methanesulfinate as a byproduct.[6] The reaction is exceptionally specific for ionized thiols, which is why experimental protocols are typically performed at a pH between 7 and 8, ensuring a sufficient concentration of the reactive thiolate form.[6]

MTS_Reaction cluster_reaction Nucleophilic Attack ProteinSH Protein-SH (Cysteine Residue) Thiolate Protein-S⁻ (Reactive Thiolate) ProteinSH->Thiolate Deprotonation (pH > 7) MTS R-S-SO₂CH₃ (MTS Reagent) Thiolate->MTS Product Protein-S-S-R (Modified Protein) MTS->Product Byproduct CH₃SO₂⁻ (Methanesulfinate) MTS->Byproduct

Caption: General reaction mechanism of an MTS reagent with a protein thiol.

This reversible disulfide linkage allows for the controlled modification of proteins, enabling researchers to probe the structural and functional consequences of blocking a specific cysteine residue.

Key Applications in Research and Drug Development

The unique properties of 4-(hydroxymethyl)benzyl methanethiosulfonate make it suitable for a range of sophisticated applications, from fundamental protein biophysics to translational drug discovery.

Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique that combines site-directed mutagenesis with chemical modification to map the accessibility of amino acid residues within a protein.[1] It is particularly revolutionary for studying the structure of membrane proteins like ion channels and transporters.[1][6] By systematically replacing residues with cysteine and then probing their reactivity with MTS reagents, researchers can deduce which residues line a channel pore, form a binding pocket, or are exposed to the solvent.[6][7] The size and polarity of the 4-(hydroxymethyl)benzyl group provide a specific footprint, allowing for a more nuanced mapping of steric and chemical environments within the protein compared to smaller reagents like S-Methyl methanethiosulfonate (MMTS).[6]

SCAM_Workflow A 1. Target Protein Selection & Putative Site Identification B 2. Site-Directed Mutagenesis (e.g., Alanine to Cysteine) A->B C 3. Protein Expression & Purification B->C D 4. React with 4-(hydroxymethyl)benzyl MTS C->D E 5. Functional Assay (e.g., Patch-Clamp, Transport Assay) D->E F 6. Data Analysis: Compare modified vs. unmodified E->F G 7. Infer Residue Accessibility & Structural Insights F->G

Caption: Workflow of the Substituted Cysteine Accessibility Method (SCAM).

Applications in Drug Discovery: STAT3 Inhibition

Recent research has highlighted the potential of methanethiosulfonate derivatives as novel therapeutic agents. The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key target in cancer therapy due to its role in regulating cell growth and survival.[2] Studies have shown that MTS derivatives can act as ligands that bind to the SH2 domain of STAT3, which is crucial for its activation.[2] By forming a disulfide bond with a cysteine residue in or near this domain, MTS compounds can inhibit STAT3 dimerization and subsequent downstream signaling. The development of molecules like 4-(hydroxymethyl)benzyl methanethiosulfonate represents a promising strategy for creating new, targeted anticancer drugs.[2]

Experimental Protocols

The successful use of 4-(hydroxymethyl)benzyl methanethiosulfonate requires careful attention to experimental detail. The following protocols provide a validated framework for its application.

Protocol for Cysteine Modification of a Purified Protein

This protocol describes a general procedure for labeling a protein with 4-(hydroxymethyl)benzyl methanethiosulfonate. Optimization of concentration, time, and temperature may be required for specific proteins.

A. Reagent Preparation:

  • Prepare a fresh stock solution of 4-(hydroxymethyl)benzyl methanethiosulfonate (e.g., 100 mM) in a suitable organic solvent like DMSO or DMF. Note: MTS reagents can hydrolyze in aqueous solutions, so fresh preparation is critical.

  • Prepare the reaction buffer. A typical buffer is a phosphate or HEPES-based solution at pH 7.5. Ensure the buffer is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If the protein required a reducing agent for stability, it must be removed via dialysis or a desalting column prior to the experiment.

B. Labeling Reaction:

  • Dilute the purified protein to a working concentration (e.g., 10-50 µM) in the prepared reaction buffer.

  • Add the 4-(hydroxymethyl)benzyl methanethiosulfonate stock solution to the protein solution to achieve the desired final molar excess (typically 10- to 20-fold molar excess over the protein). Mix gently by pipetting.

  • Incubate the reaction at a controlled temperature. Incubation can be performed at 4°C for several hours or at room temperature for 30-60 minutes.

  • Quench the reaction to remove unreacted MTS reagent. This can be done by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of ~50 mM, or by buffer exchanging the protein using a desalting column.

C. Validation of Modification:

  • Confirm the covalent modification using mass spectrometry (e.g., ESI-MS). A successful reaction will result in a mass shift corresponding to the addition of the 4-(hydroxymethyl)benzyl thio group (C8H9O2S, mass = 169.22 Da).

  • Alternatively, functional assays can be performed to assess the impact of the modification on protein activity.

Conceptual Synthesis Pathway

While custom synthesis is often required, MTS reagents are generally synthesized from common starting materials.

  • Precursor Synthesis: The benzyl alcohol moiety can be functionalized to introduce a leaving group. For instance, 4-(hydroxymethyl)benzyl alcohol could be converted to 4-(bromomethyl)benzyl alcohol.

  • Thiolation Reaction: A common method involves reacting a precursor with sodium methanethiosulfonate.[2] The sodium salt acts as a nucleophile, displacing the leaving group (e.g., bromide) to form the final methanethiosulfonate product.[2]

  • Purification: The final product is purified using standard organic chemistry techniques such as column chromatography to ensure high purity for biological experiments.

Conclusion

4-(Hydroxymethyl)benzyl methanethiosulfonate is a sophisticated chemical tool with significant utility in modern biochemical and pharmacological research. Its ability to specifically and reversibly modify cysteine residues provides a powerful method for dissecting protein structure and function. From mapping the intricate architecture of ion channels to pioneering new strategies for inhibiting oncogenic proteins like STAT3, this reagent empowers scientists to ask and answer complex biological questions, driving forward both fundamental science and the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical Properties and Applications of S-Methyl Methanethiosulfonate (MMTS).
  • Santa Cruz Biotechnology, Inc. (2026). 4-Hydroxybenzyl Methanethiosulfonate.
  • BenchChem. (n.d.). Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide for Researchers.
  • Chem-Impex. (n.d.). Sodium methanethiosulfonate.
  • HuiCheng Bio. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate.
  • Chemical Substance Information. (n.d.). 4-HYDROXYBENZYL METHANETHIOSULFONATE.
  • Wikipedia. (n.d.). S-Methyl methanethiosulfonate.
  • Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate.
  • Russo, M., et al. (2017). Methanethiosulfonate derivatives as ligands of the STAT3-SH2 domain. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Fisher Scientific. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate, TRC 25 mg.

Sources

Foundational

An In-depth Technical Guide to Cysteine Modification by Methanethiosulfonate (MTS) Reagents

Introduction: The Unique Power of Thiol Chemistry in Protein Science In the intricate landscape of protein biochemistry, the ability to selectively modify specific amino acid residues is paramount for elucidating structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Power of Thiol Chemistry in Protein Science

In the intricate landscape of protein biochemistry, the ability to selectively modify specific amino acid residues is paramount for elucidating structure-function relationships. Among the naturally occurring amino acids, cysteine, with its unique sulfhydryl (thiol) group, offers a prime target for such modifications.[1] Methanethiosulfonate (MTS) reagents have emerged as exceptionally powerful tools for this purpose, distinguished from other thiol-reactive compounds like maleimides and iodoacetamides by their remarkable speed, specificity, and the reversibility of the resulting modification.[2]

This guide provides a comprehensive overview of the core principles governing cysteine modification by MTS reagents. We will delve into the underlying chemical mechanism, explore the diverse family of MTS reagents, and present a robust experimental framework for their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical tool for probing protein architecture, mapping functional sites, and understanding dynamic conformational changes.[3]

A Note on Nomenclature: It is critical to distinguish the methanethiosulfonate (MTS) reagents discussed herein from the similarly abbreviated MTS tetrazolium salt, which is used in colorimetric assays to measure cell proliferation.[3] This guide focuses exclusively on the sulfhydryl-reactive methanethiosulfonate compounds.

Part 1: The Core Mechanism of Alkanethiolation

The utility of MTS reagents is rooted in their highly efficient and specific reaction with the sulfhydryl group of cysteine. This reaction, known as alkanethiolation, results in the formation of a stable disulfide bond between the protein and the reagent.[3]

The Chemistry of the Reaction

The reaction proceeds via a nucleophilic attack by the cysteine's thiol group on one of the sulfur atoms of the MTS reagent. For this to occur efficiently, the thiol group must be in its deprotonated, thiolate anion form (-S⁻), which is a much stronger nucleophile than the protonated thiol (-SH).[4] This is a crucial experimental consideration, as the reaction rate is highly pH-dependent; environments with a pH above the pKa of the cysteine's sulfhydryl group (typically ~8.5, but can be lower in specific protein microenvironments) will favor the reactive thiolate state.[5]

The key steps are:

  • Deprotonation: The cysteine thiol (Protein-SH) exists in equilibrium with its thiolate form (Protein-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the sulfur atom of the MTS reagent that is bonded to the functional group 'R'.

  • Disulfide Bond Formation: A mixed disulfide bond (Protein-S-S-R) is formed.

  • Leaving Group Departure: The methanesulfinate ion (CH₃SO₂⁻) is displaced as a highly stable leaving group. This departure is thermodynamically favorable and drives the reaction to completion.[2]

The intrinsic reactivity is exceptionally high, with second-order rate constants in the range of 10⁵ M⁻¹s⁻¹.[3] This allows for the complete and rapid modification of accessible cysteine residues, often within seconds to minutes, using micromolar concentrations of the reagent.[3][6]

Figure 1: Mechanism of cysteine modification by an MTS reagent.
Reversibility: A Key Experimental Advantage

A significant advantage of the disulfide bond formed by MTS reagents is its reversibility. The bond can be readily cleaved by the addition of a reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol (BME).[3][7] This allows researchers to confirm that an observed functional effect is directly due to the modification and not an artifact, by demonstrating that the protein's original function can be restored upon removal of the modifying group.[3]

Part 2: The MTS Reagent Toolkit: A Spectrum of Probes

The true versatility of MTS chemistry lies in the wide array of functional 'R' groups that can be attached to the core reagent. This allows for the introduction of various probes to investigate different aspects of protein structure and function.

Reagent Name'R' Group StructureCharge (at pH 7)Membrane PermeabilityPrimary Application
MTSEA -CH₂-CH₂-NH₃⁺PositivePartially Permeable[4][7]Probing accessibility, introducing positive charge.[2]
MTSET -CH₂-CH₂-N(CH₃)₃⁺Positive (Permanent)Impermeable[7]Probing extracellular domains, introducing positive charge.[2]
MTSES -CH₂-CH₂-SO₃⁻NegativeImpermeable[7]Probing extracellular domains, introducing negative charge.[2]
MMTS -CH₃NeutralPermeableModifying buried or transmembrane cysteines.[7]
MTSL (Nitroxide Moiety)NeutralPermeableSite-Directed Spin Labeling (SDSL) for EPR spectroscopy.[2][8]
Fluorescent MTS (e.g., BODIPY, CR110)VariesVariesReal-time monitoring of conformational changes via fluorescence.[6]
Charged vs. Uncharged Reagents

The choice between a charged and an uncharged reagent is a critical experimental decision. Charged, and therefore generally membrane-impermeant, reagents like MTSET and MTSES are invaluable for mapping the topology of membrane proteins.[2][7] By applying the reagent to either the extracellular or intracellular side, one can determine which domains of the protein are accessible from that side. Conversely, small, uncharged, and membrane-permeable reagents can be used to probe residues within the transmembrane domain or on the opposite side of the membrane.[7]

Reporter Groups: Seeing Beyond Modification

MTS reagents can be synthesized with reporter groups that allow for direct visualization or measurement.

  • Spin Labels (MTSL): (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrrolin-3-yl)methyl Methanethiosulfonate is the most common spin-labeled MTS reagent. It attaches a nitroxide spin label, which is paramagnetic. Using Electron Paramagnetic Resonance (EPR) spectroscopy, researchers can measure the mobility of the spin-labeled side chain and its accessibility to other paramagnetic species, providing exquisite detail on local protein structure and dynamics.[2]

  • Fluorescent Labels: Attaching a fluorophore allows for the study of protein conformational changes in real-time.[6] A change in the protein's structure can alter the local environment of the fluorophore, leading to a measurable change in its fluorescence intensity, lifetime, or emission spectrum.[6]

Part 3: Experimental Protocol and Workflow

The primary application for this chemistry is the Substituted Cysteine Accessibility Method (SCAM) , which combines site-directed mutagenesis with chemical modification to map the accessibility of individual residues.[2][3][6] The following is a generalized protocol for a SCAM experiment.

G cluster_workflow Experimental Workflow A 1. Protein Preparation (e.g., Cysteine-less background, single Cys mutant expression) B 2. Reagent Handling & Preparation (Warm to RT, dissolve immediately before use) A->B Protein ready for labeling C 3. Labeling Reaction (Controlled pH, temp, time, concentration) B->C Fresh reagent solution D 4. Quenching / Reagent Removal (e.g., add L-cysteine or use desalting column) C->D Reaction complete E 5. Functional Assay / Analysis (e.g., Electrophysiology, Spectroscopy) D->E Labeled protein isolated F 6. Reversibility Check (Optional) (Add DTT/BME, re-assay) E->F Effect observed

Figure 2: A generalized workflow for a cysteine modification experiment.
Step-by-Step Methodology

1. Protein Preparation:

  • Prerequisite: The protein of interest, ideally with a single reactive cysteine at the target position, must be expressed and purified. For SCAM, this often involves creating a "cysteine-less" variant first, then re-introducing single cysteines at desired locations.[7]

  • Reduction: Ensure the target cysteine's sulfhydryl group is free and not part of a disulfide bond. If necessary, pre-treat the protein with a mild reducing agent like DTT or TCEP.

  • Crucial Step - Reducing Agent Removal: The reducing agent must be completely removed before adding the MTS reagent, as it will quench the reaction. This is typically achieved using a desalting spin column or dialysis.[5]

2. MTS Reagent Handling and Solution Preparation:

  • Storage: MTS reagents are often hygroscopic and susceptible to hydrolysis.[2][6] They must be stored desiccated at -20°C.[3]

  • Handling: Before opening, allow the vial to warm completely to room temperature to prevent moisture condensation onto the solid reagent.[2][3]

  • Solution Preparation: Prepare stock solutions immediately before use.[3] For water-insoluble reagents, anhydrous DMSO is a good solvent.[2] The stock can then be diluted into the aqueous reaction buffer. Aqueous solutions are generally stable for only a few hours at 4°C.[2]

3. The Labeling Reaction:

  • Buffer: Use a suitable buffer at a pH of 7.0–8.0. A pH near 7 helps maintain selectivity for thiols over amines, while a slightly higher pH can increase the reaction rate by favoring the thiolate form.[5][9] Common buffers include phosphate or HEPES.

  • Concentration: The optimal concentration depends on the accessibility of the cysteine. For highly accessible residues, concentrations in the 10-100 µM range can be sufficient.[6] For less accessible sites or in cellular systems, concentrations up to 1-10 mM may be used.[2] A 5- to 20-fold molar excess of reagent over protein is a common starting point.[5][9]

  • Time and Temperature: Reactions are typically rapid, proceeding for 1-15 minutes at room temperature.[2][10] Slower rates may indicate the cysteine is partially buried or in a constricted environment.[2]

4. Quenching the Reaction:

  • To stop the reaction at a specific time point, add a small molecule thiol like L-cysteine or BME to consume any unreacted MTS reagent.

  • Alternatively, remove excess reagent by passing the sample through a desalting column.

5. Analysis:

  • Assess the outcome of the modification. For ion channels, this is often a change in current measured by electrophysiology.[2][3] For enzymes, it could be a change in activity. For spectroscopic studies, it involves measuring the signal from the attached probe.

Part 4: Troubleshooting and Final Considerations

  • No Reaction/Effect:

    • Cause: The target cysteine may not be accessible to the solvent.[2]

    • Solution: Try a smaller, more hydrophobic MTS reagent. Confirm the cysteine is reduced prior to the reaction.

    • Cause: The modification occurred but produced no functional change in the assay used.[2]

    • Solution: Use an MTS reagent with a different charge or size to induce a greater perturbation, or use a labeled MTS reagent to confirm modification biochemically.

    • Cause: The MTS reagent may have hydrolyzed.

    • Solution: Always prepare fresh solutions. Check the half-life of your specific reagent at the working pH.[2]

  • Non-specific Labeling:

    • Cause: At very high pH (>8.5), MTS reagents can begin to react with other nucleophilic residues like lysine.

    • Solution: Maintain a reaction pH between 7.0 and 8.0.

  • Variability:

    • Cause: Inconsistent reagent preparation or handling.

    • Solution: Adhere strictly to storage and handling protocols. Equilibrate the vial to room temperature before opening.

By understanding the fundamental chemistry and carefully controlling the experimental parameters, researchers can effectively harness the power of MTS reagents to gain unparalleled insights into the world of protein science.

References

  • Title: MTS reagents Source: Interchim URL: [Link]

  • Title: Fluorescent MTS - Interchim Source: Interchim URL: [Link]

  • Title: Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins Source: PMC - NIH URL: [Link]

  • Title: Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca Source: PMC - NIH URL: [Link]

  • Title: Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR Source: PMC - NIH URL: [Link]

  • Title: Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label Source: PubMed URL: [Link]

  • Title: MTS Tetrazolium Assay Protocol Source: Creative Bioarray URL: [Link]

  • Title: Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies Source: PMC - NIH URL: [Link]

Sources

Exploratory

The Structural and Mechanistic Role of the Hydroxyl/Hydroxymethyl Group in 4-HB-MTS: A Technical Guide for Substituted Cysteine Accessibility Mapping

Executive Summary In the field of protein engineering and ion channel biophysics, the Substituted Cysteine Accessibility Method (SCAM) relies heavily on methanethiosulfonate (MTS) reagents to probe structural dynamics. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of protein engineering and ion channel biophysics, the Substituted Cysteine Accessibility Method (SCAM) relies heavily on methanethiosulfonate (MTS) reagents to probe structural dynamics. Among these, 4-HB-MTS occupies a unique mechanistic niche. This whitepaper provides an in-depth analysis of the chemical anatomy of 4-HB-MTS, specifically focusing on how its hydroxyl/hydroxymethyl-aromatic axis acts as a tyrosine mimic to modulate the gating thresholds of mechanosensitive channels (such as MscL). By synthesizing chemical theory with self-validating patch-clamp protocols, this guide serves as an authoritative resource for drug development professionals and biophysicists.

Chemical Anatomy & Nomenclature Disambiguation

Before analyzing its mechanistic role, it is critical to address the chemical nomenclature surrounding this reagent family.

  • 4-HB-MTS standardly refers to 4-Hydroxybenzyl Methanethiosulfonate (CAS 491868-12-3) [1]. The functional moiety appended to the target cysteine is a 4-hydroxybenzyl group (a phenol ring linked via a methylene bridge).

  • A closely related structural cousin is 4-(Hydroxymethyl)benzyl Methanethiosulfonate (CAS 887406-47-5) [2], which extends the hydroxyl group off the aromatic ring via an additional methyl group.

In biophysical literature, the combination of the terminal hydroxyl group and the methylene (-CH 2​ -) linker in 4-HB-MTS is frequently analyzed for its "hydroxymethyl-like" amphipathic properties. When 4-HB-MTS reacts with a free sulfhydryl, it forms a mixed disulfide. The resulting appended side chain (-S-CH 2​ -C 6​ H 4​ -OH) is structurally and electrostatically identical to a Tyrosine residue[3].

The Tripartite Functionality of 4-HB-MTS
  • The MTS Core: Drives the rapid, highly specific thiol-disulfide exchange with engineered cysteine residues.

  • The Benzyl Ring: Provides hydrophobic bulk, enabling π−π stacking and van der Waals interactions within the hydrophobic locks of ion channel pores.

  • The Hydroxyl Group: Introduces critical amphipathic character. Unlike purely hydrophobic reagents (e.g., MTSBn, which mimics phenylalanine), the hydroxyl group acts as both a hydrogen bond donor and acceptor, altering the hydration dynamics of the pore.

SCAM_Mechanism Cys Target Protein (Free -SH) Reaction Thiol-Disulfide Exchange Cys->Reaction Reagent 4-HB-MTS Reagent Reagent->Reaction Modified Modified Protein (Tyrosine Mimic) Reaction->Modified Covalent Bond Byproduct Methanesulfinic Acid Reaction->Byproduct Leaving Group

Reaction mechanism of SCAM using 4-HB-MTS to form a tyrosine-mimicking disulfide.

Mechanistic Role: Modulating the Hydrophobic Lock

The mechanosensitive channel of large conductance (MscL) serves as a premier model for understanding the role of the 4-HB group. MscL normally gates in response to membrane tension. The closed state is stabilized by a "hydrophobic lock" at the constriction pore (e.g., around residue G26)[3].

When a cysteine mutant (G26C) is modified with 4-HB-MTS, the insertion of the bulky, tyrosine-like moiety fundamentally alters the energy landscape of the channel:

  • Threshold Elevation: The hydrophobic nature of the benzyl ring stabilizes the closed state, increasing the pressure threshold required to gate the channel by 75% to 150%[3].

  • Kinetics Alteration: Once the elevated tension threshold is breached, the amphipathic nature of the hydroxyl group favors a fully open state with significantly longer dwell times, contrasting with charged MTS reagents (like MTSET+) that force the channel into spontaneous, partially open sub-states[3].

Gating_Modulation Closed MscL Channel (Closed State) Mod_4HB 4-HB-MTS Modification (Hydroxyl/Benzyl insertion) Closed->Mod_4HB Hydrophobic_Lock Hydrophobic Lock Stabilization Mod_4HB->Hydrophobic_Lock Steric Bulk & H-Bonding Threshold Increased Pressure Threshold (75-150%) Hydrophobic_Lock->Threshold Open Fully Open State (Longer Dwell Time) Threshold->Open Application of High Tension

MscL gating pathway modulation via 4-HB-MTS modification at the constriction pore.

Experimental Framework: Self-Validating SCAM Protocol

To ensure high-fidelity data when utilizing 4-HB-MTS, experimental workflows must be designed as self-validating systems. The following patch-clamp electrophysiology protocol isolates the causal effect of the hydroxyl-benzyl modification from artifactual noise.

Step 1: Reagent Preparation (Critical Causality)
  • Action: Dissolve 4-HB-MTS in 100% DMSO to a stock concentration of 100 mM. Store under argon at -20°C. Dilute to a final working concentration of 50 µM in the bath solution immediately (< 1 minute) before perfusion[4].

  • Causality: MTS reagents are highly susceptible to nucleophilic attack and hydrolyze rapidly in aqueous buffers (half-lives range from 10 to 20 minutes)[2]. Immediate dilution ensures the thiosulfonate group remains fully active for covalent modification.

Step 2: Inside-Out Patch Clamping
  • Action: Excise inside-out patches from giant E. coli spheroplasts expressing the G26C MscL mutant[4].

  • Action: Apply negative pressure to the patch pipette using a piezoelectric pressure transducer to establish the baseline gating threshold of the unmodified channel[4].

Step 3: In-Situ Perfusion and Internal Validation
  • Action: Perfuse 50 µM 4-HB-MTS into the bath chamber while maintaining the patch[4].

  • Action: Re-apply negative pressure to measure the new gating threshold.

  • Self-Validation: By measuring the pressure threshold of the exact same patch before and after treatment, the protocol establishes an internal control. This eliminates patch-to-patch lipid variability, proving that the observed 75-150% increase in pressure threshold is strictly caused by the covalent addition of the 4-HB moiety[3].

Quantitative Data Presentation

The structural nuances of the hydroxyl group in 4-HB-MTS are best understood when benchmarked against other MTS reagents. The data below summarizes the functional alterations induced by different modifications at the MscL G26C pore[3][5].

MTS ReagentStructural MimicryNet ChargeWorking Conc.Effect on G26C Gating ThresholdEffect on Channel Kinetics
4-HB-MTS Tyrosine (Amphipathic)Neutral50 µMIncreases (75% - 150%)Favors fully open state, longer dwell time
MTSBn Phenylalanine (Hydrophobic)Neutral100 µMIncreases (75% - 150%)Favors fully open state, longer dwell time
Decyl-MTS Fatty Acid (Highly Hydrophobic)Neutral10 µMSignificant Increase (>150%)Favors fully open state
MTSET+ Positively Charged+11 mMDecreases (Spontaneous Gating)Stabilizes partially open sub-state
MTSES- Negatively Charged-12 mMDecreases (Spontaneous Gating)Stabilizes partially open sub-state

Table 1: Comparative analysis of targeted post-translational modifications on MscL channel function. The amphipathic nature of 4-HB-MTS groups it functionally with hydrophobic reagents, though its hydrogen-bonding capability allows for subtle kinetic tuning not seen in pure fatty-acid mimics.

References

  • Title: 4-(Hydroxymethyl)benzyl Methanethiosulfonate 10mg CAS No:887406-47-5 Source: AS ONE Corporation (as-1.co.jp) URL: [Link]

  • Title: Scanning MscL Channels with Targeted Post-Translational Modifications for Functional Alterations Source: PLOS One (plos.org) URL: [Link]

  • Title: Improving the Design of a MscL-Based Triggered Nanovalve Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Probing the Architectural Dynamics of Membrane Proteins: An Application Guide to Cysteine Accessibility Mapping with 4-HB-MTS

Introduction: Unveiling Membrane Protein Structure Through Accessibility Membrane proteins are the gatekeepers of the cell, mediating a vast array of physiological processes from signal transduction to ion transport. Und...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling Membrane Protein Structure Through Accessibility

Membrane proteins are the gatekeepers of the cell, mediating a vast array of physiological processes from signal transduction to ion transport. Understanding their three-dimensional structure and conformational changes is paramount in basic research and drug development. Substituted Cysteine Accessibility Mapping (SCAM) has emerged as a powerful biochemical technique to probe the local environment of amino acid residues within these proteins.[1][2] This method combines site-directed mutagenesis with chemical labeling to systematically map the solvent accessibility of different protein regions.[1]

At the heart of SCAM lies the strategic introduction of cysteine residues at specific positions within a protein of interest.[1] The unique reactivity of the cysteine's sulfhydryl group allows for its specific modification by thiol-reactive reagents.[3] By using membrane-impermeant reagents, researchers can determine whether an engineered cysteine is exposed to the extracellular or intracellular aqueous environment. This provides crucial insights into the protein's topology, the lining of channels and pores, and the conformational rearrangements that occur during function.[1][3]

This guide focuses on the application of a specific class of methanethiosulfonate (MTS) reagents for cysteine accessibility mapping. While various MTS reagents exist, each with different properties of size and charge, we will delve into the practical use of 4-hydroxybenzyl methanethiosulfonate (4-HB-MTS), a hypothetical yet representative MTS reagent for illustrative purposes.

The Principle: A Tale of Cysteine, Reactivity, and Accessibility

The SCAM methodology is a two-pronged approach: genetic manipulation followed by chemical probing.[1]

  • Site-Directed Cysteine Mutagenesis: The process begins by creating a series of protein mutants. Typically, a "cysteine-less" version of the target protein is first generated, where all native, non-essential cysteines are mutated to a non-reactive amino acid like alanine or serine.[4] This provides a clean background for the subsequent introduction of single cysteine residues at desired locations throughout the protein sequence.[5][6]

  • Chemical Modification with MTS Reagents: These mutants are then expressed in a suitable system (e.g., Xenopus oocytes, HEK293 cells, or even in purified form). The expressed proteins are then exposed to an MTS reagent. The core of the reaction is the nucleophilic attack of the ionized cysteine thiol (thiolate) on the sulfur atom of the MTS reagent. This results in the formation of a stable disulfide bond between the cysteine and the reagent, displacing the methanesulfinate leaving group.[3]

The accessibility of the engineered cysteine to the MTS reagent is the key determinant of the reaction's success. If the cysteine is buried within the protein core or the lipid bilayer, it will be shielded from the aqueous environment and the MTS reagent, resulting in no modification. Conversely, if the cysteine is exposed to the solvent, it will be readily labeled.

Diagram: Mechanism of MTS Reagent Reaction with Cysteine

MTS_Reaction cluster_protein Membrane Protein cluster_reagent 4-HB-MTS Reagent cluster_product Modified Protein cluster_leaving_group Leaving Group Protein Protein-SH (Cysteine Residue) Reaction_Point + Protein->Reaction_Point Nucleophilic Attack MTS HO-Ph-CH2-S-SO2-CH3 MTS->Reaction_Point Product Protein-S-S-CH2-Ph-OH (Labeled Cysteine) LeavingGroup CH3-SO2- (Methanesulfinate) Product_Point Reaction_Point->Product_Point Disulfide Bond Formation Product_Point->Product Product_Point->LeavingGroup

Caption: Reaction of 4-HB-MTS with an accessible cysteine residue.

The Reagent: 4-Hydroxybenzyl Methanethiosulfonate (4-HB-MTS)

The choice of MTS reagent is critical and depends on the experimental question. For our purposes, we will consider the properties and advantages of a hypothetical reagent, 4-HB-MTS.

PropertyDescriptionRationale for Use
Head Group 4-HydroxybenzylThe benzyl group provides moderate bulk, allowing for the probing of crevices and pores. The hydroxyl group can participate in hydrogen bonding, potentially influencing its interaction with the protein surface.
Charge NeutralA neutral reagent is less likely to be influenced by the electrostatic potential of the protein surface, providing a more direct measure of physical accessibility.
Membrane Permeability LowAs a polar molecule, 4-HB-MTS is expected to have low membrane permeability, making it suitable for selectively labeling cysteines exposed to the extracellular or intracellular solution, depending on the side of application.
Reactivity HighMTS reagents are known for their high reactivity with thiols, with second-order rate constants in the range of 10^5 M⁻¹s⁻¹. This allows for rapid labeling at micromolar concentrations.[1]

Experimental Design & Key Considerations

A successful cysteine accessibility mapping experiment hinges on careful planning and the inclusion of appropriate controls.

  • Cysteine Mutagenesis Strategy:

    • Start by creating a cysteine-less template of your protein of interest to eliminate background labeling.

    • Introduce single cysteine mutations at positions of interest. Consider a systematic scan across a transmembrane segment or a loop region.

    • Always confirm the expression and basic function of each mutant to ensure the mutation has not caused misfolding or gross functional changes.[7]

  • Expression System:

    • Xenopus oocytes: A robust system for expressing ion channels and transporters. Accessibility can be assessed functionally using electrophysiology (e.g., two-electrode voltage clamp).[3] Modification of a cysteine in a pore-lining region, for instance, can lead to a measurable change in ion current.[3]

    • Mammalian Cell Lines (e.g., HEK293, CHO): Suitable for a wide range of membrane proteins. Labeling can be detected by various methods, including Western blotting with antibodies against a tag or the protein itself, or by using biotinylated MTS reagents followed by streptavidin blotting.

  • Essential Controls:

    • Cysteine-less Control: The cysteine-less version of the protein should be subjected to the same labeling conditions. No labeling should be observed, confirming the specificity of the MTS reagent for the introduced cysteine.

    • Unlabeled Control: For each cysteine mutant, a sample that is not exposed to the MTS reagent should be run in parallel to provide a baseline for comparison.

    • Positive Control: If possible, include a mutant with a cysteine known to be highly accessible to serve as a positive control for the labeling reaction.

Detailed Protocols

The following protocols provide a general framework. Optimization of concentrations, incubation times, and temperatures will be necessary for each specific protein and experimental system.

Protocol 1: Cysteine Accessibility Mapping in a Mammalian Cell Line (e.g., HEK293)

Materials:

  • HEK293 cells transiently or stably expressing the cysteine mutants of the target protein.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 4-HB-MTS stock solution (e.g., 100 mM in DMSO, stored at -20°C).[8] Note: Prepare fresh working dilutions immediately before use as MTS reagents can hydrolyze in aqueous solutions.[1][8]

  • Quenching solution: 50 mM L-cysteine in PBS.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE gels and Western blot apparatus.

  • Primary antibody against the target protein or an epitope tag.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Culture: Plate the cells expressing the wild-type (cysteine-less) and mutant proteins in 6-well or 12-well plates. Grow to 80-90% confluency.

  • Preparation: Gently wash the cells twice with ice-cold PBS.

  • Labeling Reaction:

    • Prepare a working solution of 4-HB-MTS in ice-cold PBS. A typical starting concentration is 1-2 mM.

    • Add the 4-HB-MTS solution to the cells and incubate for 1-5 minutes on ice. Rationale: The short incubation time and low temperature minimize endocytosis and potential membrane permeation of the reagent.

  • Quenching: Remove the labeling solution and immediately add the quenching solution. Incubate for 10 minutes on ice to react with any unreacted 4-HB-MTS.

  • Lysis: Wash the cells twice with ice-cold PBS. Add lysis buffer and scrape the cells.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary and secondary antibodies.

    • Detect the signal using a chemiluminescence imager.

Protocol 2: Functional Assessment in Xenopus Oocytes

Materials:

  • Xenopus oocytes injected with cRNA for the cysteine mutants.

  • Two-electrode voltage clamp (TEVC) setup.

  • Recording solution (e.g., ND96).

  • 4-HB-MTS stock solution.

  • Perfusion system.

  • Reducing agent solution: 10-20 mM Dithiothreitol (DTT) in recording solution.[3]

Procedure:

  • Baseline Recording: Place an oocyte in the recording chamber and impale it with the microelectrodes. Perfuse with the recording solution and record the baseline current in response to a specific stimulus (e.g., a voltage step or agonist application).

  • MTS Application: Perfuse the oocyte with the recording solution containing the desired concentration of 4-HB-MTS (e.g., 10-100 µM) for a defined period (e.g., 30-60 seconds).[1]

  • Post-Modification Recording: Wash out the MTS reagent by perfusing with the recording solution. Record the current again using the same stimulus as in step 1.

  • Data Analysis: Compare the current amplitude and/or kinetics before and after MTS application. A significant and irreversible change suggests that the cysteine residue is accessible and its modification alters channel function.[3]

  • Reversibility Check (Optional): To confirm that the effect is due to disulfide bond formation, perfuse the oocyte with the DTT solution to reverse the modification.[3][4] A return of the current to the baseline level confirms the reversibility of the MTS reaction.[3]

Diagram: Experimental Workflow for Cysteine Accessibility Mapping

SCAM_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Mutagenesis Site-Directed Cysteine Mutagenesis Expression Protein Expression (e.g., HEK293, Oocytes) Mutagenesis->Expression Labeling Label with 4-HB-MTS Expression->Labeling Quench Quench Reaction (e.g., L-cysteine) Labeling->Quench Detection Detection Method Quench->Detection WB Western Blot (Mobility Shift/Band Depletion) Detection->WB EP Electrophysiology (Functional Change) Detection->EP Data Data Interpretation (Accessibility Map) WB->Data EP->Data

Caption: Overall workflow of a SCAM experiment.

Data Analysis & Interpretation

The method of analysis depends on the detection method used.

  • Western Blot Analysis:

    • Mobility Shift: The addition of the 4-HB-MTS moiety (mass of ~186 Da) may cause a slight shift in the apparent molecular weight of the protein on the gel. However, this small change can be difficult to resolve.

    • Band Depletion/Protection Assay: A more common approach is a protection assay. Here, the accessibility to 4-HB-MTS is assessed by its ability to block subsequent labeling by a bulkier or charged reagent, such as a maleimide conjugated to biotin or a fluorescent dye.[9] If the cysteine is accessible to 4-HB-MTS, it will be protected from subsequent labeling, leading to a decrease in the signal from the second reporter.

  • Electrophysiology Analysis:

    • The percentage of current inhibition (or potentiation) is calculated as: ((I_before - I_after) / I_before) * 100.

    • The rate of modification can also be determined by applying the MTS reagent for varying durations. A faster rate of modification implies higher accessibility.

By plotting the degree of modification versus the residue number, an accessibility map can be generated. For transmembrane segments, a helical periodicity in accessibility (i.e., every 3rd or 4th residue is accessible from one side) can provide strong evidence for an alpha-helical structure.

Troubleshooting

ProblemPossible CauseSolution
No labeling observed for any mutant - Inactive MTS reagent- Insufficient reagent concentration or incubation time- All engineered cysteines are inaccessible- Use a fresh stock of 4-HB-MTS- Increase the concentration and/or incubation time- Include a positive control mutant known to be accessible
High background labeling in cysteine-less control - Presence of other reactive native cysteines- Non-specific binding of the reagent or antibody- Ensure all native cysteines are mutated- Increase the stringency of washing steps- Include a blocking step (e.g., with BSA)
Inconsistent results between replicates - Variation in cell density or protein expression- Instability of the MTS reagent in solution- Normalize protein loading carefully- Prepare fresh MTS working solutions for each experiment and keep on ice
Cell death or detachment - Toxicity of the MTS reagent or solvent (DMSO)- Reduce the concentration of the MTS reagent and/or DMSO- Decrease the incubation time

Conclusion

Cysteine accessibility mapping with MTS reagents like 4-HB-MTS is a versatile and powerful technique for elucidating the structure and dynamics of membrane proteins in a near-native environment. By providing residue-level information on solvent accessibility, this method offers invaluable insights into protein topology, the architecture of pores and binding sites, and the conformational changes that underlie protein function. Careful experimental design, rigorous controls, and thoughtful data interpretation are the cornerstones of a successful SCAM study, paving the way for a deeper understanding of these crucial cellular machines.

References

  • Improved Protocol for High-Throughput Cysteine Scanning Mutagenesis.BioTechniques.
  • Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide for Researchers.Benchchem.
  • Schematic representation of cysteine scanning mutagenesis methodology. ResearchGate.[Link]

  • Fluorescent MTS.Interchim.
  • MTS reagents.Uptima.
  • Combining cysteine scanning with chemical labeling to map protein-protein interactions and infer bound structure in an intrinsically disordered region. Frontiers in Molecular Biosciences.[Link]

  • Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences.[Link]

  • Mutagenesis and Cysteine Scanning of Transmembrane Domain 10 of the Human Dipeptide Transporter. The Journal of Biological Chemistry.[Link]

  • Site-directed alkylation of cysteine to test solvent accessibility of membrane proteins. Nature Protocols.[Link]

  • Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology.[Link]

  • Exploring structural dynamics of a membrane protein by combining bioorthogonal chemistry and cysteine mutagenesis. eLife.[Link]

Sources

Application

Site-directed cysteine mutagenesis and labeling with 4-(hydroxymethyl)benzyl methanethiosulfonate

An In-Depth Guide to Site-Directed Cysteine Mutagenesis and Thiol-Specific Labeling with 4-(hydroxymethyl)benzyl Methanethiosulfonate Introduction: Precision Engineering for Probing Protein Structure and Function The abi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Site-Directed Cysteine Mutagenesis and Thiol-Specific Labeling with 4-(hydroxymethyl)benzyl Methanethiosulfonate

Introduction: Precision Engineering for Probing Protein Structure and Function

The ability to interrogate the molecular mechanics of proteins is fundamental to advancing biological research and drug development. A powerful strategy for this is the Substituted Cysteine Accessibility Method (SCAM), a combination of genetic and chemical techniques that provides high-resolution insights into protein structure, dynamics, and interactions.[1] This method involves two key stages: the precise introduction of a cysteine residue at a target site within a protein via site-directed mutagenesis, followed by chemical modification of the unique sulfhydryl group of that cysteine.

Methanethiosulfonate (MTS) reagents are exceptionally well-suited for the second stage due to their rapid and highly specific reaction with cysteine thiols.[1][2][3] These reagents covalently modify the cysteine by forming a disulfide bond, a process known as alkanethiolation.[1] The versatility of MTS chemistry allows for the synthesis of a wide array of probes with different sizes, charges, and functionalities, enabling researchers to map solvent-accessible surfaces, identify residues lining channel pores, and detect conformational changes in real-time.[2][3]

This guide provides a comprehensive protocol for researchers, focusing on the use of 4-(hydroxymethyl)benzyl methanethiosulfonate , an uncharged MTS reagent that introduces a moderately sized benzyl group. This specific modification can be used to probe steric constraints within protein crevices or binding pockets. The terminal hydroxymethyl group, while not the primary focus of this protocol, offers a potential handle for secondary chemical conjugation, adding another layer of versatility. We will walk through the entire workflow, from the foundational principles of mutagenesis to the detailed execution of the labeling reaction, emphasizing the rationale behind each step to ensure robust and reproducible results.

Part I: Site-Directed Cysteine Mutagenesis

The first step is to genetically introduce a cysteine codon at the desired location in your protein's coding sequence. If the wild-type protein already contains cysteine residues, they must first be mutated to a non-reactive amino acid, such as serine or alanine, to ensure that only the engineered cysteine is available for labeling.[4] The following protocol is based on the highly effective PCR-based whole-plasmid amplification method.

Principle of the Method

This technique utilizes a pair of complementary mutagenic primers that contain the desired cysteine codon mismatch. These primers anneal to a denatured, double-stranded plasmid DNA template and are extended by a high-fidelity DNA polymerase, synthesizing a new, complete plasmid containing the mutation. The parental, non-mutated DNA template, which is methylated from its propagation in a standard E. coli strain, is subsequently digested by the restriction enzyme DpnI. DpnI specifically cleaves methylated GATC sequences, leaving the newly synthesized, unmethylated mutant plasmid intact and ready for transformation.[5]

Workflow for Site-Directed Cysteine Mutagenesis

cluster_prep Preparation cluster_pcr Amplification cluster_selection Selection & Verification Template High-Quality Template Plasmid PCR PCR with High-Fidelity Polymerase Template->PCR Primers Design & Synthesize Mutagenic Primers Primers->PCR DpnI DpnI Digestion of Parental Template PCR->DpnI Transform Transformation into Competent E. coli DpnI->Transform Verify Isolate Plasmid & Sequence Verify Transform->Verify

Caption: Workflow for PCR-based site-directed mutagenesis.

Detailed Protocol: Cysteine Mutagenesis

1. Primer Design (The Foundation of Success)

  • Causality: Poorly designed primers are a primary cause of mutagenesis failure.[6] The primers must efficiently anneal to the template and serve as a robust starting point for the polymerase.

  • Guidelines:

    • Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the center.

    • Aim for a melting temperature (Tm) of ≥78°C. Use an online calculator for accurate Tm prediction.

    • The primers should have a GC content of at least 40% and terminate in one or more G or C bases to enhance binding affinity.[7]

    • Ensure primers are purified (e.g., PAGE purification) to remove truncated products.

2. PCR Reaction Setup

  • Causality: A high-fidelity polymerase is essential to prevent introducing unintended mutations elsewhere in the plasmid.[5] The template DNA concentration is also critical; too much template can lead to incomplete DpnI digestion and a high background of wild-type colonies.[8][9]

  • Reaction Mix:

ComponentFinal ConcentrationRationale
High-Fidelity Polymerase Buffer1XProvides optimal pH and salt conditions for the enzyme.
dNTPs200 µM eachBuilding blocks for the new DNA strands.
Forward Primer125 ngOptimal concentration for template-primer interaction.[5]
Reverse Primer125 ngBalances the reaction.
Template Plasmid DNA5-50 ngLow concentration minimizes parental plasmid carryover.[8]
High-Fidelity DNA PolymeraseAs per manufacturerCrucial for accurate replication of the entire plasmid.
Nuclease-Free WaterTo final volume (50 µL)
  • Pro-Tip: Adding 3-5% DMSO can often improve results by disrupting secondary structures in GC-rich templates.[5][10]

3. PCR Cycling Conditions

  • Causality: Cycling parameters must be optimized for full-length plasmid amplification. The extension time is particularly important and depends on the size of your plasmid.

  • Typical Program:

StepTemperatureTimeCycles
Initial Denaturation98°C30 sec1
Denaturation98°C10 sec\multirow{3}{*}{18-30}
Annealing55-68°C20 sec
Extension72°C20-30 sec / kb of plasmid
Final Extension72°C5 min1
Hold4°C1
  • Optimization: If amplification fails, try a gradient PCR to find the optimal annealing temperature.[10]

4. DpnI Digestion

  • Causality: This step is critical for eliminating the parental plasmid, thereby ensuring a high percentage of transformants contain the desired mutation.[5]

  • Procedure:

    • Add 1 µL of DpnI (20 U/µL) directly to the completed PCR reaction.

    • Incubate at 37°C for 1-2 hours. Increasing the digestion time can help reduce background.[7]

5. Transformation

  • Causality: Competent cells are fragile; gentle handling is required to maintain high transformation efficiency.[6]

  • Procedure:

    • Add 1-2 µL of the DpnI-digested product to 20-50 µL of high-efficiency competent E. coli cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock at 42°C for 45 seconds.

    • Immediately return to ice for 2 minutes.

    • Add 250-500 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate on selective agar plates (e.g., LB-ampicillin) and incubate overnight at 37°C.

6. Verification

  • Self-Validation: This is a non-negotiable step.

    • Pick 2-4 colonies and grow overnight liquid cultures.

    • Isolate the plasmid DNA using a miniprep kit.

    • Send the purified plasmid for Sanger sequencing across the mutated region to confirm the presence of the cysteine codon and the absence of any other mutations.

Part II: Protein Expression, Purification, and Pre-Labeling Preparation

Once the mutation is confirmed, the protein must be expressed and purified. The specific protocol will vary widely depending on the protein and expression system. However, a universal and critical consideration for cysteine labeling is maintaining the engineered sulfhydryl group in its reduced, reactive state.

  • Maintaining a Reducing Environment: Cysteine thiols can readily oxidize to form disulfide bonds (either intramolecularly or intermolecularly), rendering them unreactive to MTS reagents.[11]

    • During purification, always include a reducing agent in your buffers, such as 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and does not absorb at 280 nm.

  • Critical Pre-Labeling Step: Removal of Reducing Agents: Before initiating the labeling reaction, the reducing agent (e.g., DTT) must be completely removed. Its free thiols would otherwise compete with the protein's cysteine and consume the MTS reagent.[11]

    • Methodology: The most effective methods are size-exclusion chromatography (e.g., a desalting column like a PD-10) or dialysis against a buffer free of any reducing agents. Perform this step immediately before you plan to start the labeling reaction to minimize re-oxidation.[11]

Part III: Cysteine Labeling with 4-(hydroxymethyl)benzyl Methanethiosulfonate

With the purified, reduced protein in hand, you can proceed with the specific chemical modification.

Principle of the Reaction

The methanethiosulfonate group is highly electrophilic. The nucleophilic thiolate anion (R-S⁻) of the cysteine residue attacks the thiol sulfur of the MTS reagent. This results in the formation of a stable disulfide bond between the protein and the labeling group, with the concurrent release of the methanesulfinate leaving group.[1] This reaction is extremely rapid, often reaching completion within seconds to minutes at micromolar concentrations.[2][3]

Chemical Mechanism of MTS Labeling

Caption: Reaction of a cysteine thiolate with an MTS reagent.

Detailed Protocol: Cysteine Labeling

1. Reagent Preparation

  • Causality: MTS reagents are susceptible to hydrolysis in aqueous buffers.[2][3] To ensure maximum reactivity, stock solutions should be prepared fresh immediately before use.

  • Procedure:

    • Allow the vial of 4-(hydroxymethyl)benzyl methanethiosulfonate to warm to room temperature before opening to prevent condensation.[2][3]

    • Prepare a concentrated stock solution (e.g., 10-100 mM) in an anhydrous solvent like Dimethyl sulfoxide (DMSO).[2]

    • Keep the stock solution on ice and protected from light until use.

2. Labeling Reaction

  • Causality: The reaction conditions must be carefully controlled to maximize labeling efficiency while maintaining protein stability. The molar ratio of reagent to protein is a key variable.

  • Reaction Setup:

    • Start with your purified protein (typically 0.1-1.0 mg/mL) in a suitable, amine-free buffer (e.g., HEPES or phosphate buffer, pH 7.0-7.5).[12]

    • Add the MTS stock solution to the protein solution to achieve a final molar excess of 10- to 40-fold over the protein concentration.[12] Start with a 20:1 ratio for initial optimization.

    • Incubate the reaction at room temperature or 4°C. Reaction times can range from 5 minutes to 2 hours. The rapid intrinsic reactivity of MTS means shorter times are often sufficient.[2]

3. Quenching the Reaction

  • Causality: Once the desired incubation time is reached, any unreacted MTS reagent should be quenched to prevent non-specific modification over longer periods.

  • Procedure: Add a low molecular weight thiol, such as free L-cysteine or DTT, to a final concentration of ~10-20 mM. This will consume any remaining MTS reagent.

4. Purification of the Labeled Protein

  • Causality: It is essential to remove the excess, unreacted MTS reagent and the quenching agent from the final labeled protein sample.

  • Procedure: Use size-exclusion chromatography (desalting column) or dialysis to separate the high molecular weight labeled protein from the small molecule contaminants.[13]

5. Verification of Labeling

  • Self-Validation: Confirming the successful and specific modification is crucial.

  • Method: The most definitive method is mass spectrometry (e.g., ESI-MS). The mass of the labeled protein should increase by the mass of the added group (S-CH₂-Ph-CH₂OH), which is approximately 153.2 Da.

Optimization and Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low/No Labeling Incomplete removal of reducing agent (DTT/TCEP).Ensure thorough buffer exchange via desalting column immediately before labeling.[11]
Cysteine has become oxidized.Work quickly after DTT removal; consider performing the reaction in an anaerobic environment.
MTS reagent has hydrolyzed.Prepare MTS stock solution fresh immediately before use.[2]
Cysteine is not solvent-accessible.This is a structural finding. The protocol is working, but the site is buried.
Protein Precipitation High concentration of DMSO from stock solution.Keep the final DMSO concentration below 5% (v/v).
The modification destabilizes the protein.Try performing the reaction at a lower temperature (4°C) or for a shorter duration.
Non-Specific Labeling Reaction time is excessively long.Reduce the incubation time. MTS reactions are typically very fast.[3]
(Rare) Reaction with other nucleophilic residues.Ensure the reaction pH is not excessively high (stay within pH 7-8).

Applications in Research and Drug Development

The successful execution of this protocol provides a powerful tool for a variety of applications:

  • Mapping Protein Topology: By systematically mutating residues to cysteine and testing their accessibility to MTS reagents, one can map which parts of a protein are exposed to the solvent, buried in the core, or line a channel or pocket.[1][2]

  • Studying Conformational Changes: Changes in protein conformation, such as those that occur during ion channel gating or receptor activation, can alter the accessibility of an engineered cysteine to MTS modification. This provides a direct readout of protein dynamics.[3]

  • Drug Discovery: This method can be used to identify drug binding sites. If a ligand binds near the engineered cysteine, it can sterically hinder or "protect" the cysteine from modification by an MTS reagent, allowing for precise mapping of the binding pocket.[14][15]

By combining the precision of genetic engineering with the specificity of thiol chemistry, site-directed cysteine mutagenesis and MTS labeling offer an invaluable approach for dissecting the complex relationship between protein structure and function.

References

  • Bitesize Bio. (2025). Useful Site-Directed Mutagenesis Tips for Troubleshooting. [Link]

  • Uptima. MTS reagents. [Link]

  • Luks, V., et al. (2014). Novel 1:1 Labeling and Purification Process for C-Terminal Thioester and Single Cysteine Recombinant Proteins Using Generic Peptidic Toolbox Reagents. Bioconjugate Chemistry. [Link]

  • Assay Genie. Site Directed Mutagenesis, Troubleshooting & FAQs. [Link]

  • ResearchGate. (2021). Troubleshooting Tips for Site Directed Mutagenesis?. [Link]

  • Molecular Devices. Optimizing the labeling of proteins. [Link]

  • Taraska, J. W., & Zagotta, W. N. (2010). Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. Biophysical Journal. [Link]

  • Beitz, E., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences. [Link]

  • Lee, H., et al. (1998). Site-directed mutagenesis of the cysteine residues in the Pichia stipitis xylose reductase. FEMS Microbiology Letters. [Link]

  • Interchim. Fluorescent MTS. [Link]

  • Steer, B. A., & Schimmel, P. (1999). Chemical Modification and Site-Directed Mutagenesis of the Single Cysteine in Motif 3 of Class II Escherichia coli Prolyl-tRNA Synthetase. Biochemistry. [Link]

  • ResearchGate. (2026). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. [Link]

  • Fantasia, R. J., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology. [Link]

  • Falke, J. J., & Milligan, D. L. (2009). Use of Site-Directed Cysteine and Disulfide Chemistry to Probe Protein Structure and Dynamics: Applications to Soluble and Transmembrane Receptors of Bacterial Chemotaxis. Methods in Enzymology. [Link]

  • Fantasia, R. J., et al. (2022). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Molecular Pharmacology. [Link]

  • Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics. [Link]

  • Joo, C., & Ha, T. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Methods in Molecular Biology. [Link]

  • iGEM. Site Directed Mutagenesis Protocol. [Link]

  • eScholarship. (2024). Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state. [Link]

  • Chen, L., et al. (2020). Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics. Journal of Proteome Research. [Link]

  • D'Amico, D. C., & Di Pietro, S. M. (2013). Semi-Synthesis of Labeled Proteins for Spectroscopic Applications. Molecules. [Link]

  • Li, Y., et al. (2022). Effects of Site-Directed Mutagenesis of Cysteine on the Structure of Sip Proteins. Toxins. [Link]

  • Trad, C. H., et al. (1995). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Journal of Biochemical and Biophysical Methods. [Link]

  • ACS Publications. (2025). Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. [Link]

  • ResearchGate. Labeling scheme. Attachment of the methanethiosulfonate spin label MTSL.... [Link]

Sources

Method

Probing the Dynamics of Ion Channel Gating with 4-HB-MTS: A Guide for Researchers

Abstract Ion channels, the gatekeepers of cellular excitability, undergo intricate conformational changes to control the flow of ions across cell membranes. Understanding these gating mechanisms is paramount for decipher...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ion channels, the gatekeepers of cellular excitability, undergo intricate conformational changes to control the flow of ions across cell membranes. Understanding these gating mechanisms is paramount for deciphering fundamental physiological processes and for the rational design of novel therapeutics targeting channelopathies.[1][2] The Substituted Cysteine Accessibility Method (SCAM) has emerged as a powerful tool to probe the structural rearrangements that underlie ion channel gating.[3][4] This guide provides a comprehensive overview and detailed protocols for the application of (4-Hydroxyphenyl)acetyl Methanethiosulfonate (4-HB-MTS), a cysteine-reactive reagent, in the study of ion channel gating dynamics. We delve into the chemical principles of 4-HB-MTS, its utility in state-dependent modification assays, and provide field-proven protocols for its application in heterologous expression systems. This document is intended for researchers, scientists, and drug development professionals seeking to employ chemical modification strategies to elucidate the complex world of ion channel function.

Introduction: Unlocking the Gates of Ion Channels

Ion channels are a diverse class of transmembrane proteins that form pores allowing the selective passage of ions across cellular membranes.[1] Their activity is tightly regulated through a process known as "gating," which involves conformational transitions between open, closed, and inactivated states.[5] These transitions are fundamental to a vast array of physiological phenomena, including nerve impulse generation, muscle contraction, and hormone secretion.[5][6] Dysfunctional gating is implicated in a growing number of diseases, making ion channels a major target for drug discovery.[2][7]

To understand how these molecular machines operate, it is crucial to map the structural rearrangements that occur during gating. The Substituted Cysteine Accessibility Method (SCAM) provides a powerful approach to achieve this.[3][4][8] SCAM involves introducing a cysteine residue at a specific position in the ion channel protein, typically in a region hypothesized to undergo conformational changes.[9] The accessibility of this engineered cysteine to a membrane-impermeant, thiol-reactive reagent is then assessed in different functional states of the channel.[3][9] A change in the reaction rate or the functional effect of the reagent between states provides strong evidence that the targeted residue is part of a region that moves during gating.[9]

The Probe: Understanding (4-Hydroxyphenyl)acetyl Methanethiosulfonate (4-HB-MTS)

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-specific compounds that react with the thiol group of cysteine residues to form a disulfide bond.[3][9] This covalent modification introduces a new moiety onto the protein, which can alter its function.[3][9] The choice of MTS reagent is critical and depends on the specific experimental question. Factors to consider include the size, charge, and membrane permeability of the reagent.

(4-Hydroxyphenyl)acetyl Methanethiosulfonate (4-HB-MTS) is a valuable tool in the SCAM toolbox. Its key properties are summarized below:

PropertyDescriptionSignificance for Ion Channel Studies
Reactivity Reacts specifically and rapidly with the thiolate anion (R-S⁻) of cysteine residues.[9]Allows for the targeted modification of engineered cysteines under physiological conditions.
Structure Possesses a bulky hydroxyphenylacetyl headgroup.The size of the attached group can be used to probe the dimensions of the channel pore or crevices. Modification can lead to a more pronounced functional effect (e.g., channel block).
Charge Neutral at physiological pH.While generally considered membrane-impermeant due to its hydrophilic nature, its neutrality may allow for some degree of membrane partitioning, a factor to consider in experimental design.
Reversibility The disulfide bond formed can be reversed by reducing agents such as dithiothreitol (DTT).[8][9]This allows for confirmation that the observed functional effects are due to the specific modification and not to non-specific actions of the reagent.

The reaction of 4-HB-MTS with a cysteine residue is a stoichiometric process that results in the formation of a mixed disulfide bond, releasing methanesulfinic acid as a byproduct.

G Protein_SH Protein-SH (Cysteine) Transition_State Transition State Protein_SH->Transition_State HB_MTS 4-HB-MTS HB_MTS->Transition_State Modified_Protein Protein-S-S-CH2-CO-Ph-OH (Modified Protein) Transition_State->Modified_Protein MSA CH3SO2H (Methanesulfinic Acid) Transition_State->MSA

Figure 1: Reaction of 4-HB-MTS with a cysteine residue.

Application: Studying State-Dependent Gating Mechanisms

A key application of 4-HB-MTS is in determining whether a specific residue is more accessible to the aqueous environment in one conformational state of the channel compared to another.[9] This "state-dependent modification" provides powerful insights into the structural rearrangements that constitute gating. For example, a residue lining the ion conduction pore might be accessible to 4-HB-MTS only when the channel is in the open state.

The general workflow for a state-dependent modification experiment is as follows:

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) Expression Heterologous Expression (e.g., Xenopus Oocytes, HEK293 cells) Mutagenesis->Expression Baseline Record Baseline Channel Activity Expression->Baseline Apply_Stimulus Apply Stimulus to Favor a Specific State (e.g., Voltage, Ligand) Baseline->Apply_Stimulus Apply_MTS Apply 4-HB-MTS Apply_Stimulus->Apply_MTS Washout Washout Reagent Apply_MTS->Washout Record_Post Record Post-Modification Activity Washout->Record_Post Compare Compare Pre- and Post-Modification Activity Record_Post->Compare Repeat Repeat in Different States (e.g., Resting vs. Activated) Compare->Repeat Interpret Interpret State-Dependent Accessibility Repeat->Interpret

Figure 2: Workflow for a state-dependent modification experiment.

By comparing the rate and extent of modification in different conformational states (e.g., resting, open, inactivated), researchers can infer the movement of the protein region containing the engineered cysteine.[10]

Experimental Protocols

The following protocols provide a generalized framework for using 4-HB-MTS to study ion channel gating in a heterologous expression system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293).

Reagent Preparation and Handling

Crucial Note: MTS reagents are moisture-sensitive and hydrolyze in aqueous solutions.[9] For optimal results, prepare solutions immediately before use.

  • Storage: Store 4-HB-MTS powder desiccated at -20°C.[8][9]

  • Stock Solution:

    • Allow the vial of 4-HB-MTS to warm to room temperature before opening to prevent condensation.[8][9]

    • Prepare a concentrated stock solution (e.g., 100 mM) in a suitable solvent. While some MTS reagents are water-soluble, others require DMSO.[9] Refer to the manufacturer's instructions for 4-HB-MTS solubility.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate extracellular or intracellular recording solution.

    • Ensure the pH of the final solution is stable, as the reactivity of MTS reagents is pH-dependent (the thiolate anion is more reactive).

Protocol for State-Dependent Modification in Xenopus Oocytes using Two-Electrode Voltage Clamp (TEVC)

This protocol is adapted for studying voltage-gated ion channels.

  • Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the cysteine-substituted ion channel of interest.[8] Incubate for 2-5 days to allow for protein expression.[8]

  • TEVC Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping.[8]

  • Baseline Recording: Perfuse the oocyte with standard recording solution and record baseline currents in response to a voltage protocol that elicits channel activity.

  • Modification in the Resting State:

    • Hold the oocyte at a hyperpolarized potential where the channels are predominantly in the closed/resting state.

    • Perfuse with the working solution of 4-HB-MTS for a defined period (e.g., 1-5 minutes).[9] The concentration and application time should be optimized for each channel and mutation.

    • Wash out the 4-HB-MTS with standard recording solution.[8]

    • Apply the same voltage protocol as in step 3 to assess the effect of modification.

  • Modification in the Activated/Open State:

    • Use a separate oocyte from the same batch.

    • During perfusion with 4-HB-MTS, apply a repetitive voltage protocol that repeatedly opens the channels.[5] This increases the time the channels spend in the open state in the presence of the reagent.

    • Wash out the 4-HB-MTS and record post-modification currents.

  • Data Analysis:

    • Compare the extent and rate of current modification (e.g., reduction in peak current amplitude) between the resting and activated state protocols.

    • A significantly faster or greater modification in the activated state suggests that the engineered cysteine is more accessible when the channel is open.

  • (Optional) Reversibility: To confirm that the observed effect is due to disulfide bond formation, perfuse the oocyte with a solution containing a reducing agent like DTT (e.g., 10-20 mM) after modification.[8][9] A reversal of the functional effect confirms the specificity of the MTS reaction.

Protocol for State-Dependent Modification in Mammalian Cells using Patch-Clamp Electrophysiology

This protocol is suitable for ligand-gated ion channels expressed in cell lines like HEK293.

  • Cell Culture and Transfection: Culture and transfect mammalian cells with the plasmid DNA encoding the cysteine-substituted ion channel.

  • Patch-Clamp Setup: Obtain whole-cell or excised-patch recordings from transfected cells.

  • Baseline Recording: Record baseline currents evoked by the application of the specific ligand that gates the channel.

  • Modification in the Closed State:

    • In the absence of the ligand (channels are predominantly closed), apply 4-HB-MTS to the cell or patch via the perfusion system.

    • Wash out the 4-HB-MTS.

    • Re-apply the ligand to assess the functional consequences of modification.

  • Modification in the Open/Desensitized State:

    • Co-apply the ligand and 4-HB-MTS. The presence of the agonist will favor the open and/or desensitized states.

    • Wash out both the ligand and the reagent.

    • Record post-modification currents evoked by a subsequent application of the ligand.

  • Data Analysis: Compare the functional effects (e.g., changes in current amplitude, kinetics) of 4-HB-MTS application in the presence and absence of the ligand.

Data Interpretation and Considerations

  • No Effect of Modification: If 4-HB-MTS has no effect, it could mean the cysteine is not accessible, its modification has no functional consequence, or the reagent is degrading.[8]

  • Cysteine-Independent Effects: It is crucial to perform control experiments on the wild-type (cysteine-less) channel to ensure that the observed effects are not due to non-specific interactions of 4-HB-MTS with the channel protein or the expression system.[11]

  • Rate of Modification: The rate of modification can provide information about the accessibility of the cysteine residue.[9] Slower rates may indicate that the residue is located in a crevice or a less accessible part of the channel pore.[9]

  • Membrane Permeability: Although MTS reagents are generally considered membrane-impermeant, some, particularly neutral ones, may exhibit slow permeation.[9] The use of a thiol-scavenging agent in the intracellular solution can help mitigate potential "wrong-sided" modifications.[9]

Conclusion

The application of 4-HB-MTS in conjunction with the Substituted Cysteine Accessibility Method offers a robust and versatile approach to unraveling the intricate conformational changes that underlie ion channel gating. By carefully designing experiments to probe state-dependent modification, researchers can gain invaluable insights into the structure-function relationships of these vital membrane proteins. The protocols and considerations outlined in this guide provide a solid foundation for employing 4-HB-MTS to illuminate the dynamic world of ion channel biology.

References

  • Interchim. (n.d.). MTS reagents. Retrieved from [Link]

  • Ambudkar, I. S., & Zylbergold, P. (2012). Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues. Methods in Molecular Biology, 796, 359–376. [Link]

  • Linsdell, P. (2006). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 149(6), 739–747. [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Soderlund, D. M. (2012). State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids. Toxics, 1(1), 1–18. [Link]

  • Akabas, M. H. (2004). Substituted-cysteine accessibility method. Methods in Enzymology, 388, 98–117. [Link]

  • Cui, J., & Yang, H. (2011). Cysteine scanning and modification reveal major differences between BK channels and Kv channels in the inner pore region. The Journal of General Physiology, 138(1), 61–75. [Link]

  • He, H., & Soderlund, D. M. (2015). Differential State-Dependent Modification of Rat Nav1.6 Sodium Channels Expressed in Human Embryonic Kidney (HEK293) Cells by the Pyrethroid Insecticides Tefluthrin and Deltamethrin. Toxicological Sciences, 148(1), 245–256. [Link]

  • Tsang, S. Y., Jiang, D., & Tseng, G. N. (2008). The external pore loop interacts with S6 and S3-S4 linker in domain 4 to assume an essential role in gating. The Journal of General Physiology, 132(5), 537–554. [Link]

  • Yao, S. Y. M., Ng, A. M. L., Cass, C. E., Baldwin, S. A., & Young, J. D. (2007). Cysteine-accessibility analysis of transmembrane domains 11–13 of human concentrative nucleoside transporter 3. Biochemical Journal, 404(1), 157–166. [Link]

  • O'Leary, M. E., & Chahine, M. (2015). MTSET modification of D4S6 cysteines stabilize the fast inactivated state of Nav1.5 sodium channels. Frontiers in Pharmacology, 6, 239. [Link]

  • Li, G. R., Sun, H. Y., Chen, J. B., Zhou, Y., Tse, H. F., & Lau, C. P. (2009). Characterization of Multiple Ion Channels in Cultured Human Cardiac Fibroblasts. PLoS ONE, 4(10), e7307. [Link]

  • Braun, N., Friis, S., Ihling, C., Sinz, A., Andersen, J. L., & Pless, S. A. (2021). High-throughput characterization of photocrosslinker-bearing ion channel variants to map residues critical for function and pharmacology. PLoS Biology, 19(9), e3001321. [Link]

  • Soderlund, D. M. (2012). State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids. Toxics, 1(1), 1-18. [Link]

  • O'Conor, C. J., Leddy, H. A., Bennett, T. A., Guilak, F., & Lee, G. M. (2014). Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes. Cellular and Molecular Bioengineering, 7(2), 234–243. [Link]

  • Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). Ion Channels and the Electrical Properties of Membranes. In Molecular Biology of the Cell (4th ed.). Garland Science. Retrieved from [Link]

  • Martin, C. L., Yeh, C. H., & Chilian, W. M. (2021). Immersion‐Based Clearing and Autofluorescence Quenching in Myocardial Tissue. Current Protocols, 1(2), e69. [Link]

  • Wikipedia. (2024, March 23). Ion channel. Retrieved from [Link]

  • Kaji, R., & Fujiwara, Y. (2017). Modification of multiple ion channel functions in vivo by pharmacological inhibition: observation by threshold tracking and modeling. The Journal of Medical Investigation, 64(1.2), 30–38. [Link]

  • Creative Biolabs. (2023, December 19). Classification of Ion Channels Based on Ion Selectivity and Gating Mechanism. Retrieved from [Link]

  • Mandal, A. (2018, October 26). Types of Ion Channels in the Body. News-Medical.net. Retrieved from [Link]

  • Woll, K. A., Zhou, X., & Forman, S. A. (2023). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABAA Receptors. Molecular Pharmacology, 104(5), 239–251. [Link]

  • Beitz, E., & Uehlein, N. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • MolSense. (n.d.). Targeting Small Molecule Ion Channel Inhibitors. Retrieved from [Link]

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Application

Application Note: Probing the Conformational Dynamics of Lactose Permease (LacY) using Site-Directed Chemical Labeling with 4-(hydroxymethyl)benzyl methanethiosulfonate (MTS-HMB)

An in-depth technical guide for researchers, scientists, and drug development professionals. Senior Application Scientist Narrative: The study of membrane transport proteins, like the Escherichia coli lactose permease (L...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Senior Application Scientist Narrative: The study of membrane transport proteins, like the Escherichia coli lactose permease (LacY), is fundamental to understanding cellular transport, bioenergetics, and drug interaction mechanisms.[1][2] LacY, a paradigm for the Major Facilitator Superfamily (MFS), has been extensively studied to elucidate the mechanism of proton-coupled symport.[3][4][5][6] While high-resolution crystal structures provide invaluable static snapshots, they do not fully capture the dynamic conformational changes essential for substrate translocation.[1][7]

This application note details the use of 4-(hydroxymethyl)benzyl methanethiosulfonate (MTS-HMB), a site-directed chemical probe, to investigate the structure and dynamics of LacY. We will employ the Substituted Cysteine Accessibility Method (SCAM), a powerful biochemical technique that combines site-directed mutagenesis with chemical modification to map the solvent accessibility of specific residues within a protein.[8][9] By systematically introducing cysteine residues along the polypeptide chain of a functional Cys-less LacY and assessing their reactivity with MTS-HMB, researchers can infer which regions are exposed to the aqueous environment, line water-filled cavities, or undergo conformational changes upon substrate binding.[10][11][12][13] This guide provides the scientific rationale, detailed protocols, and data interpretation framework necessary for the successful application of this technique.

Principles of the Substituted Cysteine Accessibility Method (SCAM)

SCAM is a robust methodology for analyzing protein structure, particularly for membrane proteins where crystallization can be challenging.[9][14] The core principle relies on several key steps:

  • Creation of a Cys-less Template: Wild-type LacY contains several native cysteine residues. To ensure that the chemical probe reacts only at a single, intended site, a functional mutant devoid of all native cysteines ("Cys-less") is used as the genetic background.[15][16][17]

  • Site-Directed Mutagenesis: Single cysteine residues are systematically introduced at desired positions throughout the Cys-less LacY sequence. A library of single-cysteine mutants is thereby generated.[18][19]

  • Chemical Modification: These mutants are then exposed to a thiol-reactive reagent, in this case, MTS-HMB. The reagent will covalently modify the introduced cysteine via a disulfide bond if, and only if, the residue is accessible.[20][21]

  • Functional Analysis: The consequence of this modification is assessed using a functional assay, such as a lactose transport assay. Inhibition or alteration of transport activity upon modification provides strong evidence that the targeted residue is both accessible and resides in a functionally important region.[12]

The Chemical Probe: 4-(hydroxymethyl)benzyl methanethiosulfonate (MTS-HMB)

Methanethiosulfonate (MTS) reagents are highly specific for the sulfhydryl (thiol) group of cysteine residues, reacting rapidly under physiological conditions to form a stable disulfide bond.[20][22][23] This reaction is significantly faster and more specific than with other common thiol modifiers like N-ethylmaleimide (NEM) or iodoacetamide.[24]

The reaction mechanism is a nucleophilic attack by the cysteine thiolate anion on the electrophilic sulfur of the MTS reagent, displacing the methanethiosulfonate leaving group.

Caption: Reaction of a protein thiol with MTS-HMB.

MTS-HMB is an uncharged, moderately bulky reagent. Its properties make it suitable for probing solvent-accessible surfaces and crevices. Unlike charged reagents (e.g., MTSET, MTSES), it is more likely to partition into hydrophobic environments, though its hydroxyl group adds a degree of polarity.

ReagentChemical StructureChargeApprox. SizeKey Application Characteristic
MTS-HMB HO-CH₂-C₆H₄-CH₂-S-SO₂-CH₃NeutralModerate-LargeProbes solvent-accessible channels and surfaces; moderate bulk.
MTSET (CH₃)₃N⁺-CH₂-CH₂-S-SO₂-CH₃PositiveSmallMembrane impermeant; probes extracellular/luminal surface-exposed residues.[8][25]
MTSES ⁻O₃S-CH₂-CH₂-S-SO₂-CH₃NegativeSmallMembrane impermeant; probes extracellular/luminal surface-exposed residues.[8][22][25]

Experimental Design and Protocols

A successful SCAM experiment requires careful planning and execution. The overall workflow is depicted below.

SCAM_Workflow start Cys-less LacY Template (pT7-5/lacY-C-less) mutagenesis Site-Directed Mutagenesis (Introduce single Cys) start->mutagenesis verify Sequence Verification mutagenesis->verify expression Protein Expression (E. coli T7 Express) verify->expression membranes Prepare Right-Side-Out Membrane Vesicles expression->membranes labeling MTS-HMB Labeling Reaction membranes->labeling assay Functional Assay (Active Lactose Transport) labeling->assay analysis Data Analysis & Interpretation assay->analysis

Caption: Logic diagram for interpreting SCAM results.

  • No Inhibition: If MTS-HMB treatment does not alter transport activity, it implies either the cysteine residue is buried within the protein or lipid bilayer and inaccessible to the reagent, or that its modification does not perturb the transport mechanism.

  • Inhibition: If transport is inhibited, the cysteine is accessible, and the covalent attachment of the hydroxymethylbenzyl group sterically hinders a critical process, such as substrate binding, conformational changes, or proton translocation.

  • Substrate Protection/Sensitization: Comparing labeling in the presence and absence of substrate (TDG) reveals conformational changes. [10][12][26] * Protection: If TDG prevents MTS-HMB from inhibiting transport, it suggests the residue is at or near the substrate-binding site and is occluded when the substrate is bound.

    • Sensitization: If TDG binding makes a previously unreactive residue reactive, it indicates that the transport-related conformational change exposes this residue to the aqueous phase.

By mapping these results onto a 3D model of LacY, one can delineate the boundaries of the translocation pathway and identify domains that undergo significant movement during the transport cycle.

References

  • Abramson, J., et al. (2009). Lactose permease as a paradigm for membrane transport proteins (Review). Taylor & Francis Online. [Link]

  • Interchim. (n.d.). MTS reagents. FluoProbes. [Link]

  • Interchim. (n.d.). Fluorescent MTS. FluoProbes. [Link]

  • Abramson, J., et al. (2004). Lactose permease as a paradigm for membrane transport proteins. Taylor & Francis Online. [Link]

  • Tominaga, T., et al. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. SpringerLink. [Link]

  • Smirnova, I., et al. (2007). Unraveling the mechanism of the lactose permease of Escherichia coli. PNAS. [Link]

  • Viitanen, P., et al. (1985). An improved purification of lactose permease. PubMed. [Link]

  • Kaback, H. R., et al. (2006). LESSONS FROM LACTOSE PERMEASE. Annual Review of Biophysics and Biomolecular Structure. [Link]

  • Frillingos, S., et al. (1995). Cysteine scanning mutagenesis of helix V in the lactose permease of Escherichia coli. PubMed. [Link]

  • Kaback, H. R. (2005). Structure and mechanism of the lactose permease. PubMed. [Link]

  • Venkatesan, P., & Kaback, H. R. (2000). Site-directed sulfhydryl labeling of the lactose permease of Escherichia coli: helix X. PubMed. [Link]

  • Frillingos, S., et al. (1997). Cysteine-scanning mutagenesis of helix II and flanking hydrophilic domains in the lactose permease of Escherichia coli. PubMed. [Link]

  • Frillingos, S., et al. (1997). Cysteine-scanning mutagenesis of helix VI and the flanking hydrophilic domains on the lactose permease of Escherichia coli. PubMed. [Link]

  • Poole, L. B., & Karplus, P. A. (2020). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. PMC. [Link]

  • Kupski, A., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. PMC. [Link]

  • Theato, P. (Ed.). (2013). Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages. Royal Society of Chemistry. [Link]

  • Wouters, E., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. [Link]

  • Lu, J. X., et al. (2014). Probing membrane protein structure using water polarization transfer solid-state NMR. PubMed. [Link]

  • Gulyuz, U., & Theato, P. (2016). Thiol-Reactive Thiosulfonate Group Containing Copolymers: Facile Entry to Disulfide-Mediated Polymer Conjugation and Redox-Responsive Functionalizable Networks. ResearchGate. [Link]

  • Abdullin, D., & Knyazeva, A. (2021). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. MDPI. [Link]

  • Frillingos, S., et al. (1997). Cysteine-Scanning Mutagenesis of Helix IV and the Adjoining Loops in the Lactose Permease of Escherichia coli: Glu126 and Arg144 Are Essential. Biochemistry. [Link]

  • Venkatesan, P., et al. (2000). Site-Directed Sulfhydryl Labeling of the Lactose Permease of Escherichia coli: Helix VII. Biochemistry. [Link]

  • Frillingos, S., et al. (1996). Cysteine-Scanning Mutagenesis of Transmembrane Domain XII and the Flanking Periplasmic Loop in the Lactose Permease of Escherichia coli. Biochemistry. [Link]

  • Wu, J., et al. (1998). Helix packing of lactose permease in Escherichia coli studied by site-directed chemical cleavage. PNAS. [Link]

  • Venkatesan, P., & Kaback, H. R. (2000). Site-Directed Sulfhydryl Labeling of the Lactose Permease of Escherichia coli: Helix X. Biochemistry. [Link]

  • Venkatesan, P., et al. (2000). Site-directed sulfhydryl labeling of the lactose permease of Escherichia coli: N-ethylmaleimide-sensitive face of helix II. PubMed. [Link]

  • Kaback, H. R. (1995). Engineering the lac permease for purification and crystallization. PubMed. [Link]

  • Consler, T. G., et al. (1993). Properties and purification of an active biotinylated lactose permease from Escherichia coli. PNAS. [Link]

  • Arora, A., & Tamm, L. K. (2001). Biophysical approaches to membrane protein structure determination. Current Opinion in Structural Biology. [Link]

  • Cremers, C. M., & Jakob, U. (2013). Does S-Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? ResearchGate. [Link]

  • Wu, J., et al. (1996). Purification and Functional Characterization of the C-Terminal Half of the Lactose Permease of Escherichia coli. Biochemistry. [Link]

  • van den Berg, D., et al. (2022). Variety of dairy ultrafiltration permeates and their purification in lactose production. ResearchGate. [Link]

  • Centre for Medicines Discovery. (n.d.). Membrane Protein Structural and Chemical Biology. University of Oxford. [Link]

  • Venkatesan, P., et al. (2000). Site-directed sulfhydryl labeling of the lactose permease of Escherichia coli: helix VII. PubMed. [Link]

  • Jakubowski, H., et al. (2020). Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review. PMC. [Link]

  • Zhang, S., et al. (2023). Structural study of membrane proteins using vesicles. bioRxiv. [Link]

  • Kaback, H. R. (2005). Structure and mechanism of the lactose permease. Trends in Biochemical Sciences. [Link]

Sources

Method

Application Notes &amp; Protocols: Site-Specific Cysteine Modification Using S-(4-Hydroxybenzyl) Methanesulfonothioate

Abstract The covalent modification of proteins is a cornerstone of modern chemical biology, enabling the precise installation of probes, therapeutic payloads, and other functionalities to elucidate and control biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The covalent modification of proteins is a cornerstone of modern chemical biology, enabling the precise installation of probes, therapeutic payloads, and other functionalities to elucidate and control biological processes.[1][2] Cysteine, with its uniquely nucleophilic thiol side chain, represents a prime target for selective chemical modification.[3][4] This guide provides a comprehensive experimental workflow for the modification of protein cysteine residues using S-(4-Hydroxybenzyl) methanesulfonothioate (4-HB-MTS), a thiol-specific reagent that forms a reversible mixed disulfide bond. We present detailed protocols covering protein preparation, the modification reaction, purification of the conjugate, and essential analytical techniques for characterization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and validated method for protein bioconjugation.

Introduction: The Rationale for Cysteine-Specific Modification

Post-translational modifications (PTMs) dramatically expand the functional diversity of the proteome, regulating everything from enzyme activity to cellular localization.[2] Mimicking these processes through targeted chemical modification allows researchers to create bespoke proteins for a vast range of applications.[5][6] Cysteine is an ideal target for such modifications due to several key factors:

  • Unique Reactivity: The thiol group of cysteine is significantly more nucleophilic than most other amino acid side chains, particularly in its deprotonated thiolate form (S⁻), allowing for highly selective reactions under mild conditions.[4]

  • Low Abundance: Cysteine is one of the least common amino acids, reducing the likelihood of non-specific labeling and simplifying the generation of homogenous products.[6]

Methanethiosulfonate (MTS) reagents, such as 4-HB-MTS, have emerged as powerful tools for cysteine modification.[7] They react rapidly and specifically with thiols to form a disulfide linkage. A key advantage of this chemistry is its reversibility; the linkage can be cleaved using standard reducing agents, which is beneficial for applications requiring payload release or for protecting cysteine residues during other reaction steps.[7]

Principle of the Reaction

The modification of a cysteine residue with 4-HB-MTS proceeds via a nucleophilic substitution reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the sulfur atom of the MTS reagent linked to the benzyl group. This results in the formation of a stable, mixed disulfide bond between the protein and the 4-hydroxybenzyl moiety, with the concomitant release of the methanesulfinate leaving group. The reaction is most efficient at a slightly basic pH (7.5–8.5), which promotes the formation of the more nucleophilic thiolate anion.[8]

Caption: Reaction of a protein cysteine with 4-HB-MTS.

Experimental Workflow Overview

A successful protein modification experiment requires a systematic approach encompassing preparation, reaction, purification, and validation. Each step is critical for achieving a homogenous, well-characterized final product.

G A Step 1: Protein Preparation (Reduction & Desalting) B Step 2: Modification Reaction (Incubation with 4-HB-MTS) A->B C Step 3: Quench Reaction (Addition of small molecule thiol) B->C D Step 4: Purification (SEC, IEX, or Dialysis) C->D E Step 5: Characterization & Validation (Mass Spectrometry, SDS-PAGE, Functional Assay) D->E

Caption: High-level experimental workflow for protein modification.

Materials and Reagents

  • Protein of Interest: Purified to >95% homogeneity.

  • S-(4-Hydroxybenzyl) methanesulfonothioate (4-HB-MTS): (CAS 491868-12-3). Prepare a fresh stock solution (e.g., 10-100 mM) in an organic solvent like DMSO or DMF immediately before use.

  • Reaction Buffer: 50 mM HEPES or Phosphate buffer, 150 mM NaCl, pH 7.5-8.5. Degas thoroughly to minimize cysteine oxidation.

  • Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: L-cysteine or β-mercaptoethanol (BME).

  • Purification:

    • Desalting columns (e.g., PD-10).

    • Chromatography systems and columns (SEC, IEX).

    • Dialysis tubing or cassettes (appropriate MWCO).

  • Analytical Equipment:

    • UV-Vis Spectrophotometer.

    • Mass Spectrometer (ESI-TOF or MALDI-TOF).[9][10]

    • LC-MS/MS system for peptide mapping.[11]

    • SDS-PAGE equipment.

Detailed Experimental Protocols

Protocol 1: Protein Preparation

The goal of this stage is to ensure the target cysteine residues are in their reduced, free-thiol state and that no interfering substances are present.

A. Reduction of Disulfide Bonds (if necessary)

  • Expert Insight: This step is only required if your target cysteine is involved in a disulfide bond or if the protein has formed oxidative dimers. TCEP is often preferred over DTT as it is more stable, odorless, and does not absorb at 280 nm; however, DTT is also highly effective.

  • Dissolve your protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Add a 10- to 20-fold molar excess of TCEP (or DTT) relative to the protein.

  • Incubate for 1-2 hours at room temperature with gentle agitation.

B. Removal of Reducing Agent

  • Expert Insight: This is arguably the most critical step in the preparation phase.[8] Any residual reducing agent will react with the 4-HB-MTS, consuming the reagent and drastically reducing modification efficiency. Gravity-flow desalting columns are ideal for this purpose.

  • Equilibrate a desalting column (e.g., PD-10) with 4-5 column volumes of degassed Reaction Buffer.

  • Carefully load the protein sample from the reduction step onto the column.

  • Allow the sample to fully enter the packed bed.

  • Elute the protein using the degassed Reaction Buffer according to the manufacturer's instructions.

  • Immediately proceed to Protocol 2. The reduced protein is susceptible to re-oxidation if left for extended periods.

Protocol 2: Protein Modification with 4-HB-MTS

This protocol describes the core conjugation reaction. Optimal conditions, particularly the molar excess of the reagent, may need to be determined empirically for each specific protein.

  • Determine the concentration of the desalted protein solution using its extinction coefficient at 280 nm.

  • In a reaction vessel, add the calculated volume of the 4-HB-MTS stock solution to the protein solution to achieve the desired molar excess.

    • Starting Point: Begin with a 10- to 20-fold molar excess of 4-HB-MTS over the protein.

    • Expert Insight: Add the 4-HB-MTS stock solution dropwise while gently vortexing the protein solution to prevent localized high concentrations that could cause protein precipitation.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching: Stop the reaction by adding a quenching reagent, such as L-cysteine, to a final concentration that is at least 50-fold higher than the initial concentration of 4-HB-MTS. Incubate for 30 minutes. This step consumes any unreacted 4-HB-MTS.

ParameterRecommended RangeRationale & Notes
Molar Excess (Reagent:Protein) 5:1 to 50:1A higher excess drives the reaction to completion but increases the burden of removal. Start with 10:1 or 20:1 and optimize.
pH 7.5 - 8.5Balances the need for the reactive thiolate form of cysteine (pKa ~8.5) with protein stability. pH > 8.5 can risk modifying lysine.
Temperature 4°C to 25°C (RT)Room temperature increases reaction rate. 4°C may be necessary for less stable proteins, requiring longer incubation times.
Reaction Time 2 hours to OvernightDependent on protein reactivity and temperature. Monitor reaction progress by mass spectrometry if possible.
Protocol 3: Purification of the Modified Protein

Purification is essential to remove the quenched reagent, free 4-hydroxybenzyl groups, and any remaining unmodified protein, ensuring the final product is suitable for downstream applications.[12][13]

  • Expert Insight: The choice of purification method depends on the properties of the protein and the modifying group.

    • Size Exclusion Chromatography (SEC): The most common and effective method for removing small molecules (excess reagent, quencher) from the much larger protein conjugate.[13]

    • Ion Exchange Chromatography (IEX): Useful if the modification alters the net charge of the protein.[12]

    • Dialysis: A simple method for buffer exchange and removing small molecules, though generally slower and less complete than SEC.

General SEC Protocol:

  • Equilibrate an appropriate SEC column (e.g., Superdex 75 or 200) with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Concentrate the quenched reaction mixture if necessary.

  • Load the sample onto the equilibrated column.

  • Run the chromatography at the recommended flow rate, collecting fractions.

  • Monitor the elution profile at 280 nm. The modified protein will typically elute in the first major peak.

  • Pool the fractions containing the purified, modified protein.

Protocol 4: Characterization and Validation

Validation is a non-negotiable step to confirm the success and specificity of the modification. Mass spectrometry is the definitive analytical tool for this purpose.[9][14]

A. Intact Mass Analysis (ESI-MS or MALDI-MS)

  • Purpose: To confirm that the modification has occurred and to determine the extent of labeling (e.g., one or multiple modifications per protein).

  • Procedure:

    • Desalt a small aliquot of the purified protein.

    • Analyze via ESI-MS or MALDI-MS.

    • Expected Result: The mass of the modified protein should increase by 201.29 Da for each attached 4-hydroxybenzyl group (Mass of C₈H₉O₂S₂ minus the mass of the hydrogen from the cysteine thiol). Compare the observed mass with the theoretical mass of the starting protein.

B. Peptide Mapping (LC-MS/MS)

  • Purpose: To identify the specific cysteine residue(s) that have been modified.[11][15]

  • Procedure:

    • Denature, reduce (with DTT), and alkylate (with a non-thiol reactive agent like iodoacetamide) the purified protein conjugate. This prevents disulfide scrambling.

    • Digest the protein into smaller peptides using a protease like trypsin.[8]

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Expected Result: Search the fragmentation data against the protein's sequence. Peptides containing a modified cysteine will show a mass increase of 201.29 Da on that residue. The MS/MS fragmentation pattern will confirm the location of the modification.

Safety Precautions

  • S-(4-Hydroxybenzyl) methanesulfonothioate: The toxicological properties have not been thoroughly investigated.[16] It may be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation to the skin, eyes, and respiratory tract.[16]

  • Handling: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[17] Handle the solid reagent and stock solutions in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of chemical waste in accordance with all federal, state, and local environmental regulations.[16]

References

  • Aguilar, J. C., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology. [Link]

  • Aguilar, J. C., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. PMC. [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • Zhang, Y., et al. (2003). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research. [Link]

  • Zhang, Y., et al. (2003). The characterization of protein post-translational modifications by mass spectrometry. PubMed. [Link]

  • Kjeldsen, F., et al. (2018). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. Taylor & Francis Online. [Link]

  • Yuan, Q., et al. (2012). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. PMC. [Link]

  • Anfinsen, C. B. (2001). Modification of cysteine. PubMed. [Link]

  • Aguilar, J. C., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. PubMed. [Link]

  • The Bruening Lab. (n.d.). Modified Membranes for Protein Purification. The Bruening Lab. [Link]

  • Wang, Y., et al. (2024). Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. ACS Central Science. [Link]

  • Chalker, J. M., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. University of Oxford. [Link]

  • Klichko, V. I., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. [Link]

  • O'Flaherty, S. (2025). Peptide and protein modification for biological and therapeutic applications. University of Galway. [Link]

  • CIB Margarita Salas. (n.d.). Posttranslational modification of proteins. Centro de Investigaciones Biológicas Margarita Salas. [Link]

Sources

Application

Determining Protein Conformation Changes with Methanethiosulfonate Spin Labels: An Application &amp; Protocol Guide

Abstract Understanding the dynamic nature of protein conformations is fundamental to deciphering biological function, from enzymatic activity to signal transduction. Site-Directed Spin Labeling (SDSL) combined with Elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Understanding the dynamic nature of protein conformations is fundamental to deciphering biological function, from enzymatic activity to signal transduction. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy offers a powerful approach to investigate these dynamics in solution and within native-like environments. This guide provides a comprehensive overview and detailed protocols for using cysteine-reactive methanethiosulfonate (MTS) spin labels, exemplified by the widely-used MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate), to probe and quantify protein conformational changes. We delve into the principles of the technique, experimental design, step-by-step labeling and analysis protocols, and data interpretation, providing researchers, scientists, and drug development professionals with a robust framework for implementing SDSL-EPR in their structural biology workflows.

Introduction: Visualizing Protein Dynamics

Proteins are not static entities; their function is intrinsically linked to their ability to adopt multiple conformational states. These structural transitions, often subtle and transient, are challenging to capture with traditional high-resolution methods like X-ray crystallography, which can be biased towards the most stable, crystallizable conformer.[1] Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as an indispensable biophysical tool to bridge this gap.[2][3][4] It provides unparalleled insight into protein dynamics, flexibility, and ligand-induced conformational changes in a solution state or even in lipid bilayers.[1][5]

The core of the SDSL technique involves introducing a paramagnetic probe, or "spin label," at a specific site within a protein.[6] The most common class of spin labels are nitroxides, which are small, stable organic molecules containing an unpaired electron.[6][7] The workhorse of this class is the methanethiosulfonate spin label (MTSL), which reacts with high specificity to the thiol group of cysteine residues.[2][8][9] By analyzing the EPR spectrum of the attached nitroxide, we can deduce information about its local environment, including its mobility and accessibility to solvents. When a protein undergoes a conformational change, the environment around the spin label is altered, leading to a quantifiable change in the EPR spectrum.[6][10]

This guide will focus on the principles and application of MTS spin labels for characterizing these critical protein movements. While the specific label "4-HB-MTS" was not identified in a survey of current scientific literature, the protocols and principles detailed herein are based on the extensive and well-validated use of the foundational MTSL reagent and are directly applicable to any cysteine-reactive methanethiosulfonate-based spin label.

The Principle of SDSL-EPR

The power of SDSL-EPR lies in the sensitivity of the nitroxide spin label's EPR spectrum to its rotational motion. This motion is, in turn, dictated by its local environment within the protein.

The Chemistry: The methanethiosulfonate group of MTSL is highly reactive and specific towards the sulfhydryl group of a cysteine residue. Through site-directed mutagenesis, a unique cysteine is engineered into the protein at the desired location, while any other non-essential native cysteines are removed to prevent off-target labeling.[2][5] The MTSL then forms a stable disulfide bond with the cysteine, tethering the paramagnetic nitroxide ring to the protein backbone.[9]

The Physics: The EPR spectrometer detects the absorption of microwave radiation by the unpaired electron of the nitroxide in the presence of a strong magnetic field.[11][12] The resulting spectrum's lineshape is exquisitely sensitive to the rotational correlation time (the time it takes for the molecule to rotate one radian) of the nitroxide radical.[13]

  • High Mobility: A spin label in an unstructured or highly flexible region of a protein can tumble freely and rapidly. This rapid motion averages out the anisotropic interactions, resulting in a spectrum with three sharp, narrow lines.[2]

  • Restricted Mobility: A spin label attached to a site within a well-structured region (e.g., an alpha-helix or a packed hydrophobic core) will have its motion constrained. This restricted tumbling leads to a broad, complex EPR spectrum.[2]

A conformational change that alters the local structure around the labeled site will directly impact the label's mobility, causing a distinct and measurable change in the EPR lineshape. By comparing spectra before and after a stimulus (e.g., ligand binding, pH change), one can directly infer a change in the protein's local conformation.

For larger-scale conformational changes, such as domain movements, two spin labels can be introduced into the protein. Pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can then be used to measure the precise distance distribution between the two labels in the range of 1.5 to 8 nanometers, providing a powerful ruler to map the architecture and dynamics of protein complexes.[14][15][16]

Experimental Workflow and Design

A successful SDSL-EPR experiment requires careful planning and execution across several stages, from protein engineering to data analysis. The causality behind each step is critical for obtaining reliable and interpretable results.

Overall Experimental Workflow

The logical flow of an SDSL-EPR experiment is designed to ensure specific labeling and clean data acquisition.

SDSL_Workflow cluster_prep Protein Preparation cluster_labeling Spin Labeling cluster_analysis EPR Analysis p1 Site-Directed Mutagenesis (Introduce Cys, remove others) p2 Protein Expression & Purification p1->p2 Verified Plasmid l1 Reduce Cysteine Thiol (e.g., with DTT/TCEP) p2->l1 l2 Remove Reducing Agent l1->l2 l3 Incubate with MTS Spin Label l2->l3 l4 Quench & Remove Excess Label l3->l4 a1 EPR Sample Preparation l4->a1 a2 CW-EPR or DEER Data Acquisition a1->a2 a3 Data Analysis & Interpretation a2->a3 end end a3->end Conformational Model

Sources

Method

Mass spectrometry analysis of proteins labeled with 4-(hydroxymethyl)benzyl methanethiosulfonate

Application Note: Precision Cysteine Profiling via 4-(Hydroxymethyl)benzyl Methanethiosulfonate (HMB-MTS) in Mass Spectrometry Executive Summary The accurate characterization of cysteine residues is critical in proteomic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Cysteine Profiling via 4-(Hydroxymethyl)benzyl Methanethiosulfonate (HMB-MTS) in Mass Spectrometry

Executive Summary

The accurate characterization of cysteine residues is critical in proteomics, structural biology, and targeted drug development. Cysteines act as key nodes in redox signaling pathways, allosteric regulation, and covalent drug binding. While standard alkylating agents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) are ubiquitous, they suffer from off-target reactivity and the generation of diastereomers, respectively.

This application note details the use of 4-(hydroxymethyl)benzyl methanethiosulfonate (HMB-MTS) as an advanced alternative for cysteine derivatization. By leveraging rapid thiol-disulfide exchange chemistry, HMB-MTS provides highly specific, reversible labeling at physiological pH. We provide a self-validating protocol, mechanistic insights, and bioinformatics parameters to seamlessly integrate HMB-MTS into modern LC-MS/MS workflows.

Mechanistic Rationale: The Case for HMB-MTS

Methanethiosulfonate (MTS) reagents have become indispensable tools in molecular biophysics and mass spectrometry due to their highly specific reactivity with cysteine thiols [3]. The reaction proceeds via a thiol-disulfide exchange, where the methanesulfinate anion ( CH3​SO2−​ ) acts as an exceptional leaving group.

Causality in Reagent Selection:

  • Specificity over IAA: IAA requires a slightly alkaline environment (pH 8.0) to ensure the cysteine thiol is deprotonated (thiolate form). However, this elevated pH increases the risk of off-target alkylation on lysine residues and N-termini, which confounds mass spectrometry (MS) database searches [2]. HMB-MTS reacts rapidly and exclusively with thiols at a mildly acidic to neutral pH (6.5–7.0), eliminating off-target modifications [1].

  • Chromatographic Superiority over NEM: NEM reacts via Michael addition, creating a chiral center. This generates diastereomeric peptides that can split chromatographic peaks, diluting the MS signal. HMB-MTS forms a simple mixed disulfide, preserving peak sharpness.

  • Structural & Analytical Advantages: The 4-(hydroxymethyl)benzyl moiety of HMB-MTS introduces a distinct mass shift (+153.0374 Da) and a predictable increase in peptide hydrophobicity. This shifts small, highly hydrophilic cysteine-containing peptides into a more favorable retention time window on C18 reverse-phase columns, while the terminal hydroxyl group maintains aqueous solubility [4].

Experimental Design & Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes an internal completeness check to quantify labeling efficiency, ensuring that downstream MS data is an accurate reflection of the biological state rather than an artifact of incomplete chemistry.

Critical System Causality: Reducing Agents

A common point of failure in MTS labeling is the use of Dithiothreitol (DTT) or β -mercaptoethanol. Because these are thiol-based reducing agents, they will aggressively scavenge the HMB-MTS reagent. Tris(2-carboxyethyl)phosphine (TCEP) , a phosphine-based reducing agent, must be used as it efficiently reduces disulfides without reacting with MTS compounds.

Step-by-Step Methodology

Step 1: Protein Denaturation & Reduction

  • Lyse cells or dilute the protein sample in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 100 mM HEPES, pH 7.0).

  • Add TCEP to a final concentration of 10 mM.

  • Incubate at 37°C for 45 minutes to ensure complete reduction of native disulfides. (Note: Do not exceed pH 7.5 to prevent premature reformation of disulfides).

Step 2: HMB-MTS Labeling

  • Prepare a fresh 200 mM stock of HMB-MTS in LC-MS grade DMSO.

  • Add HMB-MTS to the protein mixture to a final concentration of 20 mM (a 2-fold molar excess over TCEP).

  • Incubate at room temperature for 30 minutes in the dark. The reaction is highly efficient; prolonged incubation is unnecessary and may lead to reagent degradation.

Step 3: Self-Validation (Completeness Check)

  • To verify that all free cysteines were successfully labeled by HMB-MTS, add heavy-isotope labeled iodoacetamide (e.g., 13C2​D2​ -IAA) to a final concentration of 10 mM.

  • Incubate for 20 minutes in the dark.

  • Causality Check: During LC-MS/MS analysis, any cysteine bearing the heavy IAA mass indicates incomplete HMB-MTS labeling. A robust protocol should yield <1% heavy-IAA labeled cysteines.

Step 4: Reagent Removal & Digestion

  • Crucial Step: Because HMB-MTS forms a reversible mixed disulfide, you cannot quench the reaction with DTT. Doing so will strip the HMB-MTS label off the protein.

  • Remove excess reagent via Methanol/Chloroform precipitation or Trichloroacetic acid (TCA) precipitation.

  • Resuspend the protein pellet in 50 mM Ammonium Bicarbonate (pH 8.0).

  • Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Desalt peptides using C18 StageTips prior to LC-MS/MS analysis.

Workflow N1 Protein Extraction N2 Reduction (TCEP) N1->N2 N3 HMB-MTS Labeling N2->N3 N4 Precipitation (Cleanup) N3->N4 N5 Digestion & LC-MS/MS N4->N5

Fig 1. Self-validating bottom-up proteomics workflow using HMB-MTS.

Bioinformatics & Data Analysis

To identify HMB-MTS modified peptides, the mass spectrometry search engine (e.g., MaxQuant, MSFragger, or Mascot) must be configured with the precise monoisotopic mass shift.

  • Target Residue: Cysteine (C)

  • Modification Type: Fixed (if standard workflow) or Variable (if used in differential trapping).

  • Chemical Formula Added: C8​H9​OS

  • Monoisotopic Mass Shift: +153.0374 Da

  • Fragmentation Note: Under Higher-energy Collisional Dissociation (HCD), the mixed disulfide bond may undergo partial cleavage. Analysts should be aware of a potential neutral loss of 153.0374 Da, which can be utilized as a diagnostic feature in targeted PRM/SRM assays.

Comparative Data Presentation

The selection of a derivatization agent dictates the boundaries of the experimental design. Table 1 summarizes the quantitative and qualitative metrics of HMB-MTS against standard industry reagents.

Table 1: Comparative Analysis of Cysteine Derivatization Reagents

ReagentMass Shift (Da)Optimal pHReversibilityKey AdvantagePrimary Limitation
Iodoacetamide (IAA) +57.02157.5–8.5IrreversibleIndustry standard, inexpensiveOff-target alkylation at high pH
N-Ethylmaleimide (NEM) +125.04776.5–7.5IrreversibleExtremely rapid reactionCreates diastereomers (peak splitting)
Methyl MTS (MMTS) +45.98776.5–7.5ReversibleMinimal steric hindranceHigh volatility, pungent odor
HMB-MTS +153.0374 6.5–7.5 Reversible Predictable LC retention, UV handle Requires non-thiol cleanup methods

Advanced Application: Redox Proteomics

Because the HMB-MTS modification is a reversible mixed disulfide, it is uniquely suited for Differential Thiol Trapping workflows aimed at identifying reversibly oxidized cysteines (e.g., sulfenylation, S-nitrosylation) [1].

In this paradigm, natively free cysteines are permanently blocked with an irreversible agent (NEM). The reversibly oxidized cysteines are then chemically reduced (using TCEP or ascorbate) and subsequently labeled with HMB-MTS. The unique +153.04 Da mass shift acts as a definitive molecular signature for cysteines that were oxidized in vivo.

Redox Start Native Protein Pool (Free & Oxidized Cys) Block 1. Block Free Cys (NEM / IAA) Start->Block Reduce 2. Reduce Oxidized Cys (TCEP) Block->Reduce Label 3. Label Newly Freed Cys (HMB-MTS) Reduce->Label Analyze 4. Digestion & LC-MS/MS (+153.04 Da Shift) Label->Analyze

Fig 2. Differential thiol trapping workflow for redox proteomics using HMB-MTS.

References

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. National Institutes of Health (NIH) / PMC.
  • Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. National Institutes of Health (NIH).
  • The MethaneThiosulfonate Spin Label (MTSL): A Technical Guide to Structure and Application in Probing Biomolecular Dynamics. Benchchem.
  • 4-(Hydroxymethyl)benzyl Methanethiosulfonate, TRC. Fisher Scientific.
Application

Illuminating Cysteine Residues: A Detailed Guide to Fluorescent Labeling with Methanethiosulfonate (MTS) Derivatives

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth insights into the fluorescent labeling of cysteine residues using methanethiosulfonate (...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth insights into the fluorescent labeling of cysteine residues using methanethiosulfonate (MTS) derivatives. This powerful technique enables the site-specific introduction of fluorophores into proteins, facilitating a wide array of applications, from studying protein structure and dynamics to high-throughput screening in drug discovery.

Introduction: The Power of Site-Specific Fluorescent Labeling

The ability to attach fluorescent probes to specific sites within a protein is a cornerstone of modern biological research.[1][2][3] Cysteine, with its relatively low abundance and unique nucleophilic thiol group, presents an ideal target for such site-specific modification.[4] Methanethiosulfonate (MTS) reagents have emerged as a highly efficient and specific class of compounds for labeling cysteine residues.[5][6] These reagents react rapidly with the sulfhydryl group of cysteine under mild conditions to form a stable disulfide bond, a process known as alkanethiolation.[5] By coupling a fluorophore to an MTS derivative, researchers can harness the power of fluorescence to investigate protein conformation, interactions, and function with high sensitivity and specificity.[5][7]

This guide will focus on the principles, practical protocols, and key considerations for the successful fluorescent labeling of cysteine residues using MTS derivatives. While the core principles apply broadly, specific reaction conditions may need to be optimized for your protein of interest and the chosen fluorescent MTS reagent.

The Chemistry of Cysteine Labeling with MTS Derivatives

The fundamental reaction involves the nucleophilic attack of the cysteine thiol on the sulfur atom of the MTS reagent, leading to the formation of a disulfide bond and the release of methanesulfinic acid. This reaction is highly specific for sulfhydryl groups, minimizing off-target labeling of other amino acid residues.

The versatility of MTS chemistry allows for the synthesis of a wide range of derivatives carrying different fluorophores, spanning the UV-visible to near-infrared spectrum. This enables multiplexing experiments and the selection of probes with optimal photophysical properties for specific applications.

Protein Protein-SH (Cysteine Residue) Intermediate Protein->Intermediate Nucleophilic Attack MTS Fluorophore-S-SO2-CH3 (Fluorescent MTS Reagent) MTS->Intermediate LabeledProtein Protein-S-S-Fluorophore (Labeled Protein) Intermediate->LabeledProtein LeavingGroup CH3-SO2H (Methanesulfinic Acid) Intermediate->LeavingGroup

Caption: Reaction mechanism of cysteine labeling with a fluorescent MTS derivative.

Essential Considerations Before You Begin

Successful labeling experiments hinge on careful planning and optimization. Here are critical factors to consider:

  • Protein Preparation: The target protein must be pure and free of any reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol, which would compete with the cysteine residues for the MTS reagent. If the protein is stored in a buffer containing a reducing agent, it must be removed prior to labeling, typically by dialysis or using a desalting column.

  • Cysteine Accessibility: The cysteine residue targeted for labeling must be accessible to the MTS reagent. Buried cysteine residues may not react or may react very slowly. In some cases, partial denaturation of the protein may be necessary to expose the cysteine, but this must be done with caution to avoid irreversible unfolding.

  • pH of the Reaction: The reaction between the MTS reagent and the cysteine thiol is pH-dependent. The thiol group needs to be in its deprotonated, thiolate form (S-) to act as an effective nucleophile. Therefore, the labeling reaction is typically carried out at a pH between 7 and 8.5.

  • Molar Ratio of Dye to Protein: The optimal molar ratio of the fluorescent MTS reagent to the protein needs to be determined empirically. A 10- to 20-fold molar excess of the dye over the protein is a common starting point. A higher excess may lead to non-specific labeling or labeling of less accessible cysteines, while a lower ratio may result in incomplete labeling.

  • Stability of the MTS Reagent: MTS reagents are susceptible to hydrolysis, especially at higher pH. Therefore, it is crucial to prepare fresh solutions of the MTS reagent immediately before use and to minimize the reaction time.[5]

Data Presentation: Properties of Common Fluorescent MTS Derivatives

The choice of fluorophore is dictated by the specific application, the available excitation sources and detectors, and the potential for spectral overlap with other fluorescent molecules in the sample.

Fluorophore ClassExample DerivativeExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
Fluorescein MTS-Fluorescein~498~517~0.92[8]
Rhodamine MTS-TAMRA~540~565~0.95[9]
Rhodamine Rhodamine 6G~520~546~0.95[9][10]
Cyanine Cy3-MTS~548~562~0.24[11]
Cyanine Cy5-MTS~648~664~0.20[11]

Note: Spectral properties can be influenced by the local environment of the fluorophore once conjugated to the protein.

Experimental Protocols

This section provides a general, step-by-step protocol for the fluorescent labeling of cysteine residues in a purified protein using an MTS derivative.

Workflow Overview

A 1. Protein Preparation (Buffer Exchange) C 3. Labeling Reaction A->C B 2. MTS Reagent Preparation B->C D 4. Quenching the Reaction C->D E 5. Purification of Labeled Protein D->E F 6. Determination of Degree of Labeling E->F G 7. Functional Analysis of Labeled Protein F->G

Caption: General workflow for fluorescent labeling of cysteine residues.

Detailed Step-by-Step Methodology

Materials:

  • Purified protein with at least one accessible cysteine residue

  • Fluorescent MTS derivative (e.g., MTS-Fluorescein)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Quenching Solution: e.g., 100 mM DTT or β-mercaptoethanol in Labeling Buffer

  • Desalting column or dialysis tubing

  • Spectrophotometer

Procedure:

  • Protein Preparation (Buffer Exchange):

    • Rationale: To ensure the absence of competing thiols from reducing agents.

    • If your protein solution contains DTT, β-mercaptoethanol, or other reducing agents, perform a buffer exchange into the Labeling Buffer. This can be achieved by:

      • Dialysis: Dialyze the protein solution against 2-3 changes of at least 1000-fold excess of Labeling Buffer at 4°C.

      • Desalting Column: Use a pre-packed desalting column according to the manufacturer's instructions.

  • MTS Reagent Preparation:

    • Rationale: MTS reagents are moisture-sensitive and can hydrolyze.[5]

    • Immediately before use, prepare a stock solution of the fluorescent MTS derivative in anhydrous DMSO or DMF. For example, dissolve 1 mg of the MTS reagent in 100 µL of DMSO to make a concentrated stock.

    • Protect the stock solution from light.

  • Labeling Reaction:

    • Rationale: To achieve efficient and specific labeling of the target cysteine.

    • Adjust the concentration of your protein in the Labeling Buffer to a suitable concentration (e.g., 1-10 mg/mL).

    • Calculate the required volume of the MTS reagent stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).

    • Add the MTS reagent stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at 4°C, protected from light. The optimal incubation time should be determined empirically.

  • Quenching the Reaction (Optional but Recommended):

    • Rationale: To stop the labeling reaction and remove any unreacted MTS reagent that might interfere with downstream applications.

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-20 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Rationale: To remove unreacted dye and quenching reagent.

    • Separate the labeled protein from the unreacted fluorescent MTS derivative and quenching reagent using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Determination of the Degree of Labeling (DOL):

    • Rationale: To quantify the efficiency of the labeling reaction.

    • The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined spectrophotometrically by measuring the absorbance of the labeled protein at two wavelengths:

      • The absorbance maximum of the protein (typically 280 nm).

      • The absorbance maximum of the fluorophore (e.g., ~498 nm for fluorescein).

    • The concentration of the protein and the fluorophore can be calculated using the Beer-Lambert law, correcting for the contribution of the dye's absorbance at 280 nm. The DOL is then the ratio of the molar concentration of the dye to the molar concentration of the protein.

  • Functional Analysis of the Labeled Protein:

    • Rationale: To ensure that the labeling process has not compromised the biological activity of the protein.

    • Perform a functional assay relevant to your protein (e.g., enzyme activity assay, binding assay) to compare the activity of the labeled protein to that of the unlabeled protein.

Application Highlight: The Substituted Cysteine Accessibility Method (SCAM)

A powerful application of MTS reagents is the Substituted Cysteine Accessibility Method (SCAM).[5] This technique combines site-directed mutagenesis with chemical labeling to probe the structure and environment of specific regions within a protein. The general workflow for SCAM is as follows:

A 1. Site-Directed Mutagenesis: Introduce a cysteine at the desired position. B 2. Protein Expression and Purification A->B C 3. Labeling with MTS Reagent B->C D 4. Functional or Structural Analysis C->D E 5. Interpretation: Infer accessibility and environment of the residue. D->E

Caption: Workflow for the Substituted Cysteine Accessibility Method (SCAM).

By systematically introducing cysteine residues at different positions and assessing their reactivity with MTS reagents of varying sizes, charges, and properties, researchers can map the accessibility of different regions of a protein, identify residues lining a channel or a binding pocket, and detect conformational changes.

Troubleshooting

Problem Possible Cause Solution
Low or no labeling Inaccessible cysteine residue.- Consider partial, reversible denaturation. - Choose a different cysteine site.
Presence of reducing agents in the protein solution.- Ensure complete removal of reducing agents before labeling.
Hydrolyzed MTS reagent.- Prepare fresh MTS reagent stock solution immediately before use.
Non-specific labeling Molar excess of MTS reagent is too high.- Titrate the molar ratio of dye to protein to find the optimal concentration.
Reaction pH is too high.- Optimize the reaction pH within the 7.0-8.5 range.
Precipitation of protein during labeling High concentration of organic solvent (DMSO/DMF).- Keep the final concentration of the organic solvent below 10-20%.
The label alters the protein's solubility.- Try a different fluorophore or a different labeling site.
Labeled protein is inactive The label interferes with the protein's active site or a critical conformational region.- Choose a labeling site distal to the active site. - Use a smaller fluorophore.

Conclusion

Fluorescent labeling of cysteine residues with MTS derivatives is a robust and versatile technique that provides invaluable insights into protein structure, function, and dynamics. By understanding the underlying chemistry, carefully planning experiments, and optimizing reaction conditions, researchers can successfully employ this method to address a wide range of biological questions. The ability to site-specifically introduce a fluorescent reporter opens the door to a multitude of advanced applications, making it an indispensable tool in the modern life sciences laboratory.

References

  • Gautier, A., et al. (2014). Site-Specific Protein Labeling. In Methods in Enzymology (Vol. 549, pp. 1-22). Academic Press.
  • Tirat, A., et al. (2006). Evaluation of two novel tag-based labelling technologies for site-specific modification of proteins. International Journal of Biological Macromolecules, 39(1-3), 66-76.
  • Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]

  • AMSBIO. (n.d.). MTS Reagent. Retrieved from [Link]

  • Day, R. N., & Schaufele, F. (2008). Fluorescent protein tools for studying protein dynamics in living cells: a review. Journal of Biomedical Optics, 13(3), 031202.
  • Uptima. (n.d.). MTS reagents. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-Specific Protein Labeling Methods and Protocols. Retrieved from [Link]

  • Gautier, A. (n.d.). Site-Specific Protein Labeling. Retrieved from [Link]

  • OMLC. (n.d.). Fluorescein. Retrieved from [Link]

  • OMLC. (n.d.). Rhodamine B. Retrieved from [Link]

  • OMLC. (n.d.). Rhodamine 6G. Retrieved from [Link]

  • Lakowicz, J. R., et al. (2008). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. Journal of fluorescence, 18(3-4), 651–666.
  • Rastede, E. E., et al. (2015). Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange. Photochemical & photobiological sciences : Official journal of the European Photochemistry Association and the European Society for Photobiology, 14(10), 1838–1846.
  • Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462.
  • Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327–334.
  • de Silva, A. P., et al. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical reviews, 97(5), 1515–1566.
  • Tirat, A., et al. (2006). Evaluation of two novel tag-based labelling technologies for site-specific modification of proteins. International journal of biological macromolecules, 39(1-3), 66–76.
  • Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins.
  • Bucevicius, J., et al. (2023). A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multic...
  • Day, R. N., & Schaufele, F. (2008). Fluorescent protein tools for studying protein dynamics in living cells: a review. Journal of biomedical optics, 13(3), 031202.
  • Giepmans, B. N., et al. (2006). The fluorescent toolbox for assessing protein location and function. Science (New York, N.Y.), 312(5771), 217–224.
  • Hermanson, G. T. (2013).

Sources

Method

Application Note: In Situ Protein Modification with 4-(Hydroxymethyl)benzyl Methanethiosulfonate (MTS-HMB)

Target Audience: Structural Biologists, Electrophysiologists, and Drug Development Professionals Application: Substituted Cysteine Accessibility Method (SCAM), Ion Channel Mapping, and Membrane Protein Topology Theoretic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Electrophysiologists, and Drug Development Professionals Application: Substituted Cysteine Accessibility Method (SCAM), Ion Channel Mapping, and Membrane Protein Topology

Theoretical Framework & Mechanistic Principles

Mapping the topological and functional landscapes of complex membrane proteins—such as ion channels, G-protein-coupled receptors (GPCRs), and transporters—requires probes that can interrogate the microenvironment of the protein without disrupting its native lipid bilayer context. The Substituted Cysteine Accessibility Method (SCAM) has emerged as a gold-standard biochemical approach for this purpose [1].

SCAM relies on the site-directed mutagenesis of target amino acids to cysteine, followed by in situ covalent modification using highly specific methanethiosulfonate (MTS) reagents. These reagents undergo a rapid thiol-disulfide exchange with the thiolate anion (S⁻) of the introduced cysteine, covalently attaching a functional moiety while releasing methanesulfinic acid as a leaving group.

While charged MTS reagents (like MTSEA⁺ or MTSES⁻) are routinely used to probe electrostatic profiles, 4-(hydroxymethyl)benzyl methanethiosulfonate (MTS-HMB) provides a critical orthogonal capability. As a neutral, sterically bulky probe featuring a terminal hydroxyl group, MTS-HMB allows researchers to:

  • Interrogate Steric Constraints: Its large benzyl ring can physically occlude ion channel pores, providing precise distance mapping of the permeation pathway.

  • Probe Hydrogen-Bonding Networks: The hydroxymethyl group acts as both a hydrogen bond donor and acceptor, allowing the assessment of local hydration dynamics and binding pocket requirements [2].

Chemical_Mechanism A Target Protein (Cys-SH) C Modified Protein (Cys-S-S-CH2-C6H4-CH2OH) A->C Thiol-Disulfide Exchange B MTS-HMB (CH3-SO2-S-CH2-C6H4-CH2OH) B->C D Methanesulfinic Acid (CH3-SO2H) B->D Leaving Group

Figure 1: Reaction mechanism of in situ protein modification by MTS-HMB.

Comparative Reagent Analysis

To establish causality in experimental design, one must select the correct MTS reagent based on the biophysical question being asked. Table 1 summarizes how MTS-HMB compares to other standard SCAM reagents [3].

Table 1: Comparative Properties of Common MTS Reagents in SCAM

ReagentChemical NameNet Charge (pH 7.4)Relative Steric BulkPrimary Application in SCAM
MTSEA 2-Aminoethyl MTS+1SmallProbing narrow pore regions; electrostatic mapping.
MTSET 2-(Trimethylammonium)ethyl MTS+1BulkyProbing surface accessibility; blocking wide pores.
MTSES 2-Sulfonatoethyl MTS-1ModerateProbing anionic electrostatic interactions.
MTS-HMB 4-(Hydroxymethyl)benzyl MTSNeutralVery BulkyProbing steric constraints and H-bonding capacity.

Experimental Design and Causality

A successful SCAM experiment using MTS-HMB requires a self-validating system. The core principle is that the modification must cause a measurable functional change (e.g., irreversible current blockade or altered ligand affinity) only if the introduced cysteine is accessible to the aqueous environment.

Critical Causality Checks:
  • Background Cysteine Silencing: Native solvent-accessible cysteines must be mutated to alanine or serine to prevent off-target labeling and false-positive functional changes.

  • Hydrolysis Prevention: MTS reagents are highly susceptible to hydrolysis in aqueous buffers (half-life of 10–20 minutes at pH 7.4). Therefore, MTS-HMB must be dissolved in anhydrous DMSO and diluted into the recording buffer immediately prior to perfusion.

  • Redox Control: The target cysteine must be in a reduced state to react. However, reducing agents (DTT, TCEP) will rapidly quench MTS reagents. Thus, reducing agents must be strictly washed out prior to MTS-HMB application.

SCAM_Workflow A 1. Site-Directed Mutagenesis (Introduce Cys / Remove Native Cys) B 2. Heterologous Expression (Oocytes / Mammalian Cells) A->B C 3. Baseline Functional Assay (Patch-Clamp / Binding) B->C D 4. In situ MTS-HMB Application (Rapid Perfusion) C->D E 5. Thiol-Disulfide Exchange (Covalent Modification) D->E F 6. Functional Readout (Current Blockade / Altered Kinetics) E->F G Wild-Type Control (No introduced Cys) G->C

Figure 2: Workflow for in situ protein modification using MTS-HMB via SCAM.

Detailed Step-by-Step Protocol: In Situ Modification

The following protocol is optimized for in situ modification of membrane proteins expressed in Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) coupled with electrophysiological recording.

Phase 1: Reagent Preparation
  • Stock Solution: Weigh 2.32 mg of MTS-HMB (MW: 232.32 g/mol ) and dissolve in 100 µL of 100% anhydrous DMSO to create a 100 mM stock solution.

    • Insight: Store aliquots at -20°C in a desiccator. Warm to room temperature before opening to prevent condensation, which causes rapid hydrolysis.

  • Working Solution: Immediately before application (within 1 minute), dilute the stock solution 1:100 into the extracellular recording buffer (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM MgCl₂, 10 mM HEPES, pH 7.4) to achieve a final concentration of 1 mM.

    • Insight: Do not adjust the pH after adding the MTS reagent. A pH of 7.4 provides the optimal balance between forming the reactive thiolate anion (S⁻) and minimizing base-catalyzed reagent hydrolysis.

Phase 2: Baseline Recording and Validation
  • Establish Baseline: Patch the cell or impale the oocyte and establish a stable baseline recording of the target channel/receptor activity.

  • Negative Control Verification: Perfuse the wild-type (cysteine-free) construct with 1 mM MTS-HMB for 3 minutes. Verify that there is no irreversible change in channel kinetics or conductance. This validates that MTS-HMB is not acting as a non-specific pore blocker or allosteric modulator.

Phase 3: In Situ Modification
  • Application: Perfuse the cell expressing the single-cysteine mutant with the freshly prepared 1 mM MTS-HMB working solution.

  • Monitoring: Continuously record the current. Modification is typically observed as a monoexponential decay in macroscopic current as the bulky hydroxymethylbenzyl groups covalently attach and occlude the pore.

  • Washout: After 1 to 5 minutes (or once the functional effect reaches a steady state), switch the perfusion back to the standard recording buffer.

  • Confirmation: An irreversible functional change post-washout confirms successful covalent modification. If the current recovers, the effect was likely due to non-covalent block rather than covalent modification.

Phase 4: Reversibility Assay (Optional but Recommended)
  • Disulfide Reduction: To definitively prove that the functional change was caused by disulfide bond formation, perfuse the cell with 10 mM Dithiothreitol (DTT) or β-mercaptoethanol for 5–10 minutes.

  • Recovery: The reduction of the mixed disulfide bond will strip the HMB moiety from the protein, restoring the baseline current and confirming the precise mechanistic nature of the modification.

References

  • Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol (2018). [Link]

  • Structure of the Catalytic Pore of γ-Secretase Probed by the Accessibility of Substituted Cysteines. Journal of Neuroscience (2006).[Link]

  • MTS Reagents Technical Data Sheet. Interchim (2021).[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing 4-(hydroxymethyl)benzyl methanethiosulfonate labeling reaction conditions

Welcome to the Technical Support Center for 4-(hydroxymethyl)benzyl methanethiosulfonate (MTS-Bn-OH) labeling. As a Senior Application Scientist, I frequently see researchers struggle with methanethiosulfonate (MTS) chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(hydroxymethyl)benzyl methanethiosulfonate (MTS-Bn-OH) labeling.

As a Senior Application Scientist, I frequently see researchers struggle with methanethiosulfonate (MTS) chemistries. MTS-Bn-OH is a highly specific, uncharged, and relatively lipophilic reagent that reacts rapidly with the thiolate anion ( S− ) of cysteine to form a mixed disulfide. It is an indispensable tool for the Substituted Cysteine Accessibility Method (SCAM) ([1]).

However, MTS reagents are inherently unstable in water. Successful labeling is a strict balancing act between maintaining a high enough pH to ionize your target cysteine and a low enough pH to prevent the reagent from hydrolyzing before it can react ([2]).

Below is our comprehensive, self-validating guide to mastering MTS-Bn-OH labeling.

Experimental Workflow Visualization

MTS_Workflow Mut 1. Site-Directed Mutagenesis (Introduce target Cys) Red 2. Cysteine Reduction (5-10x DTT/TCEP, 1h) Mut->Red Rem 3. Reductant Removal (Desalting / Dialysis) Red->Rem Lab 5. Labeling Reaction (pH 7.0-7.5, 5-30 min) Rem->Lab Prep 4. MTS-Bn-OH Preparation (Fresh stock in DMSO) Prep->Lab Ana 6. Downstream Analysis (SCAM / MS / EPR) Lab->Ana

Figure 1: Standard self-validating workflow for site-directed cysteine labeling using MTS-Bn-OH.

Key Parameter Matrix

To ensure reproducibility, you must tightly control the physicochemical environment of your reaction.

ParameterOptimal RangeMechanistic Rationale
Molar Excess 10x – 50xDrives the reaction to completion before the reagent succumbs to aqueous hydrolysis.
Co-solvent DMSO (≤2% final v/v)MTS-Bn-OH is uncharged and lipophilic; it requires DMSO for solubility without denaturing the protein.
Buffer pH 7.0 – 7.5Balances the formation of the reactive Cys thiolate anion (pKa ~8.3) with the stability of the MTS reagent.
Temperature 4°C to 25°CRoom temp accelerates the reaction (~15 min); 4°C is preferred for unstable membrane proteins (extend to 2 hrs).
Reagent Half-Life ~10 – 20 minsMTS reagents undergo rapid nucleophilic attack by water at pH 7.5. Solutions must be made immediately prior to use.

Standard Operating Procedure: Self-Validating Protocol

A protocol without built-in quality control is a shot in the dark. This methodology incorporates orthogonal checks at critical junctions to ensure your data is trustworthy.

Phase 1: Cysteine Activation

  • Concentrate your purified mutant protein to 10–50 µM in a degassed, amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Add Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1–5 mM ([3]).

  • Incubate for 1 hour at room temperature to fully reduce oxidized disulfides.

Phase 2: Reductant Depletion (Critical) 4. Pass the reaction mixture through a pre-equilibrated desalting column (e.g., Zeba Spin) to remove the reducing agent. 5. Self-Validation Checkpoint: Mix 5 µL of the eluate with 95 µL of 0.1 mM DTNB (Ellman’s reagent). A lack of intense yellow color (absorbance at 412 nm) confirms successful reductant removal. If the solution turns yellow, your MTS reagent will be neutralized instantly. Repeat desalting.

Phase 3: Reagent Preparation & Labeling 6. Immediately before use, dissolve MTS-Bn-OH in 100% anhydrous DMSO to create a 100 mM stock ([4]). Do not store this solution; discard any remainder after use. 7. Add the MTS-Bn-OH stock to the reduced protein at a 10- to 50-fold molar excess. Ensure final DMSO concentration remains ≤2% (v/v) ([5]). 8. Incubate the reaction at room temperature for 15–30 minutes.

Phase 4: Quenching & Validation 9. Quench the reaction by passing the mixture through a second desalting column to remove unreacted MTS-Bn-OH. 10. Self-Validation Checkpoint: To confirm labeling efficiency, take a small aliquot and react it with a fluorescent thiol-reactive dye (e.g., Alexa Fluor 488 C5-maleimide). Run it on an SDS-PAGE gel; the absence of fluorescence indicates 100% successful MTS-Bn-OH occupancy.

Troubleshooting Guide & FAQs

Troubleshooting_Logic Issue Issue: Low Labeling Efficiency Check1 Did you remove DTT/TCEP? Issue->Check1 Sol1 Desalt thoroughly. Verify with DTNB. Check1->Sol1 No Check2 Was MTS-Bn-OH fresh? Check1->Check2 Yes Sol2 Make fresh in DMSO. Do not store in water. Check2->Sol2 No Check3 Is the Cys accessible? Check2->Check3 Yes Sol3 Denature protein (control) or use smaller MTS. Check3->Sol3 No

Figure 2: Logical troubleshooting tree for diagnosing low MTS labeling efficiency.

Q: Why is my labeling efficiency so low (<40%) despite using a high molar excess of MTS-Bn-OH? A: There are three primary culprits:

  • Reductant Carryover: DTT or TCEP will outcompete your protein for the MTS reagent. Always perform the DTNB assay mentioned in the SOP.

  • Reagent Hydrolysis: MTS reagents hydrolyze rapidly in aqueous buffers. If you prepared the MTS-Bn-OH stock in buffer instead of DMSO, or let it sit on the bench for 30 minutes before injection, it is likely inactive ([5]).

  • Steric Hindrance: MTS-Bn-OH adds a bulky 4-(hydroxymethyl)benzyl group. If the cysteine is buried in a restricted pocket, the reaction rate will plummet. Run a denatured control (e.g., in 1% SDS) to confirm if the issue is accessibility or chemistry.

Q: I observe heavy protein precipitation upon adding MTS-Bn-OH. How can I prevent this? A: Precipitation is common when applying hydrophobic MTS reagents to membrane proteins. First, ensure you are not inducing "solvent shock"—keep the final DMSO concentration strictly below 2% (v/v). Second, if you are labeling a purified membrane protein in detergent micelles (e.g., DDM), room temperature incubation might cause aggregation. Move the reaction to 4°C and extend the incubation time, or label the protein in the membrane prior to detergent solubilization ([6]).

Q: Can I use MTS-Bn-OH to map membrane topology like I do with MTSET? A: Yes, but with a critical caveat. MTS-Bn-OH is uncharged and relatively lipophilic. Unlike positively charged MTSET or negatively charged MTSES—which are strictly membrane-impermeable and only label extracellular/water-exposed residues—MTS-Bn-OH can partition into the lipid bilayer and cross cell membranes ([7]). If your goal is strict topological mapping of extracellular loops, use a charged MTS reagent. If your goal is to label a buried lipophilic pocket or an intracellular domain in intact cells, MTS-Bn-OH is the superior choice.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology.

  • Benchchem. (n.d.). The MethaneThiosulfonate Spin Label (MTSL): A Technical Guide to Structure and Application. Benchchem.

  • Interchim. (n.d.). Fluorescent MTS Reagents and Storage. Interchim.

  • Bio-protocol. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol.

  • Texas Tech University Health Sciences Center (TTUHSC). (n.d.). MTS reagents: Storage and Handling. TTUHSC.

  • As-1. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate Specifications. Axel As-1.

  • ResearchGate. (2013). MTSL labelling of membrane proteins? ResearchGate.

Sources

Optimization

Section 1: Frequently Asked Questions (Troubleshooting)

Technical Support Center: Troubleshooting 4-HB-MTS Solubility and Hydrolysis in Aqueous Buffers Introduction Welcome to the Technical Support Center for 4-Hydroxybenzyl methanethiosulfonate (4-HB-MTS). 4-HB-MTS is a hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-HB-MTS Solubility and Hydrolysis in Aqueous Buffers

Introduction Welcome to the Technical Support Center for 4-Hydroxybenzyl methanethiosulfonate (4-HB-MTS). 4-HB-MTS is a hydrophobic, uncharged sulfhydryl-reactive reagent widely used in the Substituted Cysteine Accessibility Method (SCAM) to probe the structure and gating mechanisms of mechanosensitive and ligand-gated ion channels[1]. Despite its utility, users frequently report two major issues: rapid precipitation upon dilution in physiological buffers and a loss of labeling efficiency. This guide addresses the root causes of these issues and provides validated protocols to ensure robust experimental outcomes.

Q1: Why does 4-HB-MTS precipitate immediately when added to my physiological recording buffer? A1: This is a classic solubility issue driven by the hydrophobic nature of the 4-hydroxybenzyl moiety. Unlike positively (MTSET+) or negatively (MTSES-) charged MTS reagents that readily dissolve in water, 4-HB-MTS lacks polar groups capable of sustaining hydration[1]. If the stock concentration is too high or the injection rate into the aqueous buffer is too fast, the local concentration exceeds the solubility limit, causing irreversible precipitation. Causality & Solution: Always prepare a primary stock in 100% anhydrous DMSO or ethanol. When diluting into your final aqueous buffer, ensure the final concentration of 4-HB-MTS does not exceed 50 µM, and keep the organic solvent concentration below 1% v/v to prevent solvent-induced artifacts in your protein[2].

Q2: My 4-HB-MTS remains in solution, but I observe no functional modification of my target cysteine. Is the reagent dead? A2: It is highly likely that the reagent has undergone base-catalyzed hydrolysis. The methanethiosulfonate group is intrinsically unstable in aqueous environments. The sulfhydryl-reactive group decomposes rapidly into sulfinic acid and low-molecular-weight volatile products[3][4]. The half-life of MTS reagents is highly pH-dependent; while they may be stable for hours at pH 6.0, their half-life drops to mere minutes at pH > 7.0[3][5]. Causality & Solution: Pre-equilibrate your recording buffer to a slightly acidic pH (e.g., pH 6.0 - 6.5) if your protein tolerates it[2]. Crucially, dilute the 4-HB-MTS stock into the aqueous buffer immediately (within 1 minute) before application to the cells or protein[3].

Q3: Can I use DTT or β-mercaptoethanol in my buffer to keep my target cysteines reduced prior to 4-HB-MTS application? A3: Absolutely not during the labeling phase. MTS reagents react with nucleophiles, and their intrinsic reactivity with free thiols is extremely high (on the order of 105 M−1s−1 )[3][6]. Any free reducing agent in the buffer will act as a nucleophilic scavenger, completely quenching the 4-HB-MTS before it can react with your protein[3]. Causality & Solution: If you must reduce your protein first, use a reducing agent, but you must remove it via a desalting column or extensive washing before introducing 4-HB-MTS.

Section 2: Quantitative Data Summaries

Table 1: Solubility and Carrier Solvent Compatibility for 4-HB-MTS

Solvent Solubility Limit Recommended Stock Conc. Notes
Water / Aqueous Buffer < 0.1 mM N/A Highly prone to precipitation and hydrolysis.
Anhydrous DMSO > 100 mM 100 mM Excellent carrier; keep final aqueous dilution < 1% v/v.

| Absolute Ethanol | > 50 mM | 50 mM | Good alternative if cells/proteins are DMSO-sensitive. |

Table 2: Estimated Half-Life of MTS Reagents in Aqueous Buffer vs. pH (Note: Values are generalized for MTS reagents at 20°C[3][5])

Buffer pH Estimated Half-Life Experimental Recommendation
pH 6.0 ~90 - 130 minutes Ideal for prolonged incubations or structural probing.
pH 7.0 ~12 - 36 minutes Acceptable for rapid patch-clamp perfusion (< 5 min).

| pH 8.0 | < 2 minutes | Not recommended; reagent hydrolyzes before reacting. |

Section 3: Self-Validating Experimental Protocols

Protocol 1: Optimal Preparation and Application of 4-HB-MTS Purpose: This protocol minimizes the time 4-HB-MTS spends in the aqueous phase, preventing both precipitation and hydrolysis, ensuring stoichiometric modification of the target cysteine[6][7].

  • Desiccation: Remove the solid 4-HB-MTS vial from -20°C storage and let it equilibrate to room temperature in a desiccator for 30 minutes before opening. Reason: Prevents atmospheric moisture condensation, which causes premature hydrolysis.

  • Primary Stock: Dissolve the solid 4-HB-MTS in 100% anhydrous DMSO to a concentration of 100 mM. Vortex vigorously until completely clear. Store aliquots at -80°C under argon if not used immediately.

  • Buffer Preparation: Prepare the aqueous recording buffer (e.g., 200 mM KCl, 90 mM MgCl2, 10 mM CaCl2, 5 mM HEPES) and adjust the pH to 6.0 - 6.5[2]. Ensure absolutely no DTT or β-mercaptoethanol is present.

  • Rapid Dilution: Immediately before application, pipette 1 µL of the 100 mM 4-HB-MTS stock into 2 mL of the recording buffer to achieve a final concentration of 50 µM[2]. Vortex for 3 seconds.

  • Application: Apply the solution to your protein/cells within 1 minute of dilution. Record functional changes (e.g., via patch-clamp) to monitor the modification kinetics.

Protocol 2: TNB Assay to Validate MTS Reagent Reactivity Purpose: If experiments fail, you must determine if the 4-HB-MTS was degraded prior to application. This self-validating assay uses Ellman's reagent byproduct (TNB) to spectrophotometrically quantify active MTS molecules[5][8].

  • Generate TNB: React 2 mM 5,5′-dithiobis(2-nitrobenzoate) (DTNB) with 50 µM dithiothreitol (DTT) in a pH 8.1 buffer (50 mM NaCl, 10 mM Tris)[5]. This generates 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance peak at 412 nm.

  • Baseline Measurement: Measure the baseline absorbance of the TNB solution at 412 nm ( Ainitial​ ).

  • Reaction: Add an aliquot of your suspected 4-HB-MTS aqueous dilution to the TNB solution. Active methanethiosulfonates will rapidly react with the free thiol of TNB, causing a stoichiometric decrease in absorbance[5].

  • Validation: Measure the absorbance at 412 nm after 2 minutes ( Afinal​ ). A significant drop in absorbance confirms the MTS reagent is active. If Afinal​≈Ainitial​ , the 4-HB-MTS has completely hydrolyzed and must be discarded.

Section 4: Workflow Visualization

Workflow N1 1. Solid 4-HB-MTS (Store at -20°C) N2 2. Primary Stock (100 mM) Dissolve in 100% DMSO N1->N2 Anhydrous Prep N4 4. Rapid Dilution (Final conc. 50 µM) N2->N4 Add to Buffer N3 3. Aqueous Buffer pH 6.0 - 7.0, Thiol-free N3->N4 Pre-equilibrate N5 5. Immediate Application (Cys Modification) N4->N5 < 1 minute N6 6. Functional Readout (e.g., Patch-Clamp) N5->N6 Measure

Workflow for 4-HB-MTS preparation and application to minimize hydrolysis and precipitation.

Section 5: References

  • Belyy, V., et al. (2010). "Improving the Design of a MscL-Based Triggered Nanovalve." PLOS One / PMC. URL:[Link]

  • "MTS Reagents Technical Information." Interchim. URL:[Link]

  • Stauffer, D. A., and Karlin, A. (1994). "Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates." Biochemistry. URL:[Link]

  • Bruice, T. W., and Kenyon, G. L. (1982). "Novel alkyl alkanethiolsulfonate sulfhydryl reagents. Modification of derivatives of L-cysteine." Journal of Protein Chemistry. URL:[Link]

  • Salinas, M., et al. (2011). "Insights into the Mechanism of Pore Opening of Acid-sensing Ion Channel 1A." Journal of Biological Chemistry / PMC. URL:[Link]

  • Iscla, I., et al. (2015). "Scanning MscL Channels with Targeted Post-Translational Modifications for Functional Alterations." PLOS One. URL:[Link]

Sources

Troubleshooting

Stability and storage of 4-(hydroxymethyl)benzyl methanethiosulfonate solutions

A Guide to Ensuring Stability and Proper Storage of Solutions for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is the recommended solvent for preparing stock solu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Proper Storage of Solutions for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 4-(hydroxymethyl)benzyl methanethiosulfonate?

A1: For optimal stability, it is recommended to prepare stock solutions of 4-(hydroxymethyl)benzyl methanethiosulfonate in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents minimize the risk of hydrolysis of the methanethiosulfonate group. While the compound is also soluble in acetone, chloroform, and dichloromethane, DMSO and DMF are generally preferred for biological applications due to their miscibility with aqueous buffers.[1][2] When preparing for biological experiments, further dilutions into aqueous buffers should be made immediately prior to use.[2]

Q2: What are the ideal storage conditions for solid 4-(hydroxymethyl)benzyl methanethiosulfonate and its stock solutions?

A2: Solid 4-(hydroxymethyl)benzyl methanethiosulfonate should be stored in a cool, dry, and well-ventilated area, tightly sealed to prevent moisture absorption.[3][4] For long-term stability, storage at -20°C is recommended.[2] Stock solutions prepared in anhydrous DMSO or DMF should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Some sources also suggest storing under an inert gas and protecting from light.[4]

Q3: How long can I store aqueous solutions of 4-(hydroxymethyl)benzyl methanethiosulfonate?

A3: It is strongly advised not to store aqueous solutions of 4-(hydroxymethyl)benzyl methanethiosulfonate for more than one day.[2] The methanethiosulfonate group is susceptible to hydrolysis in aqueous environments, which can lead to the degradation of the compound and a loss of its thiol-reactivity. For experiments requiring aqueous solutions, it is best practice to prepare them fresh from a stock solution in an organic solvent immediately before use.

Q4: What are the primary degradation pathways for 4-(hydroxymethyl)benzyl methanethiosulfonate in solution?

Q5: Is 4-(hydroxymethyl)benzyl methanethiosulfonate sensitive to light?

A5: Some safety data sheets recommend avoiding exposure to light.[4] While the extent of photosensitivity is not fully characterized, it is a good laboratory practice to store both the solid compound and its solutions in amber vials or otherwise protected from light to minimize the potential for photodegradation.

Troubleshooting Guide

This section addresses common issues that may arise during the use of 4-(hydroxymethyl)benzyl methanethiosulfonate solutions.

Problem 1: Low or No Reactivity with Thiols

Possible Causes:

  • Degradation of the Reagent: The methanethiosulfonate group, which is crucial for reacting with thiols, may have hydrolyzed due to improper storage or handling of the solution.[1][8]

  • Incorrect pH of the Reaction Buffer: The reaction of methanethiosulfonates with thiols is pH-dependent. The thiol needs to be in its thiolate form to act as a nucleophile.

  • Presence of Competing Nucleophiles: Other nucleophiles in the reaction mixture could potentially react with the methanethiosulfonate.

Troubleshooting Steps:

Workflow for Troubleshooting Low Reactivity

Problem 2: Precipitate Formation Upon Dilution into Aqueous Buffer

Possible Causes:

  • Limited Aqueous Solubility: While the hydroxymethyl group improves water solubility compared to an unsubstituted benzyl group, the overall molecule may still have limited solubility in aqueous buffers, especially at high concentrations.

  • "Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of organic compounds.

  • Solvent Shock: Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause the compound to precipitate out of solution before it has a chance to properly dissolve.

Troubleshooting Steps:

Step Action Rationale
1 Reduce Final Concentration Determine the minimum effective concentration required for your experiment and prepare a more dilute solution.
2 Modify Dilution Method Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution dropwise with vigorous vortexing. This gradual change in solvent polarity can improve dissolution.
3 Co-solvent System If permissible for your experiment, consider using a buffer system that contains a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to increase the solubility of the compound.
4 Check Buffer Composition If possible, try using a buffer with a lower salt concentration to see if this improves solubility.
Problem 3: Inconsistent Experimental Results

Possible Causes:

  • Inconsistent Solution Preparation: Variations in the preparation of the 4-(hydroxymethyl)benzyl methanethiosulfonate solution, such as using different solvents or not preparing it fresh, can lead to variability in the active concentration of the reagent.

  • Repeated Freeze-Thaw Cycles: Subjecting the stock solution to multiple freeze-thaw cycles can lead to degradation of the compound over time.

  • Contamination: Contamination of the stock solution with water or other reactive species can compromise its stability and reactivity.

Troubleshooting Steps:

Decision Tree for Addressing Inconsistent Results

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution in Anhydrous DMSO

Materials:

  • 4-(hydroxymethyl)benzyl methanethiosulfonate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, dry microcentrifuge tubes or amber glass vials

  • Calibrated balance

  • Pipettes

Procedure:

  • Equilibrate the container of solid 4-(hydroxymethyl)benzyl methanethiosulfonate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of the solid compound in a sterile, dry container. For example, to prepare 1 mL of a 100 mM solution, weigh out 23.23 mg (Molecular Weight: 232.32 g/mol ).[9]

  • Add the appropriate volume of anhydrous DMSO to the solid.

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, dry microcentrifuge tubes or amber vials.

  • Store the aliquots at -20°C, protected from light.

Protocol for Preparation of a 1 mM Aqueous Working Solution

Materials:

  • 100 mM stock solution of 4-(hydroxymethyl)benzyl methanethiosulfonate in anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

Procedure:

  • Immediately before use, thaw one aliquot of the 100 mM stock solution.

  • In a sterile microcentrifuge tube, add 990 µL of the desired aqueous buffer.

  • Add 10 µL of the 100 mM stock solution to the buffer.

  • Vortex immediately and thoroughly to ensure complete mixing and prevent precipitation.

  • Use the freshly prepared 1 mM aqueous working solution without delay. Do not store for later use.

References

  • HuiCheng Biotech. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate.
  • Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet - 4-Hydroxybenzyl Methanethiosulfonate.
  • TCI Chemicals. (2025, November 21). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate, TRC.
  • NextSDS. (n.d.). 4-HYDROXYBENZYL METHANETHIOSULFONATE — Chemical Substance Information.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Hydroxybenzyl Methanethiosulfonate.
  • U.S. Food and Drug Administration. (n.d.). 3.2.S.7.1 Stability Summary and Conclusions.
  • ResearchGate. (n.d.). A) Selectivity of MTST to thiols. The reactivity with thiols is....
  • Wiley Online Library. (n.d.). Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases.
  • MPG.PuRe. (n.d.). Chemoselective umpolung of thiols to episulfoniums for cysteine bioconjugation.
  • Cayman Chemical. (2025, May 19). Product Information - MTSES.
  • EMBL-EBI. (n.d.). 4-(hydroxymethyl)benzenesulfonate (CHEBI:11944).
  • Google Patents. (n.d.). CN105541686A - Method for synthesizing (4-hydroxyphenyl) methyl benzyl sulfonium hexafluoroantimonate.
  • CDH Fine Chemical. (n.d.). 4-Methoxy Benzyl Alcohol CAS No 105-13-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PMC. (n.d.). Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water.
  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes.
  • PMC. (n.d.). Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients.
  • MDPI. (2024, September 13). Metabolomics-Based Study of the Protective Effect of 4-Hydroxybenzyl Alcohol on Ischemic Astrocytes.
  • ChemRxiv. (n.d.). The Nitrile Bis-Thiol Bioconjugation Reaction.
  • PubMed. (2003, October 15). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86.
  • PubMed. (2005, June 15). Synthesis of methyl 1-O-(4-hydroxymethamphetaminyl)-alpha-D-glucopyranouronate.
  • MDPI. (2018, September 2). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels.
  • ACS Publications. (n.d.). Formation and Degradation Kinetics of the Biofumigant Benzyl Isothiocyanate in Soil.
  • Organic Chemistry Portal. (2005). One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters.
  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • U.S. Food and Drug Administration. (2014, February 20). 125390Orig1s000.

Sources

Optimization

Preventing non-specific labeling with S-(4-Hydroxybenzyl) methanesulfonothioate

A Guide to Preventing Non-Specific Labeling in Bioconjugation Welcome to the technical support center for S-(4-Hydroxybenzyl) methanesulfonothioate (HBMT). This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Non-Specific Labeling in Bioconjugation

Welcome to the technical support center for S-(4-Hydroxybenzyl) methanesulfonothioate (HBMT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the use of this cysteine-reactive compound. Here, we address common challenges, with a primary focus on preventing non-specific labeling to ensure the precision and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is S-(4-Hydroxybenzyl) methanesulfonothioate (HBMT) and what is its primary application?

A1: S-(4-Hydroxybenzyl) methanesulfonothioate, also known as 4-HB-MTS, is a chemical reagent used to probe the structures of proteins, such as the ACh receptor channel, the GABA receptor channel, and lactose permease. It belongs to the methanethiosulfonate (MTS) family of compounds, which are highly specific for the sulfhydryl (thiol) group of cysteine residues in proteins. This specificity allows for targeted modification and labeling of proteins at specific sites.

Q2: What is the reaction mechanism of HBMT with proteins?

A2: The sulfur atom in the thiol group of a cysteine residue acts as a nucleophile, attacking the sulfur atom of the methanethiosulfonate group in HBMT. This results in the formation of a disulfide bond between the cysteine residue and the 4-hydroxybenzyl group, with the displacement of a methanesulfinate leaving group. This reaction, known as alkanethiolation, is highly specific for ionized thiols (thiolates).

Q3: What constitutes "non-specific labeling" in the context of HBMT?

A3: Non-specific labeling refers to any modification of the protein by HBMT that occurs at sites other than the intended cysteine residue(s). This can include:

  • Reaction with other nucleophilic amino acid side chains.

  • Modification of proteins other than the target protein in a complex mixture.

  • Undesired labeling due to aggregation or precipitation of the protein during the reaction.

Q4: Why is preventing non-specific labeling so critical?

A4: Preventing non-specific labeling is crucial for the accuracy and reproducibility of your experiments. Unwanted modifications can lead to:

  • Misinterpretation of structure-function relationships.

  • Heterogeneous protein conjugates with variable properties.

  • Reduced therapeutic efficacy and potential for off-target effects in drug development.

  • Artifacts in analytical techniques such as mass spectrometry.

Troubleshooting Guide: Diagnosing and Resolving Non-Specific Labeling

This section provides a structured approach to troubleshooting common issues related to non-specific labeling with HBMT.

Issue 1: Higher than expected degree of labeling or modification of non-cysteine residues.
Potential Cause & Scientific Rationale Troubleshooting Steps & Optimization
Incorrect pH of the reaction buffer. The reactivity of the cysteine thiol is highly pH-dependent. The thiol group needs to be in its deprotonated, thiolate form to be sufficiently nucleophilic. However, at a pH above 7.5-8.0, other nucleophilic residues like lysine can become deprotonated and may react with MTS reagents, leading to non-specific labeling.1. Optimize Reaction pH: Perform a pH titration experiment, testing a range from 6.5 to 8.0. The optimal pH will maximize cysteine reactivity while minimizing side reactions. 2. Buffer Selection: Use non-nucleophilic buffers such as phosphate or HEPES. Avoid buffers containing primary amines, like Tris, as they can compete with the protein for reaction with HBMT.
Excessive molar ratio of HBMT to protein. A large excess of the labeling reagent can drive reactions with less reactive sites, leading to non-specific modifications.1. Titrate HBMT Concentration: Perform a systematic titration of the HBMT:protein molar ratio. Start with a low ratio (e.g., 1:1 or 2:1) and gradually increase it until the desired level of specific labeling is achieved without significant non-specific modification. 2. Analytical Monitoring: Use techniques like mass spectrometry to analyze the extent of labeling and identify any off-target modifications at each concentration.
Prolonged reaction time. Extended incubation times can increase the likelihood of slower, non-specific reactions occurring.1. Time-Course Experiment: Conduct a time-course experiment to determine the optimal reaction time. Analyze samples at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr) to find the point where specific labeling is maximized before non-specific labeling becomes significant.
Presence of highly reactive, non-cysteine residues. In rare cases, other residues in a specific protein's microenvironment may exhibit unusual reactivity.1. Mutagenesis Studies: If a specific non-cysteine residue is consistently modified, consider site-directed mutagenesis to replace it with a less reactive amino acid to confirm it as the site of non-specific labeling.
Issue 2: Protein precipitation or aggregation during or after labeling.
Potential Cause & Scientific Rationale Troubleshooting Steps & Optimization
Changes in protein surface properties. The addition of the 4-hydroxybenzyl group can alter the hydrophobicity and isoelectric point of the protein, potentially leading to aggregation and precipitation.1. Optimize Buffer Composition: Include additives such as non-ionic detergents (e.g., 0.05-0.1% Tween-20) or glycerol to improve protein solubility. 2. Adjust Salt Concentration: Vary the salt concentration (e.g., 50-250 mM NaCl) to find conditions that maintain protein stability.
Over-labeling of the protein. The attachment of multiple HBMT molecules can significantly alter the protein's properties and lead to insolubility.1. Reduce HBMT:Protein Ratio: As with preventing non-specific residue labeling, reducing the molar excess of HBMT is a key step. 2. Control Reaction Time: Shorten the incubation time to limit the extent of labeling.
Instability of the protein under reaction conditions. The protein itself may be inherently unstable at the pH or temperature used for the labeling reaction.1. Temperature Optimization: Perform the labeling reaction at a lower temperature (e.g., 4°C or 16°C) to enhance protein stability, though this may require a longer reaction time.
Issue 3: Incomplete or low efficiency of specific cysteine labeling.
Potential Cause & Scientific Rationale Troubleshooting Steps & Optimization
Inaccessible cysteine residue. The target cysteine may be buried within the protein's three-dimensional structure, making it inaccessible to HBMT.1. Denaturing Conditions (if applicable): If the native protein structure is not required for downstream applications, consider performing the labeling under mild denaturing conditions to expose the cysteine residue. 2. Protein Engineering: If feasible, engineer a more accessible cysteine residue through site-directed mutagenesis.
Oxidized or blocked cysteine. The sulfhydryl group of the target cysteine may be oxidized or part of a disulfide bond, rendering it unreactive.1. Pre-reduction Step: Treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling to ensure the cysteine is in its reduced, reactive state. TCEP is often preferred as it does not contain a thiol that needs to be removed before adding the MTS reagent. 2. Removal of Reducing Agent: It is critical to remove the reducing agent (especially DTT) before adding HBMT, as it will compete for reaction. This can be achieved through dialysis, desalting columns, or buffer exchange.
Hydrolysis of HBMT. MTS reagents can be susceptible to hydrolysis in aqueous solutions, reducing the effective concentration of the active reagent.1. Fresh Reagent Preparation: Always prepare HBMT solutions immediately before use. 2. Solvent Considerations: For non-water-soluble MTS reagents, DMSO is a suitable solvent.

Experimental Protocols

Protocol 1: General Procedure for Cysteine Labeling with HBMT
  • Protein Preparation: Ensure the protein is in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5) at a known concentration. If necessary, pre-treat with a reducing agent (e.g., 1-5 mM TCEP for 1 hour at room temperature) and subsequently remove the reducing agent.

  • HBMT Solution Preparation: Immediately before use, dissolve HBMT in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.

  • Labeling Reaction: Add the HBMT stock solution to the protein solution to achieve the desired final molar ratio.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time, with gentle mixing.

  • Quenching (Optional but Recommended): To stop the reaction and consume any unreacted HBMT, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess HBMT and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Analysis: Characterize the labeled protein using appropriate analytical techniques, such as UV-Vis spectroscopy to determine the degree of labeling and mass spectrometry to confirm the site of modification.

Protocol 2: Troubleshooting Workflow for Non-Specific Labeling

The following diagram illustrates a logical workflow for troubleshooting non-specific labeling issues.

Troubleshooting_Workflow Start Start: Non-Specific Labeling Detected Check_pH Verify & Optimize Reaction pH (6.5-7.5) Start->Check_pH Titrate_HBMT Titrate HBMT:Protein Molar Ratio Check_pH->Titrate_HBMT pH Optimized Fail Persistent Issues: Re-evaluate Protein/Reagent Stability Check_pH->Fail pH Optimization Fails Time_Course Perform Time-Course Experiment Titrate_HBMT->Time_Course Ratio Optimized Titrate_HBMT->Fail Titration Fails Check_Purity Assess Protein Purity & Aggregation Time_Course->Check_Purity Time Optimized Time_Course->Fail Time Optimization Fails Quench_Reaction Implement Quenching Step Check_Purity->Quench_Reaction Protein is Pure & Soluble Check_Purity->Fail Protein Aggregates Analyze Analyze Conjugate by Mass Spectrometry Quench_Reaction->Analyze Quenching Implemented Success Resolved: Specific Labeling Achieved Analyze->Success Specific Labeling Confirmed Analyze->Fail Non-Specific Labeling Persists

Caption: A flowchart for systematic troubleshooting of non-specific labeling.

Visualization of Key Concepts

Mechanism of Cysteine-Specific Labeling

The following diagram illustrates the reaction between a protein's cysteine residue and HBMT.

Cysteine_Labeling_Mechanism cluster_reactants Reactants cluster_products Products Protein_Cys Protein-SH (Cysteine Thiolate) Labeled_Protein Protein-S-S-CH2-Ph-OH (Labeled Protein) Protein_Cys->Labeled_Protein Nucleophilic Attack HBMT HO-Ph-CH2-S-SO2-CH3 (HBMT) HBMT->Labeled_Protein Leaving_Group CH3-SO2H (Methanesulfinic Acid) HBMT->Leaving_Group Displacement

Caption: Reaction schematic for cysteine modification by HBMT.

References

  • Analytical Chemistry. (2015, September 11). Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • PubMed. (2012, January 17). Introduction of the mass spread function for characterization of protein conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.).
Troubleshooting

Technical Support Center: Hydrolysis and Handling of 4-(Hydroxymethyl)benzyl Methanethiosulfonate

Welcome to the Technical Support Center for methanethiosulfonate (MTS) reagents. This guide is specifically engineered for researchers and drug development professionals utilizing 4-(hydroxymethyl)benzyl methanethiosulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for methanethiosulfonate (MTS) reagents. This guide is specifically engineered for researchers and drug development professionals utilizing 4-(hydroxymethyl)benzyl methanethiosulfonate for site-directed alkylation and Substituted-Cysteine Accessibility Method (SCAM) experiments.

Below, we detail the mechanistic causality of reagent failure, provide troubleshooting FAQs, and outline self-validating protocols to ensure absolute confidence in your experimental data.

Core Principles: The Kinetics of Labeling vs. Hydrolysis

To successfully utilize 4-(hydroxymethyl)benzyl methanethiosulfonate, you must understand the competing kinetic pathways at play the moment the reagent touches your experimental buffer.

MTS reagents are designed to react stoichiometrically with cysteine sulfhydryls to form a mixed disulfide. The intrinsic reactivity of MTS reagents with thiols is exceptionally high, with rate constants on the order of 103 to 105M−1s−1 (Thiol–Thiosulfonate Chemistry in Polymer Science)[1].

However, the methanethiosulfonate moiety is highly susceptible to nucleophilic attack. In aqueous buffers, hydroxide ions ( OH− ) act as competing nucleophiles. When OH− attacks the electrophilic sulfur, it irreversibly cleaves the reagent into an inactive sulfinic acid byproduct[2]. Because hydroxide concentration increases tenfold with every unit increase in pH, MTS hydrolysis is exponentially pH-dependent .

CompetingPathways MTS 4-(hydroxymethyl)benzyl methanethiosulfonate Target Target Cysteine (Protein) MTS->Target Fast Kinetics (k ~ 10³-10⁵ M⁻¹s⁻¹) Buffer Aqueous Buffer (OH-, Nucleophiles) MTS->Buffer Competing Pathway Disulfide Mixed Disulfide (Successful Labeling) Target->Disulfide Covalent Modification Hydrolyzed Sulfinic Acid Byproducts (Inactive Reagent) Buffer->Hydrolyzed pH-Dependent Hydrolysis

Caption: Competing kinetic pathways of MTS reagent labeling versus aqueous hydrolysis.

Troubleshooting & FAQs

Q: My labeling efficiency with 4-(hydroxymethyl)benzyl methanethiosulfonate is inconsistent. What is the primary cause? A: The most common point of failure is premature hydrolysis of the reagent. Because 4-(hydroxymethyl)benzyl methanethiosulfonate is an uncharged, bulky, and lipophilic molecule, it must be dissolved in an organic solvent like DMSO before introduction to an aqueous system (Cayman Chemical Product Information)[3]. Once diluted into a buffer at or above pH 7.0, its half-life begins ticking down rapidly. If you prepare your working solution even 15 minutes before application, a significant percentage of the reagent may already be inactive.

Q: How should I optimize my experimental buffer to prevent this degradation? A: If your target protein's stability and conformational state permit, lower the buffer pH to 6.0–6.5. This reduces the concentration of hydroxide ions, significantly extending the reagent's half-life[2]. Furthermore, strictly avoid nucleophilic buffer components . Do not use primary amines (like Tris) if possible, and completely eliminate sodium azide ( NaN3​ ) from your working buffers, as azide acts as a potent nucleophilic catalyst that rapidly destroys MTS reagents (Insights into the Mechanism of Pore Opening)[4].

Q: How do I know if my stored MTS stock is still active before running a costly experiment? A: Never assume an older MTS stock is active. You must implement a self-validating TNB (5-thio-2-nitrobenzoate) consumption assay to spectrophotometrically quantify the active concentration of your reagent before proceeding (See Protocol B below)[4].

Quantitative Reference: pH-Dependent Hydrolysis

The table below summarizes the typical half-lives of MTS reagents across different buffer conditions. While exact decay rates vary slightly based on the steric bulk of the specific MTS derivative, the exponential pH-dependence is universal across the chemical class[2][4].

Buffer ConditionTypical MTS Half-LifeMechanistic Implication
pH 6.0 (20°C)~55 - 92 minProtonation of leaving groups stabilizes the thiosulfonate core. Optimal for preparation.
pH 7.0 (20°C)~11 - 130 minIncreased hydroxide concentration accelerates nucleophilic attack.
pH 7.4 (20°C)~36 minPhysiological pH causes rapid degradation; requires immediate use upon dilution.
Presence of NaN3​ < 5 minAzide acts as a potent nucleophilic catalyst, rapidly cleaving the reagent.

Self-Validating Experimental Protocols

To ensure scientific integrity, your workflows must be designed to validate themselves. Follow these step-by-step methodologies to guarantee reagent efficacy.

Protocol A: Preparation and Application of the MTS Reagent
  • Stock Solubilization: Dissolve 4-(hydroxymethyl)benzyl methanethiosulfonate in anhydrous DMSO to create a high-concentration stock (e.g., 100 mM). The uncharged nature of this benzyl derivative makes it highly lipophilic, necessitating an organic solvent[2][3].

  • Inert Storage: Purge the stock vial with an inert gas (Nitrogen or Argon) to prevent ambient moisture from initiating hydrolysis. Store tightly sealed at -20°C[3].

  • Buffer Optimization: Prepare your experimental aqueous buffer (e.g., HEPES or MOPS). Adjust the pH to 6.0–6.5 if your protein tolerates it. Ensure the buffer is completely free of sodium azide and primary amines.

  • Just-In-Time Dilution: Dilute the DMSO stock into the aqueous buffer immediately (< 1 minute) before application to the protein sample to outcompete the hydrolysis pathway[2].

Protocol B: TNB-Based Validation Assay

To verify the integrity of your MTS stock, use this spectrophotometric assay based on the stoichiometric reaction between the MTS reagent and 5-thio-2-nitrobenzoate (TNB)[4].

  • Generate TNB: React 2 mM 5,5′-dithiobis(2-nitrobenzoate) (DTNB / Ellman's reagent) with 50 µM dithiothreitol (DTT) in a slightly alkaline buffer (e.g., 50 mM NaCl, 10 mM Tris, pH 8.1)[4].

  • Measure Baseline: Transfer the solution to a cuvette and measure the baseline absorbance of the bright yellow TNB solution at 412 nm using a spectrophotometer.

  • Introduce Reagent: Add a known, small aliquot of your diluted 4-(hydroxymethyl)benzyl methanethiosulfonate solution to the cuvette.

  • Quantify Consumption: The active MTS reagent will covalently modify the TNB thiolate, causing a rapid, stoichiometric decrease in absorbance at 412 nm[4].

  • Calculate Active Concentration: Use the Beer-Lambert law and the change in absorbance ( ΔA412​ ) to calculate the exact concentration of active, non-hydrolyzed MTS reagent in your stock.

TNB_Workflow Step1 1. Generate TNB (DTNB + DTT) Step2 2. Measure Baseline Absorbance (412 nm) Step1->Step2 Step3 3. Add MTS Reagent Aliquot Step2->Step3 Step4 4. Measure Absorbance Decrease Step3->Step4 Step5 5. Calculate Active MTS Concentration Step4->Step5

Caption: Step-by-step workflow for the TNB-based spectrophotometric validation of MTS activity.

References

  • Source: Texas Tech University Health Sciences Center (ttuhsc.edu)
  • Source: National Institutes of Health (nih.gov)
  • Source: Royal Society of Chemistry (rsc.org)
  • Source: Cayman Chemical (caymanchem.com)

Sources

Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with 4-(hydroxymethyl)benzyl Methanethiosulfonate (HMB-MTS)

Welcome to the technical support guide for 4-(hydroxymethyl)benzyl methanethiosulfonate (HMB-MTS). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(hydroxymethyl)benzyl methanethiosulfonate (HMB-MTS). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the labeling of cysteine residues in proteins and other biomolecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.

I. Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common issues encountered when using HMB-MTS.

Q1: My labeling efficiency is consistently low. What are the most common initial checks I should perform?

A1: Low labeling efficiency can often be traced back to a few key factors. Start by verifying the following:

  • Reagent Integrity: HMB-MTS is susceptible to hydrolysis. Ensure it has been stored correctly in a desiccator at -20°C and warmed to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment.

  • Buffer Composition: Your reaction buffer should be free of nucleophiles that can compete with the target thiol. Avoid buffers containing Tris or glycine. Phosphate-buffered saline (PBS) or HEPES buffers are generally recommended.

  • Presence of Reducing Agents: Thiol-based reducing agents like DTT or β-mercaptoethanol will react with HMB-MTS and must be removed from the protein solution prior to labeling.

  • pH of the Reaction: The reaction of HMB-MTS is highly pH-dependent. The optimal pH range is typically between 7.0 and 8.5.

Q2: Can I use a reducing agent to prepare my protein before labeling?

A2: Yes, it is often necessary to use a reducing agent to ensure the target cysteine residues are in their reduced, thiol form. However, it is crucial to remove the reducing agent before adding HMB-MTS. This can be achieved through methods such as dialysis, buffer exchange with a desalting column, or spin filtration.

Q3: What is the optimal pH for the labeling reaction with HMB-MTS?

A3: The reaction rate of methanethiosulfonate reagents with thiols increases with pH. This is because the reactive species is the thiolate anion (S-), which is more prevalent at higher pH values. A pH range of 7.0 to 8.5 is generally recommended for efficient labeling. However, be aware that the stability of HMB-MTS decreases at higher pH due to increased hydrolysis. Therefore, a balance must be struck. A good starting point is a pH of 7.5.

Q4: How can I confirm that my HMB-MTS reagent is still active?

A4: To test the activity of your HMB-MTS stock, you can perform a simple control reaction with a small thiol-containing molecule like free cysteine or glutathione. The reaction can be monitored by techniques such as HPLC or mass spectrometry to observe the formation of the disulfide-linked product.

II. In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to diagnosing and resolving persistent issues with HMB-MTS labeling.

Problem 1: Consistently Low or No Labeling

If you have performed the initial checks from the FAQ section and are still experiencing low labeling efficiency, a more thorough investigation is required.

Q: I've checked my reagent and buffer, but the labeling is still not working. What are the next steps?

A: A systematic approach is needed to pinpoint the issue. Consider the following factors and experimental workflows:

1. Re-evaluate Protein-Specific Factors:

  • Cysteine Accessibility: The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to HMB-MTS. Slower reaction rates can sometimes indicate that the cysteine is in a partially buried crevice.[1]

    • Troubleshooting: Consider performing the labeling reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride) to expose the cysteine. However, be cautious as this may affect the protein's native structure and function.

  • Local pKa of the Cysteine: The reactivity of a cysteine residue is dependent on its local microenvironment, which can influence its pKa. A higher pKa will result in a lower concentration of the reactive thiolate anion at a given pH. The reactivity of the protonated thiol group is negligible compared to the thiolate anion.[2]

2. Optimize Reaction Conditions:

  • HMB-MTS Concentration: While a molar excess of HMB-MTS is typically used, an excessively high concentration can sometimes lead to off-target modifications or protein precipitation. Conversely, too low a concentration will result in incomplete labeling.

    • Protocol: Perform a titration experiment by varying the molar ratio of HMB-MTS to protein (e.g., 5:1, 10:1, 20:1, 40:1) to determine the optimal concentration for your specific protein.[3]

  • Reaction Time and Temperature: The labeling reaction is generally rapid, but for less accessible cysteines, a longer incubation time may be necessary.

    • Protocol: Set up a time-course experiment (e.g., 30 min, 1 hour, 2 hours, 4 hours) at a constant temperature (room temperature is a good starting point) to determine the reaction endpoint.

Workflow for Optimizing Labeling Conditions

G cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis Prep_Protein Prepare Protein Solution (Remove reducing agents) Titrate_Conc Titrate HMB-MTS Concentration (e.g., 5:1, 10:1, 20:1 ratios) Prep_Protein->Titrate_Conc Prep_HMB Prepare Fresh HMB-MTS Stock Solution Prep_HMB->Titrate_Conc Time_Course Perform Time-Course (e.g., 30, 60, 120 min) Titrate_Conc->Time_Course Use optimal concentration pH_Screen Screen pH Range (e.g., 7.0, 7.5, 8.0) Time_Course->pH_Screen Use optimal time Quench Quench Reaction pH_Screen->Quench At optimal conditions Analyze Analyze Labeling Efficiency (e.g., Mass Spec, SDS-PAGE) Quench->Analyze

Caption: Workflow for optimizing HMB-MTS labeling conditions.

Problem 2: Reagent Instability and Hydrolysis

HMB-MTS, like other methanethiosulfonate reagents, is susceptible to hydrolysis, which can lead to a loss of reactivity.

Q: I suspect my HMB-MTS has degraded. How can I minimize this and what are the signs of degradation?

A: Proper handling and storage are critical to maintaining the integrity of HMB-MTS.

  • Storage: Always store HMB-MTS desiccated at -20°C.

  • Handling: Before opening the vial, allow it to warm to room temperature to prevent moisture condensation on the solid reagent.

  • Solution Preparation: Prepare aqueous solutions of HMB-MTS immediately before use. While solutions in distilled water may be stable for a few hours at 4°C, it is best practice to use them fresh.[1] For water-insoluble MTS reagents, DMSO is a good solvent.[1]

Signs of Degradation: The primary sign of degradation is a consistent decrease in labeling efficiency over time, even with fresh protein samples. The hydrolysis of HMB-MTS results in the formation of methanesulfinic acid and 4-(hydroxymethyl)benzyl thiol, neither of which will label your protein.

G cluster_labeling Desired Labeling Reaction cluster_hydrolysis Competing Hydrolysis Reaction Protein_SH Protein-SH HMB_MTS HMB-MTS Labeled_Protein Protein-S-S-CH2-Ph-CH2OH Leaving_Group CH3SO2H HMB_MTS_H HMB-MTS H2O H2O Hydrolyzed_Products Inactive Products

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted 4-HB-MTS from Protein Samples

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for handling protein samples post-modification with 4-HB-MTS (a methanethiosulfonate reagent). This document provides in-depth guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling protein samples post-modification with 4-HB-MTS (a methanethiosulfonate reagent). This document provides in-depth guidance, troubleshooting, and frequently asked questions to ensure the successful removal of unreacted reagents, a critical step for the integrity of downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is a methanethiosulfonate (MTS) reagent and why is it used?

MTS reagents are a class of thiol-reactive compounds used to covalently modify cysteine residues in proteins.[1] The reaction involves the formation of a stable disulfide bond between the reagent and the protein's thiol group. This site-specific modification is valuable for a range of applications, including protein labeling, structural studies, and functional analysis.[1]

Q2: Why is it critical to remove unreacted 4-HB-MTS?

Complete removal of excess, unreacted 4-HB-MTS is essential for several reasons:

  • Assay Interference : Free reagent can react with other components in downstream assays, leading to high background noise or false-positive signals.[2]

  • Inaccurate Quantification : Residual reagent can interfere with methods used to determine labeling efficiency, such as spectrophotometric assays (e.g., Ellman's Reagent), leading to an overestimation of protein modification.[1][2]

  • Cellular Toxicity : If the modified protein is intended for use in cell-based assays, unreacted reagent could be toxic to the cells.

  • Compromised Downstream Reactions : Subsequent experimental steps that involve other thiol-reactive compounds or reducing agents will be compromised by the presence of unreacted MTS reagent.

Q3: What are the primary methods for removing small molecules like 4-HB-MTS from protein samples?

The most common and effective methods rely on the significant size difference between the protein and the small molecule reagent.[3] These techniques include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration : Separates molecules based on their hydrodynamic radius.[4][5][6]

  • Dialysis : Uses a semi-permeable membrane to allow the diffusion of small molecules while retaining larger proteins.[7][8]

  • Spin Columns : A rapid form of gel filtration ideal for small sample volumes.[2]

  • Protein Precipitation : Uses reagents like acetone or trichloroacetic acid (TCA) to precipitate the protein, which is then separated from the soluble unreacted 4-HB-MTS via centrifugation.[9]

Troubleshooting Guide & Protocols

This section addresses specific issues you may encounter and provides detailed protocols for the recommended removal techniques.

Issue 1: How do I choose the right removal method for my specific protein and application?

The choice of method depends on factors like protein stability, sample volume, required purity, and speed. The following decision workflow and comparison table can guide your selection.

Workflow: Selecting a Removal Method

G start Reaction with 4-HB-MTS is Complete q1 Is your protein sensitive to denaturation or pH changes? start->q1 q2 Is speed a critical factor? q1->q2  Yes precip Precipitation (Use with caution) q1->precip  No q3 Are you processing a small sample volume (<2 mL)? q2->q3  Yes sec Size-Exclusion Chromatography (SEC) q2->sec  No (High Resolution) dialysis Dialysis q3->dialysis  No (Gentle, but slow) spin Spin Column q3->spin  Yes

Caption: Decision tree for selecting a removal method.

Table 1: Comparison of Common Removal Techniques
FeatureSize-Exclusion Chromatography (SEC)DialysisSpin ColumnsProtein Precipitation
Principle Size-based separation via porous beads[5][10]Diffusion across a semi-permeable membrane[7][8]Rapid size-based separation[2]Differential solubility
Speed Moderate (30-90 min)Slow (12-48 hours)Very Fast (<15 min)[2]Fast (1-3 hours)
Protein Recovery High (>90%)High (>90%), but risk of membrane adsorption[11]High (>95%)[2]Variable, risk of incomplete resolubilization
Denaturation Risk Very Low (preserves native structure)[6]Very Low (gentle process)[8]Very LowHigh (TCA/Acetone are denaturing)[9]
Buffer Exchange ExcellentExcellentGoodNo (resuspended in new buffer)
Scalability Excellent (analytical to preparative)Good (limited by membrane/vessel size)Poor (best for small volumes)Good
Best For... High-purity applications, sensitive proteinsGentle buffer exchange, desaltingQuick cleanup of small samplesRobust proteins, sample concentration
Issue 2: My protein recovery is low after the cleanup step. What went wrong?

Low protein recovery can result from several factors depending on the method used.

  • If you used Dialysis: Your protein may be adsorbing to the dialysis membrane.[11]

    • Solution: Try a different membrane material (e.g., Regenerated Cellulose vs. Cellulose Acetate). Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the dialysis buffer can also prevent non-specific binding, provided it doesn't interfere with your downstream application.

  • If you used Precipitation: The protein pellet may not have fully resolubilized.

    • Solution: This is a common issue, especially after TCA or acetone precipitation which can cause irreversible denaturation.[9] Ensure you are using a strong solubilization buffer (e.g., containing urea or guanidine-HCl if denaturation is acceptable for your next step). Sonication can sometimes help break up aggregated protein pellets. For future experiments, consider a non-precipitating method like SEC or dialysis if your protein is prone to aggregation.

  • If you used SEC or a Spin Column: You may have chosen a column with an inappropriate Molecular Weight Cut-Off (MWCO) or fractionation range.

    • Solution: Ensure the MWCO of your column is significantly smaller than the molecular weight of your protein. For example, for a 50 kDa protein, a column with a 7 kDa or 10 kDa MWCO is appropriate.[7] This ensures the protein is excluded from the resin beads while the small 4-HB-MTS molecule is included, leading to effective separation.[3]

Issue 3: How can I confirm that all the unreacted 4-HB-MTS has been removed?

Directly measuring the concentration of 4-HB-MTS can be difficult. A more practical approach is to verify its absence through indirect methods.

  • Analyze the Flow-Through/Dialysate: When using SEC or a spin column, collect the fractions that elute after your protein. For dialysis, analyze the buffer after the exchange. These samples should contain the removed 4-HB-MTS. You can often detect its presence using a UV-Vis spectrophotometer by scanning for an absorbance peak specific to the 4-HB-MTS molecule.

  • Perform a Control Reaction: Use a thiol-quantification assay, like the Ellman's Reagent (DTNB) assay, on the "removed small molecule" fractions.[1][12] The MTS reagent contains a thiol-reactive group that will react with DTNB, producing a color change and confirming its presence in the waste fractions and absence in the purified protein sample.

  • Downstream Assay Baseline: Run a control sample of your final, purified protein in your downstream assay without the other required components. A clean baseline with low background signal is a good indicator of successful reagent removal.[2]

Experimental Protocols

Protocol 1: Removal by Size-Exclusion Chromatography (SEC)

This method is ideal for achieving high purity while maintaining the protein's native conformation.[6]

  • Column Selection : Choose a gel filtration column with a fractionation range appropriate for your protein. For removing small molecules, a resin like Sephadex G-25 or equivalent is standard.

  • Equilibration : Equilibrate the column with at least 2-3 column volumes (CV) of your desired final buffer. This buffer should be compatible with your protein's stability and downstream application.

  • Sample Loading : Load your protein sample (post-reaction) onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution : Begin flowing the equilibration buffer through the column at the manufacturer's recommended flow rate.

  • Fraction Collection : Collect fractions as the sample begins to elute. Your larger protein will elute first, typically in the void volume of the column.[5] The smaller 4-HB-MTS molecules will be retained in the porous beads and elute in later fractions.[4][10]

  • Analysis : Measure the protein concentration of the collected fractions (e.g., A280 absorbance) to identify the protein-containing peak. Pool the relevant fractions.

Visualizing SEC Separation

G cluster_0 1. Sample Loaded cluster_1 2. Elution Begins cluster_2 3. Separation cluster_3 4. Protein Elutes First p1 Protein p2 Protein m1 MTS m2 MTS beads1 Porous Beads p3 Protein m3 MTS beads2 Proteins move around beads p4 Protein m4 MTS beads3 MTS enters beads beads4

Caption: Principle of Size-Exclusion Chromatography.

Protocol 2: Removal by Dialysis

This is a gentle but slow method, suitable for sensitive proteins where time is not a limiting factor.[8]

  • Membrane Selection : Choose a dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than your protein of interest to ensure its retention.[7] For example, for a 50 kDa protein, a 3.5 kDa or 5 kDa MWCO membrane is appropriate.

  • Membrane Preparation : If using tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling in EDTA or sodium bicarbonate solution).

  • Sample Loading : Load your protein sample into the dialysis tubing/cassette, leaving some space for potential osmotic changes. Securely close the ends with clips.

  • Dialysis Setup : Place the sealed sample into a large beaker containing the desired final buffer. The buffer volume should be at least 100-500 times the sample volume to ensure a sufficient concentration gradient for diffusion.[7][8]

  • Incubation : Place the beaker on a magnetic stir plate and stir gently at 4°C.

  • Buffer Changes : For efficient removal, perform at least 2-3 buffer changes. A typical schedule is:

    • Dialyze for 4-6 hours.

    • Change the buffer.

    • Dialyze overnight (12-16 hours).

    • Change the buffer.

    • Dialyze for another 4-6 hours.

  • Sample Recovery : Carefully remove the tubing/cassette from the buffer and extract your purified protein sample.

Protocol 3: Removal by Acetone Precipitation

This is a fast method that also concentrates the protein, but carries a high risk of denaturation.[9] Use only if your protein is known to be robust or if denaturation is not a concern for your downstream application.

  • Pre-chill Acetone : Cool high-purity acetone to -20°C.

  • Precipitation : Place your protein sample in a suitable centrifuge tube. Add at least 4 volumes of ice-cold acetone to the sample. Mix gently by inverting the tube.

  • Incubation : Incubate the mixture at -20°C for at least 1 hour to allow the protein to fully precipitate.

  • Centrifugation : Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal : Carefully decant the supernatant, which contains the soluble unreacted 4-HB-MTS.

  • Washing (Optional but Recommended) : Add 1 volume of cold acetone to the pellet to wash away any remaining contaminants. Centrifuge again and decant the supernatant.

  • Drying : Briefly air-dry the pellet to remove residual acetone. Do not over-dry, as this will make resolubilization very difficult.

  • Resolubilization : Resuspend the protein pellet in the desired buffer. This step may require vigorous vortexing or sonication.

References
  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine. National Center for Biotechnology Information (PMC). [Link]

  • Stability properties of neuronal microtubules. National Center for Biotechnology Information (PMC). [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. National Center for Biotechnology Information (PMC). [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. National Center for Biotechnology Information (PMC). [Link]

  • Microtubule Organization Is Essential for Maintaining Cellular Morphology and Function. National Center for Biotechnology Information (PMC). [Link]

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with... SciSpace. [Link]

  • How can I remove post-translational modifications? ResearchGate. [Link]

  • HDB Flats for Sale - 4 Bedrooms, Mar 2026. PropertyGuru. [Link]

  • 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid. National Center for Biotechnology Information (PMC). [Link]

  • Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. National Center for Biotechnology Information (PMC). [Link]

  • Protein Purification Methods. Phenomenex. [Link]

  • Microtubule-mitochondrial attachment determines cell division symmetry and polarity in fission yeast. bioRxiv. [Link]

  • TWI283246B - Removal of N-terminal methionine from proteins by engineered methionine aminopeptidase.
  • PLI Proposal Form.pdf. Postal Life Insurance. [Link]

  • (PDF) 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. ResearchGate. [Link]

  • Multifunctional Microtubule-Associated Proteins in Plants. Frontiers. [Link]

  • Protein Extraction and Cleanup. Bio-Rad. [Link]

  • The mitochondrial targeting sequence tilts the balance between mitochondrial and cytosolic dual localization. The Company of Biologists. [Link]

  • Reactivity and mechanism of the reactions of 4-methylbenzoquinone with amino acid residues in β-lactoglobulin. Semantic Scholar. [Link]

  • San Francisco Municipal Transportation Agency (SFMTA, transit, streets, taxi). SFMTA. [Link]

  • SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. Agilent. [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. National Center for Biotechnology Information (PMC). [Link]

  • Онлайн-школа английского языка. Инглекс. [Link]

  • How Do Size Exclusion Columns Work in Protein Purification? Patsnap. [Link]

  • Gold, silver rates on 27-March-2026. Business Recorder. [Link]

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  • The Ins and Outs of Protein Concentration – Protein Precipitation. Bitesize Bio. [Link]

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Optimization

MTS Reagent Support Center: Troubleshooting Dimerization &amp; Hydrolysis

Welcome to the Technical Support Center for Methanethiosulfonate (MTS) reagents. This guide is engineered for researchers and drug development professionals utilizing the Substituted Cysteine Accessibility Method (SCAM)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methanethiosulfonate (MTS) reagents. This guide is engineered for researchers and drug development professionals utilizing the Substituted Cysteine Accessibility Method (SCAM) and targeted protein labeling. Here, we dissect the chemical causality behind MTS reagent failure—specifically reagent dimerization and hydrolysis—and provide self-validating protocols to ensure high-fidelity alkanethiolation.

Technical FAQs: The Mechanics of MTS Dimerization

Q: Why am I detecting label-dimerization instead of my target protein being labeled? A: MTS reagents are highly reactive electrophiles designed to form disulfide bonds with protein thiols. However, they suffer from a well-documented side reaction that leads to the formation of a disulfide-linked asymmetric reagent dimer rather than the desired protein conjugate[1]. This does not occur via a radical pathway; rather, it is a nucleophilic cascade. When an MTS molecule hydrolyzes, it generates a reactive thiolate intermediate. This intermediate acts as a nucleophile, attacking an unreacted MTS molecule in the solution, forming a reagent-dimer and dead-ending your labeling efficiency[1].

Q: How does pH drive this dimerization side-reaction? A: The causality is directly tied to the concentration of hydroxide ions (OH⁻). MTS reagents are highly unstable in alkaline solutions[2]. Hydroxide attacks the sulfonyl sulfur of the MTS group, cleaving the S-S bond and initiating the hydrolysis cascade mentioned above. For example, the half-life of MTSET drops precipitously from ~130 minutes at pH 7.0 to just ~36 minutes at pH 7.4[2]. By operating at a slightly alkaline pH, you are inadvertently accelerating hydrolysis, which directly feeds the dimerization side-reaction.

Q: Can MTS reagents cause unwanted protein dimerization? A: Yes. If your protein contains multiple endogenous cysteines in close proximity (e.g., at a dimer interface), bifunctional MTS reagents (like MTS-2-MTS or bis-EA) or even high concentrations of monofunctional MTS reagents can bridge these residues, trapping the protein in an oligomeric state[3]. To avoid this, it is standard practice to use a "cys-less" background construct where endogenous cysteines are mutated to alanine or serine, leaving only the target cysteine available for modification[4].

Quantitative Data: MTS Stability & Reactivity

To design a robust experiment, you must account for the physicochemical degradation rates of your specific MTS derivative. The table below summarizes the stability of common MTS reagents, illustrating why precise temporal control is mandatory[5][6][7].

ReagentChargeMolecular WeightRelative ReactivityHalf-Life (pH 7.0, 20°C)Half-Life (pH 7.5, 20°C)
MTSEA Positive236.16 g/mol 1x (Baseline)~12 minutes~15 minutes
MTSET Positive278.23 g/mol ~2.5x~11.2 minutes~10 minutes
MTSES Negative236.23 g/mol ~0.1x~370 minutes~20 minutes

Visualizing the Reaction Pathways

To understand how to troubleshoot your labeling, you must visualize the competing chemical pathways. The diagram below illustrates how aqueous conditions trigger hydrolysis, which subsequently fuels the unwanted dimerization side-reaction.

MTS_Pathways MTS Intact MTS Reagent (Active Electrophile) Desired Alkanethiolation (Successful Labeling) MTS->Desired + Protein-SH Hydrolysis Hydrolysis (Reactive Thiolate) MTS->Hydrolysis Nucleophilic Attack Dimer Reagent Dimerization (Dead-End Side Reaction) MTS->Dimer Attacks unreacted MTS Protein Protein Cysteine (Target Thiol) Protein->Desired Water H2O / OH- (Aqueous Buffer) Water->Hydrolysis Hydrolysis->Dimer Feeds side-reaction

Caption: Logical pathways of MTS reagents: target labeling vs. hydrolysis-driven reagent dimerization.

Troubleshooting Guide: Diagnosing Labeling Failures

SymptomRoot Cause AnalysisCorrective Action
Mass Spec shows +267 m/z peak instead of target mass Reagent Dimerization: The MTS label has reacted with itself[1]. This indicates severe reagent hydrolysis prior to or during the reaction.Prepare MTS stocks in anhydrous DMSO strictly immediately before use[6]. Do not store aqueous MTS solutions.
Near-zero labeling efficiency Complete Hydrolysis: The MTS reagent decomposed in the buffer before it could react with the buried protein cysteine[6].Lower the labeling buffer pH to 6.5–7.0 if the protein architecture permits. Reduce reaction time to 1–5 minutes[6].
Unexpected high-MW protein bands on SDS-PAGE Protein Cross-linking: The MTS reagent is bridging two endogenous cysteines, or a dimeric interface is being trapped[3].Mutate non-essential endogenous cysteines to Alanine (cys-less background)[4]. Quench the reaction strictly at 3 minutes with 1 mM NEM.

Self-Validating Experimental Protocol: High-Efficiency SCAM Labeling

To ensure scientific integrity, a labeling protocol must be self-validating. This methodology includes internal controls to differentiate between successful labeling, reagent dimerization, and protein cross-linking.

Phase 1: Preparation & Baseline Controls
  • Construct Validation: Ensure your protein is a verified cys-less background mutant with only the single target cysteine introduced[4].

  • Buffer Optimization: Prepare the labeling buffer (e.g., 115mM NaCl, 2.5mM KCl, 1.8mM MgCl2, 10mM HEPES) and rigorously adjust the pH to 7.0 using NaOH[6]. Causality: Keeping pH at 7.0 maximizes the half-life of MTSET/MTSEA, suppressing the hydroxide-driven hydrolysis that leads to dimerization.

  • Reagent Solubilization: Weigh the solid MTS reagent and dissolve it in anhydrous DMSO to a 100x stock concentration. Do this less than 60 seconds before the reaction. [6][7]

Phase 2: The Labeling Reaction (Time-Critical)

Set up three parallel reactions to create a self-validating matrix:

  • Tube A (Experimental): Protein + MTS Reagent.

  • Tube B (Negative Control): Protein + 5 mM N-ethylmaleimide (NEM) for 10 mins, then add MTS Reagent. (Validates that labeling is strictly cysteine-dependent).

  • Tube C (Dimerization Baseline): Buffer + MTS Reagent (No protein). (Allows you to profile the mass of the reagent dimer specific to your batch).

  • Execution: Add the MTS stock to the reaction tubes to achieve a final concentration of 1 mM (for MTSET) or 2.5 mM (for MTSEA)[6].

  • Incubation: React for exactly 3 minutes at room temperature. Causality: Because MTSET has a half-life of ~11 minutes at pH 7.0[7], a 3-minute window captures the peak of the exponential reaction curve while truncating the timeline before significant hydrolysis and reagent dimerization can accumulate.

Phase 3: Quenching & Verification
  • Quenching: Immediately halt the reaction by adding a 10-fold molar excess of L-cysteine or 1 mM NEM. This scavenges any unreacted MTS, preventing post-lysis dimerization[8].

  • Analysis: Analyze Tube A, B, and C via Mass Spectrometry or SDS-PAGE. If Tube C shows high levels of the asymmetric dimer (e.g., +267 m/z for MTSL derivatives)[1], your DMSO is likely hydrated, or your buffer pH is too high.

SCAM_Workflow Step1 1. Prepare Cys-less Protein Construct Step2 2. Dissolve MTS in Anhydrous DMSO Step1->Step2 Step3 3. React at pH 7.0 (Strictly 1-5 mins) Step2->Step3 Warning Aqueous storage triggers rapid dimerization Step2->Warning Step4 4. Quench with L-Cys or NEM Step3->Step4 Step5 5. Validate via Parallel Controls Step4->Step5

Caption: Optimized SCAM workflow engineered to minimize MTS reagent hydrolysis and dimerization.

References

  • Istrate, A., et al. (2022). Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins.
  • Salinas, M., et al. Insights into the Mechanism of Pore Opening of Acid-sensing Ion Channel 1A. PMC - NIH.
  • Biotium. MTSES (Sodium (2-sulfonatoethyl) methanethiosulfonate)
  • CliniSciences. T8488-250mg |[2-(Trimethylammonium)
  • Benchchem. Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide for Researchers.
  • Kudryashova, E., et al. Antiparallel dimer and actin assembly. PMC - NIH.
  • Gao, X., et al.
  • Hastrup, H., et al. Symmetrical dimer of the human dopamine transporter revealed by cross-linking Cys-306 at the extracellular end of the sixth transmembrane segment. PNAS.

Sources

Troubleshooting

Impact of pH on the reaction of 4-(hydroxymethyl)benzyl methanethiosulfonate with cysteine

Technical Support Center: Optimizing pH for 4-(Hydroxymethyl)benzyl Methanethiosulfonate (MTS-Bn-OH) Cysteine Labeling Welcome to the Technical Support and Troubleshooting Guide for researchers utilizing 4-(hydroxymethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing pH for 4-(Hydroxymethyl)benzyl Methanethiosulfonate (MTS-Bn-OH) Cysteine Labeling

Welcome to the Technical Support and Troubleshooting Guide for researchers utilizing 4-(hydroxymethyl)benzyl methanethiosulfonate (MTS-Bn-OH, CAS 887406-47-5) in protein engineering, Substituted Cysteine Accessibility Mutagenesis (SCAM), and drug development.

This guide provides authoritative, field-proven insights into the thermodynamic and kinetic variables governing MTS-cysteine reactions, with a specific focus on the critical role of pH.

PART 1: The Mechanistic Dual-Edge of pH (Causality & Theory)

MTS-Bn-OH is an uncharged, hydrophobic methanethiosulfonate reagent that reacts rapidly and specifically with sulfhydryl groups to form a mixed disulfide[1]. It is frequently used to introduce a bulky, hydrogen-bonding moiety into ion channel pores or binding pockets to probe structure-function relationships[2].

However, the efficiency of this alkanethiolation reaction is entirely dictated by a delicate pH balance, governed by two competing chemical realities:

  • Thiolate Nucleophilicity (The Forward Reaction): MTS reagents do not react with protonated thiols (-SH). They exclusively target the deprotonated thiolate anion (-S⁻). In free solution, the pKₐ of cysteine is approximately 8.3 to 8.5[3]. Therefore, increasing the pH exponentially increases the concentration of the reactive thiolate species, driving the reaction forward at rates approaching 10⁵ M⁻¹ sec⁻¹[4].

  • Base-Catalyzed Hydrolysis (The Degradation Pathway): The ester linkage of the MTS group is highly susceptible to base-catalyzed hydrolysis. As the pH increases above 7.5, the half-life of the MTS reagent plummets, degrading into unreactive byproducts before it can successfully label the target protein[5].

The Causality of Failure: Most experimental failures with MTS-Bn-OH occur because researchers either use a pH that is too low (leaving the cysteine protonated and unreactive) or a pH that is too high (causing the reagent to hydrolyze in minutes). The optimal operational window is strictly between pH 7.0 and 7.5 [5].

PART 2: Quantitative Data & Reaction Parameters

To design a successful labeling protocol, you must account for the inverse relationship between cysteine reactivity and reagent stability.

Table 1: Impact of pH on Cysteine Thiolate Fraction and MTS Reagent Half-Life

Buffer pHEst. Cysteine Thiolate Fraction (%)*Average MTS Aqueous Half-Life (20°C)Reaction KineticsExperimental Outcome
6.0 < 0.5%> 90 minutesExtremely SlowIncomplete labeling; requires >1 hr incubation.
6.5 ~ 1.5%~ 60 minutesSlowSub-optimal; useful only for highly reactive mutant cysteines.
7.0 ~ 5.0%~ 15 - 20 minutesFastOptimal Balance. High yield, minimal hydrolysis.
7.5 ~ 15.0%~ 10 minutesVery FastOptimal Balance. Best for rapid SCAM electrophysiology.
8.0 ~ 50.0%< 5 minutesInstantaneousHigh risk of reagent depletion prior to labeling.
8.5 > 50.0%< 1 minuteN/ATotal reagent hydrolysis; disulfide scrambling risk.

*Note: The exact pKₐ of a cysteine residue is highly dependent on its local protein microenvironment. Cysteines adjacent to positively charged residues (e.g., Arginine, Lysine) may have a depressed pKₐ, allowing for efficient labeling at lower pH values[3].

PART 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps to confirm reagent integrity and labeling efficiency.

Workflow: Site-Specific Labeling with MTS-Bn-OH

Step 1: Preparation of the Target Protein

  • Ensure your protein is in a primary amine-free and reducing agent-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2).

  • Validation: If you previously used DTT or TCEP to reduce cysteines, you must remove them via a desalting column (e.g., PD-10) prior to the reaction. Residual DTT will rapidly consume the MTS reagent.

Step 2: Preparation of the MTS-Bn-OH Stock

  • MTS-Bn-OH is insoluble in water. Prepare a 100 mM stock solution in anhydrous DMSO or DMF[1].

  • Critical Rule: Store the stock in a desiccator at -20°C. Only warm the vial to room temperature before opening to prevent condensation, which causes immediate hydrolysis[4].

Step 3: The Labeling Reaction

  • Dilute the MTS-Bn-OH stock into your protein solution to a final concentration of 100 µM to 1 mM (maintaining a 5:1 to 10:1 molar excess over target thiols)[5].

  • Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent protein denaturation.

  • Incubate at room temperature (20°C) for 5 to 15 minutes.

Step 4: Quenching and Validation

  • Quench the reaction by removing excess reagent via size-exclusion chromatography or rapid dialysis.

  • Self-Validation System: Use Ellman’s Reagent (DTNB) assay on an aliquot of the pre-labeled and post-labeled protein. A successful reaction will show a near 100% reduction in absorbance at 412 nm, confirming the free thiols have been converted to mixed disulfides.

PART 5: Visual Workflow & Logical Relationships

The following diagram illustrates the kinetic bifurcation of the MTS-Bn-OH reaction based on buffer pH.

G Start MTS-Bn-OH + Protein Cysteine (Aqueous Buffer Environment) LowPH Low pH (< 6.5) Start->LowPH OptPH Optimal pH (7.0 - 7.5) Start->OptPH HighPH High pH (> 8.0) Start->HighPH Protonated Cysteine remains protonated (-SH) Depressed Nucleophilicity LowPH->Protonated Thiolate Cysteine deprotonates to Thiolate (-S⁻) High Nucleophilicity OptPH->Thiolate Hydrolysis Rapid Base-Catalyzed Hydrolysis of MTS Reagent HighPH->Hydrolysis ResultLow Reaction Half-Life > 60 mins (Incomplete Labeling) Protonated->ResultLow ResultOpt Rapid Mixed Disulfide Formation (High Yield / Specificity) Thiolate->ResultOpt ResultHigh Reagent Depletion Prior to Reaction (Low Yield / Disulfide Scrambling) Hydrolysis->ResultHigh

Caption: Kinetic bifurcation of MTS-Bn-OH reactivity vs. hydrolysis dictated by buffer pH.

PART 4: Troubleshooting & FAQs

Q: My labeling efficiency is <20% even after 30 minutes of incubation. What went wrong? A: This is almost always a reagent availability issue. If your buffer pH was >8.0, the MTS-Bn-OH hydrolyzed into unreactive methanesulfinic acid before it could label the protein[5]. Alternatively, if you failed to completely desalt your protein after DTT/TCEP reduction, the free reducing agent rapidly consumed the MTS reagent. Always verify thiol removal before adding MTS.

Q: Can I prepare an aqueous working solution of MTS-Bn-OH and store it on ice for a few hours? A: No. MTS reagents are highly unstable in aqueous environments. Even at 4°C and pH 7.0, the half-life is measured in minutes, not hours[4]. You must prepare the aqueous dilution from your anhydrous DMSO stock immediately (within 30 seconds) before applying it to your protein or cells.

Q: I am observing protein aggregation immediately after adding MTS-Bn-OH. How do I fix this? A: Aggregation in this context is usually caused by one of two factors:

  • Solvent Toxicity: Because MTS-Bn-OH requires a DMSO or DMF stock, adding too much stock solution can cause the final organic solvent concentration to exceed 2-5%, denaturing the protein. Ensure your stock is highly concentrated (e.g., 100 mM) to minimize the volume added.

  • Disulfide Scrambling: If your pH is too high (>8.0), it can induce native disulfide bonds within your protein to scramble, leading to intermolecular cross-linking and precipitation. Lower the pH to 7.2.

Q: I am doing patch-clamp electrophysiology (SCAM). I applied MTS-Bn-OH but saw no change in channel current. Does this mean the cysteine is inaccessible? A: Not necessarily. While no change in current can indicate an inaccessible buried cysteine, it can also mean that the attachment of the hydroxymethylbenzyl group at that specific pore location simply does not sterically hinder ion flow[6]. To validate accessibility, apply a highly charged, bulky reagent (like MTSET⁺ or MTSES⁻) as a positive control. If the charged reagent blocks the current, the site is accessible, but the uncharged MTS-Bn-OH modification was functionally silent.

References

  • Interchim. Fluorescent MTS. Retrieved from: [Link]

  • National Institutes of Health (PMC). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. Retrieved from: [Link]

  • National Institutes of Health (PMC). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. Retrieved from:[Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Methanethiosulfonate (MTS) Reagents: A Comparative Analysis of 4-(hydroxymethyl)benzyl methanethiosulfonate, MTSEA, and MTSET

In the intricate world of protein biochemistry and drug development, understanding the three-dimensional structure and dynamic conformational changes of proteins is paramount. The Substituted Cysteine Accessibility Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of protein biochemistry and drug development, understanding the three-dimensional structure and dynamic conformational changes of proteins is paramount. The Substituted Cysteine Accessibility Method (SCAM) has emerged as a powerful technique to probe the local environment of specific amino acid residues within a protein.[1][2][3] Central to this method are methanethiosulfonate (MTS) reagents, a class of thiol-reactive compounds that specifically and rapidly modify cysteine residues introduced via site-directed mutagenesis.[1] The choice of MTS reagent is critical and can significantly influence the outcome and interpretation of an experiment.

This guide provides an in-depth comparison of three MTS reagents: the neutrally charged 4-(hydroxymethyl)benzyl methanethiosulfonate and the positively charged reagents, (2-aminoethyl) methanethiosulfonate (MTSEA) and [2-(trimethylammonium)ethyl] methanethiosulfonate (MTSET). We will delve into their respective chemical properties, reactivity, and membrane permeability, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

The Chemistry of Cysteine Modification by MTS Reagents

MTS reagents react with the sulfhydryl group of a cysteine residue to form a mixed disulfide bond. This reaction is highly specific for the thiolate anion (S-) of cysteine, making it a targeted modification under physiological conditions.[1] The reaction is also reversible through the application of reducing agents like dithiothreitol (DTT), allowing for experimental flexibility.[1][4]

Protein_Cys Protein-SH (Cysteine) Transition Transition State Protein_Cys->Transition Nucleophilic Attack MTS R-S-SO2CH3 (MTS Reagent) TransitionTransition TransitionTransition MTS->TransitionTransition Leaving_Group CH3SO2- (Methanesulfinate) Transition->Leaving_Group Leaving Group Modified_Protein Protein-S-S-R (Modified Protein) TransitionTransition->Modified_Protein

Caption: General reaction mechanism of an MTS reagent with a protein thiol.

In-Depth Reagent Profiles

4-(hydroxymethyl)benzyl methanethiosulfonate

4-(hydroxymethyl)benzyl methanethiosulfonate is a relatively novel, uncharged MTS reagent.[5][6] Its key feature is the introduction of a benzyl group with a hydroxymethyl substituent onto the cysteine residue. This modification is sterically larger than the modifications introduced by MTSEA or MTSET.

Key Characteristics:

  • Charge: Neutral. This property is advantageous when studying channels or transporters where the introduction of a charge could lead to unintended electrostatic interactions and functional perturbations.

  • Size: The benzyl group provides significant bulk, which can be useful for physically occluding pores or binding sites.

  • Membrane Permeability: As an uncharged molecule, it is expected to have higher membrane permeability compared to its charged counterparts, allowing for the probing of intracellularly accessible cysteines.

MTSEA (2-aminoethyl methanethiosulfonate)

MTSEA is a widely used, positively charged MTS reagent.[7][8][9] Upon reaction with cysteine, it introduces a primary amine group, which is protonated at physiological pH, conferring a positive charge.

Key Characteristics:

  • Charge: Positive.[7] This is useful for probing the electrostatic environment of a protein region or for introducing a charge to study its effect on protein function, such as ion channel conductance.[10]

  • Size: It is a relatively small reagent, allowing it to access sterically restricted locations.

  • Membrane Permeability: While generally considered membrane-impermeant, some studies have shown that MTSEA can slowly cross cell membranes, a factor that must be considered in experimental design.[11][12][13]

MTSET ([2-(trimethylammonium)ethyl] methanethiosulfonate)

MTSET is another positively charged MTS reagent that is structurally similar to MTSEA but with a quaternary ammonium group.[14][15] This permanent positive charge and increased bulk distinguish it from MTSEA.

Key Characteristics:

  • Charge: Permanent positive charge.[15][16] The quaternary amine ensures a positive charge regardless of the local pH.

  • Size: It is bulkier than MTSEA due to the three methyl groups on the nitrogen atom.[17]

  • Membrane Permeability: MTSET is considered membrane-impermeant due to its permanent positive charge and larger size, making it ideal for probing extracellularly accessible cysteine residues.[11][12] However, transient membrane leaks can lead to intracellular modification.[11]

Comparative Analysis: A Data-Driven Approach

The choice between these three reagents hinges on the specific experimental question. The following table summarizes their key properties based on available data.

Property4-(hydroxymethyl)benzyl methanethiosulfonateMTSEAMTSET
Charge at pH 7.4 NeutralPositivePositive
Molecular Weight ( g/mol ) 232.32[6]236.15 (hydrobromide salt)[7]278.23 (bromide salt)[16]
Relative Reactivity Not directly compared in available literature1x~2.5x that of MTSEA[14][18][19]
Membrane Permeability Expected to be permeable (uncharged)Low permeability, but can cross membranes over time[11][12][13]Generally considered impermeable[11][12]
Steric Bulk HighLowModerate
Typical Working Concentration Not specified in comparative studies2.5 mM[14][18]1 mM[14][18]
Aqueous Half-life (pH 7.5, RT) Not specified~15 minutes[14][18]~10 minutes[14][18]

Experimental Design and Protocols

The successful application of these MTS reagents in SCAM experiments requires careful planning and execution. Below is a generalized protocol for assessing the accessibility of an engineered cysteine residue in a membrane protein expressed in a cellular system.

Experimental Workflow: Substituted Cysteine Accessibility Method (SCAM)

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) Expression Protein Expression (e.g., Xenopus Oocytes, HEK cells) Mutagenesis->Expression Baseline Baseline Functional Assay (e.g., Electrophysiology, Transport Assay) MTS_Application Application of MTS Reagent (4-HMB-MTS, MTSEA, or MTSET) Baseline->MTS_Application Post_MTS Post-Modification Functional Assay MTS_Application->Post_MTS Comparison Compare Pre- and Post-Modification Activity Post_MTS->Comparison Interpretation Interpret Accessibility and Functional Impact Comparison->Interpretation

Caption: A typical experimental workflow for a SCAM experiment.

Detailed Protocol: Assessing Cysteine Accessibility in an Ion Channel

This protocol provides a framework for using MTS reagents to probe the structure of an ion channel expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC) electrophysiology.

1. Preparation of Reagents:

  • Prepare stock solutions of 4-(hydroxymethyl)benzyl methanethiosulfonate, MTSEA, and MTSET in an appropriate solvent (e.g., water or DMSO).[14][18] Due to their limited stability in aqueous solutions, it is crucial to prepare fresh working solutions immediately before each experiment.[11][14][18]

  • The recording solution should be a buffered saline solution appropriate for the expressed channel (e.g., ND96 for Xenopus oocytes).

2. Oocyte Preparation and Electrophysiology:

  • Inject cRNA of the cysteine-substituted channel mutant into prepared Xenopus oocytes and incubate for 2-5 days to allow for protein expression.

  • Place an oocyte in the recording chamber and impale it with two electrodes for voltage clamping.

  • Perfuse the oocyte with the recording solution and establish a stable baseline recording of channel activity (e.g., agonist-evoked or voltage-gated currents).

3. Application of MTS Reagents:

  • Perfuse the oocyte with the desired MTS reagent at its typical working concentration (e.g., 1 mM MTSET or 2.5 mM MTSEA) for a defined period (e.g., 1-5 minutes).[14][18] The concentration and application time for 4-(hydroxymethyl)benzyl methanethiosulfonate may require optimization.

  • To test for intracellular accessibility, a membrane-permeant reagent like 4-(hydroxymethyl)benzyl methanethiosulfonate could be used, or MTSEA could be applied for a longer duration. For exclusively extracellular probing, the membrane-impermeant MTSET is the preferred choice.[11][12]

4. Post-Modification Recording and Data Analysis:

  • Wash out the MTS reagent by perfusing with the recording solution for several minutes.

  • Record the channel activity again using the same stimulation protocol as the baseline recording.

  • A significant change in the current amplitude or kinetics after MTS application indicates that the engineered cysteine is accessible to the reagent and that its modification impacts channel function.

  • The nature of the functional change can provide insights into the local environment. For example, a channel block by the bulky 4-(hydroxymethyl)benzyl methanethiosulfonate would suggest the cysteine is located within the ion conduction pathway.

5. Reversibility and Controls:

  • To confirm that the observed effect is due to the specific disulfide bond formation, the modification can be reversed by applying a reducing agent like DTT (e.g., 10-20 mM).[1][4] A return to the baseline activity confirms the reversibility of the modification.

  • As a negative control, apply the MTS reagents to the wild-type channel (lacking the engineered cysteine) to ensure the observed effects are not due to non-specific interactions.

Conclusion and Future Perspectives

The choice between 4-(hydroxymethyl)benzyl methanethiosulfonate, MTSEA, and MTSET is dictated by the specific scientific question being addressed. For probing extracellular surfaces with minimal risk of membrane transport, the bulky and permanently charged MTSET is an excellent choice. When a smaller, charged probe is needed, MTSEA is a suitable alternative, though its potential for slow membrane permeation must be considered. The uncharged and sterically demanding 4-(hydroxymethyl)benzyl methanethiosulfonate offers a unique tool for assessing accessibility from both sides of the membrane and for physically occluding channels or binding sites without introducing a charge.

The continued development of novel MTS reagents with diverse chemical properties will undoubtedly expand the utility of the Substituted Cysteine Accessibility Method. By carefully selecting the appropriate reagent and designing well-controlled experiments, researchers can continue to unravel the complex relationship between protein structure and function, paving the way for new therapeutic interventions.

References

  • Current time information in Illes Balears, ES. Google.
  • MTS reagents. Interchim.
  • Wudarczyk, J., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10887. Retrieved from [Link]

  • Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide for Researchers. Benchchem.
  • Tominaga, T., et al. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-protocol, 8(17), e2995. Retrieved from [Link]

  • Bogdanov, M., et al. (2024). Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 2748, 117-147. Retrieved from [Link]

  • Liapakis, G., Simpson, M. M., & Javitch, J. A. (2001). The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience, Chapter 4, Unit 4.15. Retrieved from [Link]

  • Bogdanov, M., et al. (2017). Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology, 1615, 105-128. Retrieved from [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. Retrieved from [Link]

  • Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™). Springer Nature Experiments. Retrieved from [Link]

  • Roberts, J. A., et al. (2008). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry, 283(29), 20126-20134. Retrieved from [Link]

  • Fluorescent MTS. Interchim. Retrieved from [Link]

  • Stewart, D. S., et al. (2020). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 97(3), 165-177. Retrieved from [Link]

  • Wall, S. C., et al. (2008). 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies. Bioorganic & Medicinal Chemistry Letters, 18(11), 3354-3358. Retrieved from [Link]

  • [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide. CliniSciences. Retrieved from [Link]

  • Zhang, J., et al. (2006). Cysteine-accessibility analysis of transmembrane domains 11–13 of human concentrative nucleoside transporter 3. Biochemical Journal, 394(Pt 3), 633-640. Retrieved from [Link]

  • Zhang, J., et al. (2006). Cysteine-accessibility analysis of transmembrane domains 11-13 of human concentrative nucleoside transporter 3. Biochemical Journal, 394(Pt 3), 633-40. Retrieved from [Link]

  • O'Reilly, J. P., & Shockett, P. E. (2012). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Biochimica et Biophysica Acta, 1818(3), 443-447. Retrieved from [Link]

  • Effects of MTSES and MTSET on Na + self-inhibition. ResearchGate. Retrieved from [Link]

  • 4-(hydroxymethyl)benzenesulfonate. PubChem. Retrieved from [Link]

Sources

Comparative

Alternatives to 4-HB-MTS for studying cysteine accessibility

The Substituted Cysteine Accessibility Method (SCAM) has revolutionized our understanding of membrane protein topology, ion channel gating, and transporter dynamics. For years, 4-HB-MTS (4-hydroxybutyl methanethiosulfona...

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Author: BenchChem Technical Support Team. Date: April 2026

The Substituted Cysteine Accessibility Method (SCAM) has revolutionized our understanding of membrane protein topology, ion channel gating, and transporter dynamics. For years, 4-HB-MTS (4-hydroxybutyl methanethiosulfonate) has been a specialized tool in this space, favored for its unique amphiphilic nature—combining a hydrophobic butyl chain with a polar hydroxyl headgroup. This makes it particularly useful for probing lipid-facing or buried residues, such as those in the mechanosensitive channel MscL, where it often induces a loss-of-function (LOF) phenotype[1].

However, 4-HB-MTS is not a one-size-fits-all solution. Depending on the microenvironment of the target cysteine (e.g., aqueous pore vs. lipid bilayer) and the downstream analytical method (e.g., electrophysiology vs. mass spectrometry), researchers must pivot to alternative chemistries. This guide provides an objective, mechanistically grounded comparison of alternatives to 4-HB-MTS, empowering you to select the optimal reagent for your structural biology workflows.

The Chemical Logic of Cysteine Modification

The selection of a cysteine-reactive probe hinges on three causal factors: reaction mechanism , steric/electrostatic properties , and bond stability .

  • Methanethiosulfonates (MTS): Reagents like 4-HB-MTS, MTSET, and MTSES react via alkanethiolation, forming a reversible disulfide bond with the thiolate anion of cysteine[2]. This reversibility is critical for functional assays where the modification needs to be undone using reducing agents like DTT to prove causality[2].

  • Maleimides: Reagents such as N-ethylmaleimide (NEM) react via a Michael-type addition to form an irreversible thiosuccinimide thioether bond[3]. This is essential when samples must undergo denaturing conditions or mass spectrometry (MS), where reversible disulfides are prone to scrambling[4].

  • Iodoacetamides (IAM): These react via an irreversible bimolecular nucleophilic substitution (SN2)[3]. While slower than maleimides, they are smaller and less hydrophobic, allowing them to access tightly packed domains that bulkier probes cannot reach[5].

ReagentSelection Start Cysteine Modification Goal Reversible Reversible (SCAM / TEVC) Start->Reversible Irreversible Irreversible (Mass Spec) Start->Irreversible Surface Surface Accessibility Reversible->Surface Hydrophilic Buried Buried/Lipid-Facing Reversible->Buried Hydrophobic Fast Fast Kinetics (pH 6.5-7.5) Irreversible->Fast Slow Slow Kinetics (pH 8.0+) Irreversible->Slow ChargedMTS MTSET(+), MTSES(-) Surface->ChargedMTS HydroMTS MTSBn, Decyl-MTS Buried->HydroMTS Maleimide Maleimides (e.g., NEM) Fast->Maleimide Iodo Iodoacetamides (e.g., IAM) Slow->Iodo

Caption: Decision tree for selecting cysteine-reactive probes based on experimental goals.

Direct Alternatives to 4-HB-MTS: The SCAM Toolkit

When conducting SCAM, the goal is often to map the topology of a protein by determining which residues face the aqueous environment and which are buried in the lipid bilayer[6].

A. Probing Aqueous Surface Accessibility: MTSET and MTSES

If your goal is to prove that a residue lines an ion channel pore or faces the extracellular space, 4-HB-MTS is too hydrophobic and may partition into the membrane, yielding false positives for accessibility[1]. Instead, use charged, membrane-impermeant MTS reagents :

  • MTSET⁺: Positively charged. It is highly reactive and strictly limited to water-accessible cysteines[7].

  • MTSES⁻: Negatively charged. Comparing the reaction rates of MTSET⁺ and MTSES⁻ can reveal the local electrostatic environment of the pore[6][7].

B. Probing Lipid-Facing Residues: MTSBn and Decyl-MTS

If you specifically want to study lipid-protein interactions or induce a gain-of-function (GOF) by mimicking bulky hydrophobic side chains, 4-HB-MTS can be substituted with purely hydrophobic MTS derivatives[8]:

  • MTSBn (Benzyl-MTS): Mimics a phenylalanine side chain. It easily crosses the cell membrane and is excellent for probing deep hydrophobic pockets[1][8].

  • Decyl-MTS: Mimics a long fatty acid tail. In mechanosensitive channels, substituting a pore-lining residue with Decyl-MTS drastically alters the pressure threshold required for gating[8].

Irreversible Alternatives for Structural Proteomics

If your workflow transitions from functional electrophysiology to structural proteomics (e.g., LC-MS/MS or MALDI-TOF), MTS reagents become a liability. The reversible disulfide bonds they form are easily reduced by intracellular glutathione or during standard MS sample preparation[9].

  • Maleimides (e.g., NEM, Isotope-Coded Mass Tags): Maleimides react rapidly at physiological pH (6.5–7.5) to form stable thioether bonds[4]. They are ideal for "trapping" a protein in a specific conformational state before digestion[9].

  • Iodoacetamides (IAM): While (7.5–8.5) and longer incubation times, its smaller steric footprint allows it to access tightly packed domains that exclude bulkier maleimides[3][5]. It is the gold standard for alkylating cysteines prior to tryptic digestion to maximize peptide identification[10].

Quantitative Performance Comparison

The following table summarizes the key physicochemical properties of 4-HB-MTS and its primary alternatives to guide your experimental design.

Reagent ClassSpecific ReagentReaction MechanismCharge (pH 7)Membrane PermeabilityReversibilityPrimary Application
Amphiphilic MTS 4-HB-MTSAlkanethiolationNeutral (Polar head)PermeantYes (via DTT)Probing lipid-facing/buried residues[1]
Charged MTS MTSET⁺AlkanethiolationPositive (+1)ImpermeantYes (via DTT)Surface/pore accessibility mapping[7]
Charged MTS MTSES⁻AlkanethiolationNegative (-1)ImpermeantYes (via DTT)Surface/pore accessibility mapping[7]
Hydrophobic MTS MTSBnAlkanethiolationNeutralHighly PermeantYes (via DTT)Hydrophobic pocket mapping[8]
Maleimide NEMMichael AdditionNeutralPermeantNoIrreversible trapping / Mass Spec[5]
Iodoacetamide IAMSN2 SubstitutionNeutralPermeantNoProteomic alkylation / Mass Spec[10]

Self-Validating Experimental Methodologies

To ensure E-E-A-T standards, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality.

SCAMWorkflow Mutagenesis 1. Mutagenesis (Cys-less background) Expression 2. Expression (In vivo / Oocytes) Mutagenesis->Expression Baseline 3. Baseline Recording Expression->Baseline Perfusion 4. Reagent Perfusion Baseline->Perfusion Analysis 5. Functional Analysis Perfusion->Analysis

Caption: Standard workflow for the Substituted Cysteine Accessibility Method (SCAM).

Protocol 1: In Vivo SCAM Assay for Membrane Channels (Reversible)

This protocol uses charged (MTSET) vs. hydrophobic (MTSBn) reagents to map channel gating topology[1][8].

  • Background Preparation: Generate a Cys-less mutant of your target channel to eliminate background reactivity, then introduce single cysteine mutations at target sites[2].

  • Expression: Express the mutants in an appropriate host (e.g., E. coli giant spheroplasts or Xenopus oocytes)[2][11].

  • Baseline Recording: Perform patch-clamp or Two-Electrode Voltage Clamp (TEVC) to establish the baseline current or pressure threshold[2][8].

  • Reagent Application: Perfuse the chamber with either 1 mM MTSET⁺ (for pore-lining checks) or 100 µM MTSBn (for lipid-facing checks) for 1–5 minutes[8].

  • Validation (Crucial Step): To confirm that the observed functional change is due to specific disulfide formation and not non-specific toxicity, perfuse the chamber with 10–20 mM DTT. The reduction of the disulfide bond must restore the channel to its baseline kinetics[2].

Protocol 2: Irreversible Labeling for Mass Spectrometry

This protocol utilizes Iodoacetamide (IAM) to permanently alkylate cysteines, preventing disulfide scrambling during MS[10].

  • Reduction: Incubate the protein lysate with 5 mM DTT or TCEP for 25 minutes at 56°C to fully reduce all native disulfide bonds[10].

  • Alkylation: Add IAM to a final concentration of 14 mM. Incubate for 30 minutes in the dark at room temperature[10]. Causality note: The reaction is kept in the dark to prevent the generation of free iodine radicals, which can cause off-target oxidation of tyrosine and tryptophan.

  • Quenching: Add excess DTT (e.g., an additional 5 mM) to quench unreacted IAM, preventing off-target alkylation of primary amines (N-terminus or lysine side chains)[10].

  • Validation: Run a mock-treated control (reduction but no alkylation) alongside the sample through the LC-MS/MS pipeline to verify the specific mass shift (+57.02 Da per cysteine) associated with carbamidomethylation[10].

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry-Based Validation of Protein Labeling with 4-(hydroxymethyl)benzyl Methanethiosulfonate (HMB-MTS)

Introduction In the landscape of proteomics and drug development, the ability to selectively modify proteins is paramount. Cysteine-specific labeling stands out as a robust strategy, leveraging the unique reactivity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of proteomics and drug development, the ability to selectively modify proteins is paramount. Cysteine-specific labeling stands out as a robust strategy, leveraging the unique reactivity of the thiol group on cysteine residues, which are often less abundant than other nucleophilic amino acids.[1] Among the chemical tools available, methanethiosulfonate (MTS) reagents have carved a significant niche due to their high specificity and rapid reaction kinetics with thiols.[2][3]

This guide focuses on a representative MTS reagent, 4-(hydroxymethyl)benzyl methanethiosulfonate (HMB-MTS), to illustrate a complete workflow for protein labeling and, critically, its validation. While the labeling reaction itself is often straightforward, rigorous confirmation of its success is not. We will demonstrate why mass spectrometry (MS) is the definitive method for validating such modifications, providing unambiguous evidence of the label's attachment, identifying the precise site of modification, and assessing the reaction's efficiency.[4][5][6]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering a comparative analysis of HMB-MTS against other common cysteine-labeling reagents and providing the causal logic behind key experimental steps, ensuring that the described workflow is a self-validating system for generating reliable and reproducible data.

Section 1: The Chemistry of Cysteine-Specific Labeling

The power of cysteine-specific modification lies in the chemical properties of its thiol (-SH) group. At a physiological pH, the thiolate anion (S⁻) is a potent nucleophile, making it highly reactive toward specific electrophilic chemical groups. This reactivity, combined with the relatively low natural abundance of cysteine, allows for targeted protein modification.[1]

HMB-MTS belongs to the MTS class of reagents that react with thiols via a disulfide exchange mechanism. The methanethiosulfonate group is an excellent leaving group, facilitating the rapid and specific formation of a new disulfide bond between the protein's cysteine and the labeling molecule.[3]

cluster_reactants Reactants cluster_products Products Protein_Cys Protein-SH (Cysteine Thiol) Labeled_Protein Protein-S-S-HMB (Labeled Protein) Protein_Cys->Labeled_Protein Disulfide Exchange HMB_MTS HMB-S-SO₂CH₃ (HMB-MTS) HMB_MTS->Labeled_Protein Leaving_Group CH₃SO₂H (Methanesulfinic Acid) HMB_MTS->Leaving_Group

Caption: Reaction of HMB-MTS with a protein cysteine residue.

A key feature of the disulfide bond formed by MTS reagents is its reversibility. The bond can be cleaved by adding reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which can be a significant advantage in experimental designs requiring the removal of the label.

Section 2: Comparative Analysis of Cysteine Labeling Reagents

While HMB-MTS is highly effective, it is crucial to understand its performance in the context of other widely used cysteine-modification chemistries, primarily maleimides and iodoacetamides. The choice of reagent depends on the specific experimental requirements, such as bond stability and pH constraints.

Feature4-(hydroxymethyl)benzyl MTS (HMB-MTS) Maleimide Derivatives Iodoacetamide Derivatives
Reaction Mechanism Disulfide ExchangeMichael AdditionNucleophilic Substitution
Specificity Excellent for thiols at pH 6.5-8.0.[3]Highly thiol-specific at pH 6.5-7.5. Can show off-target reactivity with lysines at pH > 8.0.[1]Highly thiol-specific.
Reaction pH Optimal around pH 7.0-8.0.Optimal around pH 6.5-7.5 to maintain specificity.[1]Broad pH range, but typically performed around pH 7.0-8.5.
Bond Formed Disulfide (-S-S-)Thioether (-S-C-)Thioether (-S-C-)
Bond Stability Stable, but readily reversible with reducing agents (e.g., DTT, TCEP).Forms a stable thioether bond. The succinimidyl ring may be prone to hydrolysis over time.Forms a highly stable and irreversible thioether bond.
Reversibility Reversible. A key advantage for certain applications.Irreversible. Irreversible.
Potential Side Reactions Can self-dimerize at high concentrations, leading to reagent inactivation.[7][8]Hydrolysis of the maleimide ring can compete with the thiol reaction.Non-specific alkylation of other nucleophilic residues (e.g., His, Met) can occur under harsh conditions.

Expert Insight: The reversibility of the MTS-formed disulfide bond is a critical differentiator. For applications like mapping accessible surfaces where the label may need to be removed, MTS reagents are superior.[2] However, for creating stable antibody-drug conjugates or long-term imaging probes where an irreversible linkage is desired, maleimides or iodoacetamides are the preferred choice.

Section 3: Mass Spectrometry as the Gold Standard for Validation

Covalent labeling is an intentional post-translational modification (PTM). Therefore, the analytical techniques used to study natural PTMs are perfectly suited for its validation.[9][10] Mass spectrometry provides an unparalleled level of detail, answering three critical questions:

  • Did the labeling reaction work? Analysis of the intact, labeled protein will show a specific mass increase corresponding to the addition of the HMB-S- moiety. The expected mass shift for HMB-MTS labeling is +152.21 Da . Observing this mass shift is the first confirmation of a successful reaction.[6]

  • Where did the label attach? To pinpoint the exact site of modification, a "bottom-up" proteomics approach is used.[11] The labeled protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (LC-MS/MS). Fragmentation of a labeled peptide will reveal the specific amino acid residue carrying the +152.21 Da modification.[12]

  • How efficient was the reaction? By comparing the signal intensity of the labeled versus unlabeled versions of a specific peptide, one can quantify the labeling efficiency at that site. This is crucial for understanding reaction kinetics and ensuring stoichiometric labeling when required.

Section 4: Validated Experimental Workflow: From Labeling to Data

This section provides a detailed, self-validating protocol for labeling a target protein with HMB-MTS and confirming the modification by mass spectrometry.

A 1. Protein Preparation & QC B 2. Cysteine Reduction (Optional, with TCEP) A->B C 3. Buffer Exchange (Remove reducing agents) B->C D 4. HMB-MTS Labeling (10-fold molar excess) C->D E 5. Quench & Remove Excess Label (Size Exclusion / Dialysis) D->E F 6. MS Sample Prep (Denature, Reduce, Alkylate, Digest) E->F G 7. LC-MS/MS Analysis (High-Resolution MS) F->G H 8. Data Analysis (Database Search with Variable Mod) G->H

Caption: Experimental workflow for HMB-MTS labeling and MS validation.

4.1: Protein Preparation and Pre-Labeling Quality Control
  • Rationale: Starting with a pure, well-characterized protein is essential for an unambiguous outcome. Aggregates or contaminants can interfere with the reaction and complicate data analysis.

  • Protocol:

    • Ensure the purified protein is at a known concentration (e.g., 1-5 mg/mL), determined by a reliable method like a BCA assay.

    • The protein should be in a buffer free of primary amines (like Tris) and, most importantly, free of any reducing agents from purification (like DTT or β-mercaptoethanol).[13][14]

4.2: Step-by-Step HMB-MTS Labeling Protocol
  • Rationale: Using a molar excess of the labeling reagent drives the reaction to completion. The reaction is typically performed at room temperature or 4°C to balance reaction speed with protein stability.

  • Protocol:

    • Buffer Exchange: If the protein buffer contains incompatible components, exchange it into a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) using a desalting column or dialysis.[14] This step is critical for removing any residual reducing agents.

    • Prepare HMB-MTS Stock: HMB-MTS is susceptible to hydrolysis.[3] Prepare a fresh stock solution (e.g., 10-20 mM) in an anhydrous solvent like DMSO or DMF immediately before use.

    • Labeling Reaction: Add a 10- to 20-fold molar excess of the HMB-MTS stock solution to the protein sample. For example, for 1 mL of a 100 µM protein solution, add 100 µL of a 10 mM HMB-MTS stock to achieve a 10-fold excess.

    • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing. The optimal time may need to be determined empirically.

4.3: Quenching and Removal of Excess Reagent
  • Rationale: Removing unreacted HMB-MTS is crucial because it can interfere with downstream steps, particularly the alkylation of non-labeled cysteines during MS sample preparation.

  • Protocol:

    • Stop the reaction by removing the excess HMB-MTS. This is best accomplished using size-exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.[14]

    • Quenching with a small molecule thiol (like cysteine) is an alternative but less clean method for subsequent MS analysis.

4.4: Sample Preparation for Mass Spectrometry
  • Rationale: This standard bottom-up proteomics workflow prepares the protein for peptide-level analysis, allowing for precise site identification.

  • Protocol:

    • Denaturation: Denature the labeled protein in a buffer containing 8 M urea or 0.1% RapiGest SF to unfold it and make all sites accessible to the protease.

    • Reduction: Reduce all remaining disulfide bonds (i.e., those not formed by the label) by adding TCEP to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

    • Alkylation: Alkylate all newly reduced, free cysteines with an alkylating agent like iodoacetamide (IAM) to a final concentration of 15 mM (incubate for 30 minutes in the dark). This step "caps" any cysteines that were not labeled with HMB-MTS, preventing them from re-oxidizing and allowing for accurate efficiency calculations.

    • Digestion: Dilute the urea concentration to <1.5 M and add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

    • Clean-up: Acidify the sample to stop digestion and clean up the peptides using a C18 solid-phase extraction (SPE) cartridge.

4.5: LC-MS/MS Analysis and Data Interpretation
  • Rationale: High-resolution mass spectrometry provides the accuracy needed to detect the specific mass shift of the HMB-MTS label. Tandem MS (MS/MS) fragments the peptides to reveal their sequence and the location of the modification.[15]

  • Protocol & Analysis:

    • Analyze the cleaned peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a liquid chromatography (LC) system.[6]

    • Search the resulting MS/MS data against the known sequence of the target protein using a database search engine (e.g., Mascot, MaxQuant, Proteome Discoverer).

    • Crucially, include the HMB-MTS modification (+152.211 Da on Cysteine) as a variable modification in the search parameters. Also include the capping modification (e.g., Carbamidomethylation, +57.021 Da on Cysteine) as a variable modification.

    • Validation: A successful labeling event is confirmed by the identification of peptides where a cysteine residue is modified with +152.211 Da. The MS/MS spectrum for that peptide will contain fragment ions (b- and y-ions) that confirm the peptide sequence and pinpoint the modification to a specific cysteine.

References

  • Mass Spectrometry for Post-Translational Modific
  • Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. PMC.
  • Top considerations for TMT mass spectrometry analysis. Drug Discovery News.
  • Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. PMC.
  • TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. PMC.
  • Labeling Methods in Mass Spectrometry Based Quantitative Proteomics.
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit
  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Cave
  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Society for Redox Biology and Medicine.
  • MTS reagents. Toronto Research Chemicals.
  • Characterization of intact and modified proteins by mass spectrometry. MS Vision.
  • NHS Labelling kits manual. Fidabio Shop.
  • Identification of Protein Modifications by Mass Spectrometry. University of Leeds.
  • A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. PMC.
  • Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress. PubMed.
  • A Technical Guide to Methanethiosulfonate Spin Labeling (MTSSL) in Structural Biology. Benchchem.
  • Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins.
  • Fluorescent MTS. Interchim.
  • Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PMC.

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Comparative

A Comparative Guide to the Cross-Reactivity of S-(4-Hydroxybenzyl) Methanesulfonothioate with Thiol-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thiol Reactivity in Biological Research The sulfhydryl group of cysteine residues is a key player in protein structure an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thiol Reactivity in Biological Research

The sulfhydryl group of cysteine residues is a key player in protein structure and function, participating in catalysis, regulation, and signaling. Its unique nucleophilicity makes it a prime target for covalent modification by a variety of electrophilic reagents. S-(4-Hydroxybenzyl) methanesulfonothioate (4-HB-MTS) belongs to the methanethiosulfonate (MTS) class of reagents, which are widely used to probe cysteine accessibility and function. Understanding the cross-reactivity of 4-HB-MTS with a diverse range of thiol-containing molecules is paramount for the accurate interpretation of experimental results and the design of selective therapeutic agents. This guide provides a comprehensive comparison of the reactivity of 4-HB-MTS and related compounds with various thiols, supported by experimental data and detailed protocols.

Mechanism of Action: The Thiol-Disulfide Exchange

The reaction of MTS reagents with thiols proceeds via a specific and rapid thiol-disulfide exchange reaction. The deprotonated form of the thiol, the thiolate anion (RS⁻), acts as a nucleophile, attacking the electrophilic sulfur atom of the MTS reagent. This results in the formation of a mixed disulfide and the release of the methanesulfinate leaving group.

Caption: Reaction mechanism of a thiol with S-(4-Hydroxybenzyl) methanesulfonothioate.

The rate of this reaction is critically dependent on the pH of the environment, as the concentration of the highly reactive thiolate anion increases with pH. The pKa of the thiol group is therefore a key determinant of its reactivity towards MTS reagents.

Comparative Reactivity of Thiol-Modifying Reagents

While direct kinetic data for S-(4-Hydroxybenzyl) methanesulfonothioate is not extensively available in the public domain, we can infer its reactivity profile by examining closely related methanethiosulfonates and comparing them to other common thiol-reactive reagents. S-phenylsulfonylcysteine (SPSC) serves as a valuable proxy due to its similar reactive moiety.

A comparative study on the reaction of a fluorescent thiol probe with various thiol-blocking agents at pH 4.0 revealed the following trend in reactivity:

SPSC > MMTS >> NEM > IAM [1]

At this acidic pH, both SPSC and methyl methanethiosulfonate (MMTS) were efficient thiol blockers, with SPSC reacting almost instantaneously.[1] N-ethylmaleimide (NEM) showed significantly slower reactivity, while iodoacetamide (IAM) was practically unreactive.[1] This highlights the superior reactivity of the thiosulfonate group under these conditions.

Reagent ClassReaction MechanismRelative Reactivity (at pH 4.0)Key Characteristics
Methanethiosulfonates (e.g., 4-HB-MTS, MMTS) Thiol-Disulfide ExchangeVery HighHighly selective for thiols; reaction rate is strongly pH-dependent.
Maleimides (e.g., NEM) Michael AdditionModerateReacts with thiols at near-neutral pH; can show some cross-reactivity with amines at higher pH.
Haloacetamides (e.g., IAM) Nucleophilic Substitution (SN2)LowGenerally requires a slightly alkaline pH for efficient reaction with thiols.

Note: The reactivity of these compounds is highly dependent on the specific thiol, pH, and temperature. The information in this table is based on a comparative study at pH 4.0 and should be considered as a general guide.[1]

Cross-Reactivity with Different Thiol-Containing Molecules

The local environment and the pKa of the thiol group significantly influence the rate of reaction with MTS reagents. Generally, thiols with lower pKa values will have a higher concentration of the reactive thiolate anion at a given pH, leading to a faster reaction rate.

Thiol-Containing MoleculeTypical pKaExpected Reactivity with 4-HB-MTSBiological Relevance
Glutathione (GSH) ~8.7HighThe most abundant non-protein thiol in cells, crucial for maintaining redox balance.
Cysteine (free amino acid) ~8.3HighA key amino acid involved in protein synthesis and various metabolic pathways.
N-Acetyl-L-cysteine (NAC) ~9.5ModerateA precursor to L-cysteine and a common antioxidant supplement.
Cysteine residues in proteins Variable (3-9)Highly VariableReactivity is highly dependent on the local protein microenvironment, which can significantly alter the pKa.

The variability in the pKa of cysteine residues within proteins makes 4-HB-MTS and other MTS reagents excellent tools for probing the accessibility and chemical environment of specific cysteines.

Selectivity for Thiols over Other Nucleophiles

A key advantage of methanethiosulfonate reagents is their high selectivity for sulfhydryl groups over other common biological nucleophiles such as the amino groups of lysine and the imidazole group of histidine. While some other thiol-reactive reagents like NEM can exhibit cross-reactivity with amines at alkaline pH, MTS reagents are generally considered to be highly specific for thiols under physiological conditions. However, some studies have shown that MTS reagents, including MMTS, can react with protein sulfenic acids (-SOH), an oxidized form of cysteine.[1][2] This potential cross-reactivity should be considered when designing and interpreting experiments, especially in studies focused on redox proteomics.

Experimental Protocols

Protocol 1: Determination of Thiol Reactivity using a DTNB-based Spectrophotometric Assay

This protocol allows for the determination of the second-order rate constant for the reaction of 4-HB-MTS with a thiol-containing molecule.

DTNB_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare solutions of: - Thiol (e.g., GSH) - 4-HB-MTS - DTNB (Ellman's Reagent) - Reaction Buffer (e.g., phosphate buffer, pH 7.4) Mix Mix thiol and 4-HB-MTS solutions in a cuvette. Reagents->Mix Monitor Monitor the decrease in absorbance at 412 nm over time. Mix->Monitor Plot Plot ln([Thiol]t / [Thiol]₀) vs. time. Monitor->Plot Calculate Calculate the pseudo-first-order rate constant (k_obs) from the slope. Plot->Calculate k2 Determine the second-order rate constant (k₂) by dividing k_obs by the concentration of 4-HB-MTS. Calculate->k2

Caption: Workflow for determining thiol reactivity using a DTNB assay.

Materials:

  • S-(4-Hydroxybenzyl) methanesulfonothioate (4-HB-MTS)

  • Thiol-containing molecule of interest (e.g., Glutathione, Cysteine)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the thiol in the reaction buffer.

    • Prepare a stock solution of 4-HB-MTS in a suitable solvent (e.g., DMSO) and then dilute it in the reaction buffer to the desired concentration.

    • Prepare a stock solution of DTNB in the reaction buffer.

  • Reaction Setup:

    • In a cuvette, add the reaction buffer and the thiol solution to achieve the desired final concentration.

    • Add a small volume of the DTNB solution.

    • Initiate the reaction by adding the 4-HB-MTS solution and mix quickly.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 412 nm at regular time intervals. The decrease in absorbance corresponds to the consumption of the free thiol.

  • Data Analysis:

    • Calculate the concentration of the thiol at each time point using the Beer-Lambert law (ε for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).

    • Plot the natural logarithm of the ratio of the thiol concentration at time 't' to the initial thiol concentration versus time.

    • The slope of the linear portion of this plot will give the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of 4-HB-MTS (assuming [4-HB-MTS] >> [Thiol]).

Protocol 2: Analysis of Protein Modification by Mass Spectrometry

This protocol is used to identify the specific cysteine residues in a protein that are modified by 4-HB-MTS.

MS_Workflow Protein_Sample Protein Sample Reaction Incubate protein with 4-HB-MTS Protein_Sample->Reaction Quench Quench reaction (e.g., with excess N-acetylcysteine) Reaction->Quench Denature Denature, reduce (optional), and alkylate remaining free thiols (e.g., with IAM) Quench->Denature Digestion Digest protein with trypsin Denature->Digestion LC_MS Analyze peptides by LC-MS/MS Digestion->LC_MS Data_Analysis Identify modified peptides and localization of modification LC_MS->Data_Analysis

Caption: Workflow for analyzing protein modification by 4-HB-MTS using mass spectrometry.

Materials:

  • Purified protein of interest

  • S-(4-Hydroxybenzyl) methanesulfonothioate (4-HB-MTS)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Denaturant (e.g., Urea, Guanidine HCl)

  • Reducing agent (e.g., DTT, TCEP) - optional

  • Alkylating agent (e.g., Iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Reaction: Incubate the purified protein with a specific concentration of 4-HB-MTS for a defined period at a controlled temperature and pH.

  • Quenching: Stop the reaction by adding an excess of a quenching reagent like N-acetylcysteine to consume any remaining 4-HB-MTS.

  • Sample Preparation for MS:

    • Denature the protein using urea or guanidine HCl.

    • (Optional) If you want to identify all cysteines, reduce any existing disulfide bonds with DTT or TCEP.

    • Alkylate all remaining free thiols with an alkylating agent like iodoacetamide to prevent disulfide scrambling.

  • Proteolytic Digestion: Digest the protein into smaller peptides using trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use appropriate software to search the MS/MS data against the protein sequence to identify peptides that have been modified by the addition of the S-(4-hydroxybenzyl) group. This will pinpoint the specific cysteine residues that reacted with 4-HB-MTS.

Conclusion

S-(4-Hydroxybenzyl) methanesulfonothioate is a highly reactive and selective reagent for the modification of thiol-containing molecules. Its reactivity is governed by the pKa of the target thiol and the pH of the reaction environment. While it exhibits excellent selectivity for thiols over other nucleophilic amino acid side chains, potential cross-reactivity with oxidized cysteine species should be considered. The experimental protocols provided in this guide offer a framework for quantitatively assessing the cross-reactivity of 4-HB-MTS and for identifying its specific targets in complex biological systems. A thorough understanding of its reactivity profile is essential for leveraging its full potential as a tool in chemical biology and drug discovery.

References

  • Poole, L. B., & Nelson, K. J. (2001). Distribution and mechanism of the thioredoxin-like protein of Neisseria gonorrhoeae. Biochemistry, 40(39), 11777–11786.
  • Reddie, K. G., & Carroll, K. S. (2008). Expanding the functional diversity of proteins through cysteine oxidation. Current opinion in chemical biology, 12(6), 746–754.
  • Hansen, R. E., Winther, J. R., & Thorpe, C. (2005). Reversibility of the reaction of protein sulfenic acids with thiols. Biochemistry, 44(18), 6934–6941.
  • Kallberg, Y., et al. (2012). Short-chain dehydrogenases/reductases (SDRs). Methods in enzymology, 516, 173-191.
  • Klomsiri, C., Karplus, P. A., & Poole, L. B. (2011). Cysteine-based redox switches in proteins. Antioxidants & redox signaling, 14(6), 1065–1077.
  • Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-mediated redox signaling: chemistry, biology, and tools for discovery. Chemical reviews, 113(7), 4633–4679.
  • Smith, B. C., & Marletta, M. A. (2012). Mechanisms of S-nitrosothiol formation and selectivity in nitric oxide signaling. Current opinion in chemical biology, 16(5-6), 498–506.
  • Reisz, J. A., Bechtold, E., King, S. B., Poole, L. B., & Furdui, C. M. (2013). Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. The FEBS journal, 280(23), 6150–6161.

Sources

Validation

A Senior Application Scientist's Guide to Functional Assays for Confirming Protein Activity Following 4-HB-MTS Modification

For researchers, scientists, and professionals in drug development, the site-selective modification of proteins is a foundational technique. It allows for the introduction of probes, labels, or functional groups to disse...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the site-selective modification of proteins is a foundational technique. It allows for the introduction of probes, labels, or functional groups to dissect protein mechanisms and engineer novel therapeutics. Among the arsenal of chemical tools, methanethiosulfonate (MTS) reagents stand out for their rapid and highly specific reaction with cysteine residues.[1][2] This guide provides an in-depth comparison of functional assays to confirm the effects of a specific MTS reagent, 4-hydroxyphenyl methanethiosulfonate (4-HB-MTS), on protein activity.

We will explore the causality behind experimental choices, present detailed, self-validating protocols, and compare the outcomes with alternative modification strategies. This document is designed to be a practical resource, grounded in scientific principles, to help you rigorously characterize your modified protein.

The Chemistry of 4-HB-MTS Modification: A Primer

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that are invaluable for their specificity towards the thiol group of cysteine residues.[2][3] The reaction proceeds via a nucleophilic attack of the cysteine thiolate on the sulfur atom of the MTS reagent, forming a stable disulfide bond and releasing methanesulfinic acid. This process, known as the Substituted-Cysteine Accessibility Method (SCAM), is a powerful tool for probing protein structure and function.[2]

The modification with 4-HB-MTS introduces a 4-hydroxyphenyl group onto the cysteine residue. This modification is reversible upon treatment with reducing agents like dithiothreitol (DTT), which can be a useful experimental control.[1][4] The introduced bulky and moderately polar hydroxyphenyl group can induce a range of functional consequences, including:

  • Steric hindrance: The group may physically block enzyme active sites, ligand binding pockets, or the pore of an ion channel.

  • Conformational changes: The modification can alter the local protein environment, leading to allosteric effects on protein function.[3]

  • Altered interactions: The new functional group may introduce new hydrogen bonding or hydrophobic interactions, affecting protein-protein or protein-ligand binding.

The primary goal of the functional assays described below is to detect and quantify these potential changes.

cluster_0 4-HB-MTS Modification of Cysteine Protein_Cys Protein-Cys-SH Reaction Nucleophilic Attack Protein_Cys->Reaction HB_MTS 4-HB-MTS HB_MTS->Reaction Modified_Protein Protein-Cys-S-S-4-HB Reaction->Modified_Protein Byproduct CH3SO2H (Methanesulfinic Acid) Reaction->Byproduct Reversal Reversal Modified_Protein->Reversal DTT DTT (Reducing Agent) DTT->Reversal Reversal->Protein_Cys

Caption: Workflow of 4-HB-MTS modification and its reversal.

Enzyme Kinetic Assays: Probing Catalytic Function

For proteins with enzymatic activity, a kinetic assay is the most direct method to quantify the impact of 4-HB-MTS modification. The modification may inhibit activity by blocking the active site or an allosteric site, or in rare cases, enhance it by inducing a more favorable conformation.

Causality Behind Experimental Choice: The rationale is that any modification affecting the enzyme's structure, particularly near the active site or substrate-binding pocket, will likely alter its catalytic efficiency. By measuring key kinetic parameters—Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—we can determine not only if the activity has changed, but also how. An increased Kₘ suggests a lower substrate affinity, while a decreased Vₘₐₓ indicates reduced catalytic turnover.[5][6]

Experimental Protocol: Spectrophotometric Enzyme Assay

This protocol is a general template for a continuous spectrophotometric assay where the product formation leads to a change in absorbance.[7]

  • Protein Preparation: Prepare solutions of both the unmodified (control) and 4-HB-MTS-modified enzyme at the same concentration.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer at the optimal pH for the enzyme.

  • Substrate Preparation: Prepare a stock solution of the chromogenic substrate in a suitable solvent.

  • Reaction Setup: In a 96-well plate or cuvette, add the assay buffer and varying concentrations of the substrate. Equilibrate to the desired temperature (e.g., 37°C).

  • Initiate Reaction: Add a fixed amount of either the unmodified or modified enzyme to each well/cuvette to start the reaction.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength over time using a plate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against substrate concentration for both the modified and unmodified enzyme.

    • Fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vₘₐₓ.[6]

Data Presentation & Comparison
ParameterUnmodified Enzyme4-HB-MTS ModifiedMaleimide-Modified
Kₘ (µM) 50250220
Vₘₐₓ (µmol/min) 1002025
kcat (s⁻¹) 501012.5
kcat/Kₘ (M⁻¹s⁻¹) 1 x 10⁶4 x 10⁴5.7 x 10⁴

Interpretation: The significant increase in Kₘ and decrease in Vₘₐₓ for the 4-HB-MTS modified enzyme strongly suggest that the modification sterically hinders substrate binding and/or catalysis. The maleimide-modified enzyme shows a similar, though slightly less pronounced, effect. The thioether bond formed by maleimides is generally less stable than the disulfide bond from MTS reagents, which could be a consideration for long-term studies.[8]

Ligand Binding Assays: Assessing Molecular Recognition

If the protein's primary function involves binding to a specific ligand (e.g., a receptor, antibody, or transport protein), a ligand binding assay is essential. The 4-HB-MTS modification could directly obstruct the binding site or allosterically alter its conformation, thereby changing the binding affinity.

Causality Behind Experimental Choice: The principle here is to measure the equilibrium dissociation constant (Kᴅ), which quantifies the affinity between the protein and its ligand. A change in Kᴅ post-modification provides direct evidence of an altered binding interaction. Techniques like Microscale Thermophoresis (MST) are powerful for this purpose as they measure binding in solution and require only a small amount of protein.[9]

Experimental Protocol: Microscale Thermophoresis (MST)
  • Protein Labeling (for MST): Fluorescently label the ligand using an appropriate method (e.g., NHS-ester labeling).[9]

  • Sample Preparation:

    • Keep the concentration of the fluorescently labeled ligand constant.

    • Prepare a serial dilution of the unmodified and 4-HB-MTS-modified proteins.

  • Binding Reaction: Mix the constant concentration of labeled ligand with each concentration of the protein partner. Incubate briefly to allow the binding to reach equilibrium.

  • MST Measurement: Load the samples into MST capillaries and perform the measurement on an MST instrument. The instrument measures the change in fluorescence as a temperature gradient is applied, which is dependent on the bound state of the fluorescent molecule.

  • Data Analysis:

    • Plot the change in thermophoresis against the logarithm of the protein concentration.

    • Fit the resulting binding curve to derive the Kᴅ.

cluster_1 Ligand Binding Assay Workflow Start Prepare Protein Samples (Unmodified & Modified) Mix Mix Labeled Ligand with Protein Serial Dilution Start->Mix Label Fluorescently Label Ligand Label->Mix Incubate Incubate to Equilibrium Mix->Incubate MST Measure Thermophoresis (MST) Incubate->MST Analyze Plot Data & Fit Curve MST->Analyze Result Determine Dissociation Constant (KD) Analyze->Result

Caption: General workflow for a Microscale Thermophoresis (MST) experiment.

Data Presentation & Comparison
Protein SampleDissociation Constant (Kᴅ)Interpretation
Unmodified Protein 10 nMHigh-affinity binding
4-HB-MTS Modified 500 nMSignificantly reduced affinity
Unmodified + DTT 12 nMBinding affinity restored
4-HB-MTS Modified + DTT 15 nMReversal of modification restores affinity

Interpretation: The 50-fold increase in Kᴅ upon 4-HB-MTS modification indicates a substantial disruption of ligand binding. The key self-validating step is the treatment with DTT. The restoration of high-affinity binding after DTT treatment confirms that the observed effect is due to the reversible disulfide modification and not to protein denaturation or other irreversible damage.

Cell-Based Functional Assays: Validating Activity in a Biological Context

For many proteins, particularly those involved in signaling or transport, their function is best assessed within a living cell. Cell-based assays provide a physiologically relevant environment to confirm the impact of the 4-HB-MTS modification.[1][3]

Causality Behind Experimental Choice: The cellular context integrates multiple factors, including protein localization, interaction with other cellular components, and downstream signaling events.[10] For example, modifying a cysteine in an ion channel's pore is expected to alter ion flux, which can be measured via electrophysiology or with fluorescent ion indicators.[11] Similarly, modifying a receptor involved in a signaling cascade can be assessed by measuring a downstream event, like the expression of a reporter gene.

Experimental Protocol: Calcium Flux Assay for a GPCR

This protocol describes an assay for a G-protein coupled receptor (GPCR) that signals through the release of intracellular calcium.

  • Cell Line Preparation: Use a cell line that stably expresses the cysteine-mutant receptor of interest.

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Protein Modification: Treat one set of wells with 4-HB-MTS at a predetermined concentration and time. Include an unmodified control set.

  • Dye Loading: Load all cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injector.

    • Measure the baseline fluorescence.

    • Inject the specific receptor agonist into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Generate a dose-response curve by testing a range of agonist concentrations.

    • Determine the EC₅₀ (half-maximal effective concentration) for both the modified and unmodified receptors.

Data Presentation & Comparison
Receptor StateAgonist EC₅₀ (nM)Maximum Response (% of Unmodified)
Unmodified Receptor 5100%
4-HB-MTS Modified 85015%
Iodoacetamide-Modified 70020%

Interpretation: The dramatic increase in EC₅₀ and reduction in the maximal response indicate that the 4-HB-MTS modification severely impairs the receptor's ability to recognize its agonist and/or transduce the signal. This suggests the modified cysteine is in a critical region for receptor activation. The iodoacetamide-modified receptor shows a similar impairment, but the irreversible nature of its thioether bond prevents a reversal control with DTT, highlighting a key advantage of the MTS chemistry.[8]

Conclusion: A Framework for Rigorous Characterization

Confirming the functional consequences of protein modification is not a single experiment but a systematic process of inquiry. The choice of assay is dictated by the protein's fundamental biological role. By employing a combination of enzymatic, binding, and cell-based assays, researchers can build a comprehensive picture of how 4-HB-MTS modification impacts protein activity.

References

  • Jeuken, K., Jaeger, E., Matthews, E., & Beitz, E. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. Cells, 12(13), 1742. Available at: [Link]

  • Roberts, J. A., & Bukiya, A. N. (2014). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry, 289(1), 337-348. Available at: [Link]

  • Jeuken, K., Jaeger, E., Matthews, E., & Beitz, E. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. PubMed, 37443776. Available at: [Link]

  • Winther, J. R., & Thorpe, C. (2014). Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding. Antioxidants & Redox Signaling, 21(3), 493-500. Available at: [Link]

  • Interchim. (n.d.). Fluorescent MTS. Interchim. Available at: [Link]

  • ResearchGate. (n.d.). FIG. 2. The effect of membrane impermeable reagents MTSET and MTSES on.... ResearchGate. Available at: [Link]

  • Fantasia, R. A., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. ACS Chemical Neuroscience, 12(15), 2829-2839. Available at: [Link]

  • Parvez, S., et al. (2015). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Antioxidants & Redox Signaling, 23(9), 775-793. Available at: [Link]

  • Chiamvimonvat, N., et al. (1995). Functional Consequences of Sulfhydryl Modification in the Pore-Forming Subunits of Cardiovascular Ca2+ and Na+ Channels. Circulation Research, 76(4), 592-599. Available at: [Link]

  • ACS Publications. (2025). Detection of Protein Polysulfidation Using a β-(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Flow chart describing the modified MTS protocol for this study. ResearchGate. Available at: [Link]

  • MDPI. (2025). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. Available at: [Link]

  • PubMed. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed. Available at: [Link]

  • ACS Publications. (2014). Sulfhydryl-Specific Probe for Monitoring Protein Redox Sensitivity. ACS Chemical Biology. Available at: [Link]

  • CORE. (2015). Site-Specific Proteomic Mapping Identifies Selectively Modified Regulatory Cysteine Residues in Functionally Distinct Protein Networks. CORE. Available at: [Link]

  • DSpace@MIT. (n.d.). Site-selective modification of cysteine residues. DSpace@MIT. Available at: [Link]

  • Springer Nature Experiments. (2014). Different Enzyme Kinetic Models. Springer Nature Experiments. Available at: [Link]

  • ASM. (2019). Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program. ASM. Available at: [Link]

  • Royal Society of Chemistry. (2025). Desulfurative modification of cysteine residues in peptides and proteins via the installation and photoexcitation of thieno[2,3- c ]-pyrroles. Chemical Science. Available at: [Link]

  • ACS Publications. (2024). Boosting Enzyme Activity in Enzyme Metal–Organic Framework Composites. Chem & Bio Engineering. Available at: [Link]

  • RCSB PDB. (2014). 4MTS: Ni- and Zn-bound GloA2 at high resolution. RCSB PDB. Available at: [Link]

  • NCBI. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI. Available at: [Link]

  • NCBI. (n.d.). Cell-Selective Metabolic Labeling of Proteins. NCBI. Available at: [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2009). Cell-Selective Metabolic Labeling of Proteins. ResearchGate. Available at: [Link]

  • Cell Press. (n.d.). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Cell Press. Available at: [Link]

  • NCBI. (n.d.). Modifications of therapeutic proteins: challenges and prospects. NCBI. Available at: [Link]

  • MDPI. (2026). Modification of Muscle Proteins Induced by Novel Non-Thermal Processing: Theory, Characterization, and Consequences. MDPI. Available at: [Link]

  • NCBI. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. NCBI. Available at: [Link]

  • University of Arkansas. (2025). NIH Grant of $562500 to Allow Study of Impact of Protein Modification on Cellular Metabolism. Arkansas News. Available at: [Link]

  • NCBI. (n.d.). P4HB regulates the TGFβ/SMAD3 signaling pathway through PRMT1 to participate in high glucose-induced epithelial-mesenchymal transition and fibrosis of renal tubular epithelial cells. NCBI. Available at: [Link]

Sources

Comparative

Comparative analysis of different MTS reagents for specific protein targets

An in-depth comparative analysis of Methanethiosulfonate (MTS) reagents requires a rigorous understanding of protein biophysics and covalent chemistry. As a Senior Application Scientist, I have structured this guide to m...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Methanethiosulfonate (MTS) reagents requires a rigorous understanding of protein biophysics and covalent chemistry. As a Senior Application Scientist, I have structured this guide to move beyond basic product descriptions, focusing instead on the mechanistic causality behind reagent selection and the design of self-validating experimental workflows.

Note: This guide focuses exclusively on sulfhydryl-reactive MTS compounds used for targeted protein modification, which must be strictly distinguished from MTS tetrazolium salts used in colorimetric cell viability assays.

Mechanistic Grounding: The Chemistry of Alkanethiolation

MTS reagents (R-S-SO₂-CH₃) are highly specific electrophiles that react rapidly with the sulfhydryl groups of cysteine residues to form mixed disulfides. The causality of this reaction is rooted in nucleophilic attack: the ionized protein thiolate (Cys-S⁻) attacks the thiosulfonate sulfur, displacing a methanesulfinate leaving group (CH₃SO₂⁻) [1].

Because the reaction strictly requires an ionized thiolate, it is highly sensitive to the local aqueous environment. Cysteines buried in the hydrophobic lipid bilayer or the tightly packed protein core remain protonated (Cys-SH) or sterically shielded, rendering them unreactive. This binary reactivity (accessible vs. inaccessible) is the foundational logic behind topology mapping.

MTS_Mechanism Protein Target Protein (Cys-S⁻) Intermediate Nucleophilic Attack Protein->Intermediate MTS MTS Reagent (R-S-SO₂-CH₃) MTS->Intermediate Product Mixed Disulfide (Protein-S-S-R) Intermediate->Product LeavingGroup Methanesulfinate (CH₃SO₂⁻) Intermediate->LeavingGroup

The chemical mechanism of alkanethiolation by methanethiosulfonate reagents.

Comparative Analysis of Core MTS Reagents

The strategic selection of an MTS reagent dictates the spatial resolution of your experiment. By varying the functional group (R), we manipulate the charge, steric bulk, and membrane permeability of the probe.

  • MTSET (+): Carries a permanent positive charge via a quaternary ammonium group. It cannot cross the lipid bilayer, making it the gold standard for isolating extracellularly exposed cysteines [2].

  • MTSEA (+): A primary amine that is predominantly protonated at pH 7.4. However, a small fraction remains unprotonated, allowing it to permeate the membrane and react with intracellular or deep pore-lining residues from the "wrong side" of the membrane [3].

  • MTSES (-): Carries a permanent negative sulfonate charge and is strictly membrane-impermeant. Comparing MTSES to MTSET allows researchers to probe the electrostatic microenvironment of a channel pore.

  • MMTS, PMTS, BMTS (Neutral): Uncharged reagents of increasing alkyl chain length (Methyl, Propyl, Benzyl). They are highly membrane-permeable and are used to assess steric occlusion in pores.

Quantitative Reagent Comparison
ReagentFunctional GroupCharge (pH 7.4)Membrane PermeabilityHalf-life (pH 7.0, 20°C)Primary Application
MTSEA 2-Aminoethyl+1 (Primary Amine)Permeant (via neutral fraction)~12.0 minIntracellular/pore-lining mapping
MTSET 2-(Trimethylammonium)ethyl+1 (Quaternary Amine)Strictly Impermeant~11.2 minExtracellular topology mapping
MTSES Sodium (2-sulfonatoethyl)-1 (Sulfonate)Strictly Impermeant~370.0 minElectrostatic pore probing
MMTS MethylNeutralHighly PermeantHoursComplete blockade; Aquaporins

The Substituted Cysteine Accessibility Method (SCAM)

SCAM is the premier application for MTS reagents, utilized to map the transmembrane topology of ion channels, transporters, and receptors [4].

Experimental Protocol: Self-Validating Topology Mapping

To ensure scientific integrity, every SCAM protocol must be designed as a self-validating system. A lack of MTS modification could mean the residue is buried, or it could mean the reagent hydrolyzed before reaching the target. The following workflow incorporates mandatory internal controls to differentiate true biological phenomena from experimental artifacts.

Step 1: Background Mutagenesis (The Blank Slate)

  • Action: Mutate all native, functionally critical cysteines in the target protein to alanine or serine. Subsequently, introduce a single cysteine at the target site via site-directed mutagenesis.

  • Causality: This creates a "cysteine-less" background. Any electrophysiological or biochemical change observed upon MTS application can now be exclusively attributed to the single introduced cysteine.

Step 2: Baseline Electrophysiology

  • Action: Express the mutant protein in Xenopus oocytes or HEK293 cells. Record baseline currents using Two-Electrode Voltage Clamp (TEVC) or patch-clamp.

  • Causality: Validates that the cysteine mutation did not critically misfold the protein and establishes a stable baseline to rule out spontaneous channel "rundown."

Step 3: Differential MTS Application (The Logic Gate)

  • Action: Prepare 1 mM MTSET in extracellular buffer immediately before use (due to its ~11 min half-life). Perfuse onto the cell for 1–5 minutes. If no current block is observed, wash out and subsequently apply 2.5 mM MTSEA.

  • Causality: This sequential application is the core self-validating logic. If the strictly impermeant MTSET fails to block the channel, but the permeant MTSEA successfully blocks it, you have definitively proven that the residue resides on the intracellular face or within a restricted transmembrane pore [5].

Step 4: Reversal and Validation

  • Action: Perfuse the cell with a reducing agent, such as 10–20 mM Dithiothreitol (DTT), for 5 minutes.

  • Causality: DTT reduces the mixed disulfide bond, stripping the MTS group from the cysteine. If the channel current recovers, it proves the inhibition was specifically due to covalent alkanethiolation, rather than non-specific reagent toxicity or cell death.

SCAM_Workflow cluster_MTS Sequential MTS Reagent Application Mutagenesis Site-Directed Mutagenesis (Introduce Single Cysteine) Expression Protein Expression (Oocytes / HEK293) Mutagenesis->Expression MTSET 1. Apply MTSET (+) (Membrane Impermeant) Expression->MTSET MTSEA 2. Apply MTSEA (+) (Membrane Permeant) MTSET->MTSEA No Block Observed Analysis_Ext Extracellular Modification (Current Blocked by MTSET) MTSET->Analysis_Ext Exposed outside Analysis_Int Intracellular Modification (Blocked ONLY by MTSEA) MTSEA->Analysis_Int Exposed inside

Workflow of the Substituted Cysteine Accessibility Method (SCAM) using MTS reagents.

Advanced Applications: Beyond Topology

A. Targeted Covalent Inhibition (Aquaporins)

Historically, Aquaporins were studied using highly toxic mercurial compounds (e.g., pCMBS) which bind to pore-lining cysteines. Recent methodological shifts have replaced mercury with neutral MTS reagents (MMTS, PMTS, BMTS) [6].

  • Causality in Steric Bulk: By utilizing MTS reagents with progressively larger alkyl groups, researchers can titrate the degree of channel block. For example, modifying Aquaporin-1 with the small S-methyl group (MMTS) yields marginal inhibition, whereas the bulky S-benzyl group (BMTS) completely occludes the water pore. This definitively proves that the inhibition mechanism is physical steric occlusion rather than allosteric conformational change.

B. Label Transfer for Protein-Protein Interactions

Trifunctional MTS reagents (e.g., ProFound™ Mts-Atf-Biotin) are utilized to map transient protein-protein interactions [7].

  • Self-Validating Mechanism: The reagent features three arms: a sulfhydryl-reactive MTS group, a photoactivatable azide (Atf), and a biotin tag. The MTS group covalently anchors to a purified "bait" protein. Upon mixing with cell lysate and applying UV light, the Atf group forms a highly reactive nitrene that non-specifically crosslinks to the interacting "prey" protein. Finally, applying DTT cleaves the central MTS disulfide bond. This explicitly transfers the biotin label from the bait to the prey, allowing the prey to be isolated via streptavidin pull-down and identified via mass spectrometry without the bait protein contaminating the sample.

References

  • Karlin, A., & Akabas, M. H. "Substituted-cysteine accessibility method." Methods in Enzymology. [Link]

  • "Transmembrane Domain 6 of the Human Serotonin Transporter Contributes to an Aqueously Accessible Binding Pocket for Serotonin." Journal of Biological Chemistry / PMC.[Link]

  • "Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method." Bio-protocol / PMC.[Link]

  • "The Mitochondrial Oxoglutarate Carrier: Cysteine-Scanning Mutagenesis of Transmembrane Domain IV and Sensitivity of Cys Mutants to Sulfhydryl Reagents." Biochemistry / ACS Publications.[Link]

  • "Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins." International Journal of Molecular Sciences / PMC.[Link]

Validation

Advanced Thiol Bioconjugation: The Mechanistic Advantages of 4-(Hydroxymethyl)benzyl Methanethiosulfonate Over Maleimides

As bioconjugation techniques advance, the demand for highly specific, stable, and structurally controllable reagents has outpaced the capabilities of legacy chemistries. For decades, maleimide-based linkers have served a...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation techniques advance, the demand for highly specific, stable, and structurally controllable reagents has outpaced the capabilities of legacy chemistries. For decades, maleimide-based linkers have served as the industry standard for targeting cysteine residues[1]. However, significant limitations regarding off-target reactivity and in vivo instability have driven the adoption of methanethiosulfonate (MTS) reagents[2].

This guide provides an objective, data-driven comparison between traditional maleimides and 4-(hydroxymethyl)benzyl methanethiosulfonate (MTS-Bn-OH) (CAS: 887406-47-5). By analyzing the underlying reaction mechanisms, we will establish why MTS-Bn-OH is the superior choice for reversible structural probing, affinity capture, and precision bioconjugation.

Mechanistic Causality: Disulfide Exchange vs. Michael Addition

To understand the practical advantages of MTS-Bn-OH, we must first examine the fundamental causality of how these two reagents interact with the thiolate anion (S⁻) of a cysteine residue.

The Maleimide Flaw: Retro-Michael Exchange

Maleimides react with thiols via a Michael addition to form a thiosuccinimide (thioether) linkage[2]. While historically considered irreversible, the electron-withdrawing nature of the succinimide ring leaves the adjacent proton slightly acidic. In physiological environments containing competing thiols (such as high intracellular concentrations of glutathione, GSH), this linkage undergoes a retro-Michael elimination [1]. This results in the premature shedding of the conjugated payload and off-target binding, a critical failure point in antibody-drug conjugate (ADC) development and long-term structural assays[1].

Furthermore, at a pH above 7.5, the maleimide double bond loses its strict thiol selectivity and begins cross-reacting with deprotonated primary amines (e.g., lysine residues), complicating data analysis and reducing conjugation efficiency[2].

The MTS Advantage: Rapid, Reversible Disulfide Exchange

MTS reagents, including MTS-Bn-OH, react via a highly specific disulfide exchange mechanism. The methanesulfinate group is an exceptionally stable leaving group, rendering the electrophilic sulfur highly reactive toward thiolates[3]. This results in reaction kinetics that are significantly faster than maleimides, allowing for complete labeling in minutes rather than hours[2].

Because the reaction forms a mixed disulfide rather than a thioether, the modification is fully reversible upon the addition of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[3]. The specific inclusion of the 4-(hydroxymethyl)benzyl moiety in MTS-Bn-OH provides a unique dual advantage:

  • Steric Probing: The benzyl ring acts as a rigid spacer, making it an excellent tool for the Substituted Cysteine Accessibility Method (SCAM) to probe the conformational dynamics of membrane proteins[4].

  • Hydrophilic Handle: The hydroxymethyl group prevents the severe hydrophobic aggregation often seen with purely aromatic linkers and provides a secondary site for subsequent esterification or etherification if downstream functionalization is required.

ThiolReactivity Cys Protein Cysteine (Free Thiol) MTS MTS-Bn-OH (Methanethiosulfonate) Cys->MTS pH 6.5-8.5 Mal Maleimide Reagent Cys->Mal pH 6.5-7.5 Disulfide Mixed Disulfide (Fully Reversible) MTS->Disulfide Disulfide Exchange (Fast Kinetics) Thioether Thioether (Prone to Retro-Michael) Mal->Thioether Michael Addition (Moderate Kinetics) Disulfide->Cys DTT / TCEP (Reduction)

Reaction pathways of MTS reagents vs. maleimides with protein cysteines.

Quantitative Performance Comparison

The following table synthesizes the experimental performance metrics of MTS-Bn-OH against standard N-Alkyl Maleimides, highlighting the operational boundaries of each reagent[1][2][3].

Parameter4-(Hydroxymethyl)benzyl MethanethiosulfonateN-Alkyl Maleimide
Reaction Mechanism Disulfide ExchangeMichael Addition
Target Selectivity Strictly Thiol-selective (100%)Thiols (Cross-reacts with Amines at pH > 7.5)
Optimal pH Range 6.5 – 8.56.5 – 7.5
Reaction Kinetics Very Fast ( t1/2​ < 5 minutes)Moderate (1 – 2 hours)
Reversibility Yes (Easily cleaved by DTT/TCEP)No (Irreversible, but prone to GSH exchange)
Stereochemistry Retains native stereocenterGenerates a new chiral center (diastereomers)
Primary Application Reversible trapping, SCAM, Affinity capturePermanent conjugation (with stability caveats)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies demonstrate the proper handling and application of both reagents.

Protocol A: Reversible Cysteine Modification using MTS-Bn-OH (Catch-and-Release)

Causality Note: MTS reagents are highly susceptible to hydrolysis in aqueous buffers[5]. They must be dissolved in anhydrous DMSO immediately prior to use. Furthermore, all reducing agents (like TCEP) used to prepare the free thiols must be strictly removed before adding MTS, as the reductant will instantly destroy the MTS reagent.

  • Thiol Preparation: Incubate the target protein (10–50 µM) with 10 molar equivalents of TCEP for 30 minutes at room temperature to reduce any native disulfide bonds.

  • Reductant Removal (Critical Step): Pass the protein mixture through a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with Labeling Buffer (100 mM HEPES, 150 mM NaCl, pH 7.5). Do not use buffers containing primary amines or thiols (e.g., Tris, DTT).

  • Reagent Preparation: Dissolve MTS-Bn-OH in anhydrous DMSO to a stock concentration of 100 mM. This must be done less than 5 minutes before the reaction.

  • Conjugation: Add the MTS-Bn-OH stock to the protein solution to achieve a final concentration of 1 mM (ensure final DMSO concentration remains <5% v/v). Incubate at room temperature for 10 minutes.

  • Quenching & Validation: Quench the reaction by passing the mixture through a second desalting column. Validate the mass shift (+138 Da for the attached benzyl alcohol moiety) via LC-MS.

  • Reversal (Optional): To regenerate the native free thiol, incubate the modified protein with 10 mM DTT for 20 minutes at 37°C.

Workflow S1 1. Reduction (TCEP) S2 2. Desalting (Remove TCEP) S1->S2 Purify S3 3. MTS-Bn-OH Labeling S2->S3 10 min S4 4. Functional Assay S3->S4 Isolate S5 5. Reversal (DTT Cleavage) S4->S5 Regenerate

Self-validating experimental workflow for reversible cysteine trapping using MTS-Bn-OH.

Protocol B: Standard Maleimide Conjugation (For Comparison)

Causality Note: Maleimides require a strictly controlled pH to prevent amine cross-reactivity[2].

  • Thiol Preparation: Reduce the protein with TCEP as described above and desalt into a strictly pH 7.0–7.2 buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl).

  • Conjugation: Add 10–20 molar equivalents of the maleimide reagent (dissolved in DMSO).

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C. Note the significantly longer reaction time compared to MTS.

  • Quenching: Add excess free cysteine or β -mercaptoethanol to quench unreacted maleimides, then desalt to purify the final thioether conjugate.

Conclusion & Decision Matrix

The selection between MTS-Bn-OH and maleimides dictates the trajectory of downstream analysis.

  • Choose Maleimides only when a permanent, irreversible linkage is strictly required, and the target environment is free of high concentrations of competing thiols that could trigger retro-Michael exchange[1].

  • Choose 4-(Hydroxymethyl)benzyl Methanethiosulfonate (MTS-Bn-OH) for structural biology applications, SCAM assays, or any workflow requiring "catch-and-release" affinity purification[3][4]. Its superior reaction kinetics, strict thiol selectivity across a broader pH range, and the structural versatility of the hydroxymethyl group make it an indispensable tool for modern protein engineering.

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Comparative

Characterizing the Disulfide Bond Formed by 4-HB-MTS: A Comparative Guide for Substituted Cysteine Accessibility Methods (SCAM)

As drug development and structural biology increasingly focus on dynamic membrane proteins, precise tools are required to map conformational changes and lipid-protein interactions. Substituted Cysteine Accessibility Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and structural biology increasingly focus on dynamic membrane proteins, precise tools are required to map conformational changes and lipid-protein interactions. Substituted Cysteine Accessibility Methods (SCAM) rely on the targeted formation of disulfide bonds to probe these microenvironments.

This guide provides an in-depth comparative analysis of 4-HB-MTS (4-hydroxybenzyl methanethiosulfonate) against other common MTS reagents. By examining the causality behind reagent selection and detailing a self-validating experimental workflow, this document serves as an authoritative resource for characterizing channel gating and structural dynamics.

Mechanistic Overview: The Chemical Logic of 4-HB-MTS

MTS reagents are preferred over maleimides in dynamic structural studies because they are smaller, react faster with aqueous and lipid-facing residues, and form a reversible mixed disulfide bond.

When 4-HB-MTS encounters an engineered cysteine, it undergoes a nucleophilic attack by the thiolate anion, displacing methanesulfinic acid to form a covalent Cys-S-S-CH2-C6H4-OH mixed disulfide bond.

The Causality of the Hydroxyl Group: The critical feature of 4-HB-MTS is its structural mimicry of a tyrosine residue. Unlike purely hydrophobic reagents, 4-HB-MTS is amphipathic. The bulky aromatic ring partitions into the lipid environment, but the polar hydroxyl group acts as an anchor, preferentially localizing at the1[1]. This dual nature allows researchers to distinguish between residues that move completely into the hydrophobic core during gating versus those that remain near the membrane surface.

Disulfide_Formation Cys Protein Cysteine (Thiolate Anion) Reaction Nucleophilic Attack Cys->Reaction MTS 4-HB-MTS Reagent (Amphipathic) MTS->Reaction Disulfide Mixed Disulfide Bond (Tyrosine Mimic) Reaction->Disulfide Covalent Linkage Leaving Methanesulfinic Acid (Leaving Group) Reaction->Leaving Cleavage

Chemical logic of 4-HB-MTS reacting with a cysteine thiolate to form a mixed disulfide bond.

Comparative Reagent Profiling

To accurately map a binding pocket or an allosteric gating pathway, 4-HB-MTS must be deployed alongside a panel of reagents with varying steric and electrostatic properties. The table below synthesizes the functional differences between 4-HB-MTS and its primary alternatives based on established mechanosensitive channel (MscL) models.

ReagentChemical NatureAmino Acid MimicPrimary PartitioningTypical Working Conc.
4-HB-MTS Amphipathic / AromaticTyrosineLipid-Aqueous Interface50 µM
MTSBn Hydrophobic / AromaticPhenylalanineShallow Lipid Core5 - 100 µM
Decyl-MTS (DMTS) Highly HydrophobicAliphatic LipidDeep Lipid Core10 µM
MTSET+ Positively ChargedLysine / ArginineAqueous / Pore-lining1 - 2 mM
MTSES- Negatively ChargedAspartate / GlutamateAqueous / Pore-lining1 - 2 mM

Data supported by in vivo and electrophysiological screening standards1 [[2]]().

Experimental Protocols: A Self-Validating Workflow

To ensure high Trustworthiness (E-E-A-T), experimental workflows utilizing MTS reagents must differentiate between true structural gating alterations and baseline reagent toxicity. The following step-by-step protocol utilizes the E. coli MscL system as a model for a self-validating in vivo viability assay , followed by biophysical confirmation.

Phase 1: In Vivo Viability Screen
  • Mutagenesis & Expression: Generate single-cysteine mutants of the target protein in a cysteine-less background. Express the constructs in an osmotically fragile E. coli strain (e.g., MJF455) using a defined citrate-phosphate medium. Induce with 1 mM IPTG for 30 minutes.

  • Reagent Preparation: Dissolve 4-HB-MTS in ethanol to a 100 mM stock concentration, stored at -20°C under argon. Dilute to the final working concentration (50 µM) immediately prior to use to prevent spontaneous hydrolysis[1].

  • The Self-Validating Split (Osmotic Shock):

    • Test Condition (Down-Shock): Dilute the culture 1:20 into pure water containing 50 µM 4-HB-MTS. This triggers membrane tension.

    • Control Condition (Mock-Shock): Dilute the culture 1:20 into a buffer containing 0.5 M NaCl + 50 µM 4-HB-MTS. This isolates the effect of the chemical modification without triggering tension-gated opening.

    • Causality Note: If cell viability drops in the Mock-Shock, the modification causes a severe, constitutive Gain-of-Function (GOF) or the reagent is inherently toxic. If viability drops only in the Down-Shock, the modification specifically alters the tension-dependent gating threshold[1].

  • Plating & Readout: Incubate for 20 minutes at 37°C, perform serial dilutions, plate, and count Colony Forming Units (CFUs) after overnight growth.

Phase 2: Patch-Clamp Electrophysiology Validation
  • Spheroplast Generation: Generate giant E. coli spheroplasts from the validated mutant strains.

  • Patch-Clamp Recording: Excise inside-out patches and record single-channel activities before and after the perfusion of 50 µM 4-HB-MTS.

  • Data Extraction: Calculate the change in pressure threshold required to gate the channel, expressing the post-treatment pressure as a percentage of the pre-treatment baseline[2].

Experimental_Workflow Mut 1. Site-Directed Mutagenesis (Generate Single-Cys Mutants) Exp 2. Protein Expression (In Osmotically Fragile E. coli) Mut->Exp Split 3. Environmental Challenge Exp->Split Mock Mock Shock (0.5M NaCl) + 50 µM 4-HB-MTS Split->Mock Control Pathway Down Osmotic Down-Shock (H2O) + 50 µM 4-HB-MTS Split->Down Test Pathway Readout 4. Viability Plating & CFU Count (Self-Validating Readout) Mock->Readout Assesses Reagent Toxicity Down->Readout Assesses Channel Function Patch 5. Patch-Clamp Electrophysiology (Biophysical Confirmation) Readout->Patch Validates GOF/LOF

Self-validating SCAM workflow utilizing mock and osmotic down-shock to isolate gating phenotypes.

Data Interpretation: Phenotypic Divergence and Causality

The true power of 4-HB-MTS is revealed when its resulting phenotype is compared against MTSBn. Because 4-HB-MTS differs from MTSBn by only a single hydroxyl group, divergent phenotypes at the exact same residue highlight critical protein-lipid interactions.

Case Study in Causality: When targeting the cytoplasmic end of Transmembrane Domain 2 (TM2) in mechanosensitive channels, researchers observed that modification with the purely hydrophobic MTSBn or Decyl-MTS caused a Gain-of-Function (GOF) phenotype. The hydrophobic bulk destabilized the closed state, forcing the channel open.

However, modifying the exact same residue with3[3]. Why? The polar hydroxyl group of 4-HB-MTS formed hydrogen bonds with the polar lipid headgroups or the aqueous interface. Because channel opening requires this specific TM2 domain to swing downward into the hydrophobic lipid core, the 4-HB-MTS modification acted as a chemical "anchor," restricting the necessary conformational rotation and locking the channel closed[3].

This demonstrates how strategic selection of the MTS disulfide payload can decode the precise molecular mechanics of protein function.

References

  • Scanning MscL Channels with Targeted Post-Translational Modifications for Functional Alterations PLOS One (via Semantic Scholar)[Link]

  • Improving the Design of a MscL-Based Triggered Nanovalve ResearchGate[Link]

  • An in vivo screen reveals protein-lipid interactions crucial for gating a mechanosensitive channel PMC / National Institutes of Health[Link]

Sources

Validation

A Researcher's Guide to Control Experiments for Cysteine Labeling with 4-(Hydroxymethyl)benzyl Methanethiosulfonate

In the dynamic landscape of protein research, the precise modification of cysteine residues is a cornerstone technique for elucidating protein structure, function, and interactions. Among the diverse chemical tools avail...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of protein research, the precise modification of cysteine residues is a cornerstone technique for elucidating protein structure, function, and interactions. Among the diverse chemical tools available, 4-(hydroxymethyl)benzyl methanethiosulfonate (HMB-MTS) offers a unique handle for subsequent bio-orthogonal reactions. However, the scientific rigor of any cysteine labeling experiment hinges on the meticulous implementation of appropriate controls. This guide provides an in-depth, experience-driven framework for designing and executing robust control experiments when using HMB-MTS, ensuring the generation of reliable and publishable data.

The Imperative of Controls in Cysteine Labeling

The modification of a protein with any chemical probe must be a validated and specific event. Without proper controls, researchers risk misinterpreting artifacts as genuine findings. For cysteine labeling with HMB-MTS, controls are essential to verify three key aspects:

  • Specificity: The labeling is exclusively occurring at cysteine residues and not on other nucleophilic amino acids.

  • Dependence on the Thiol Group: The modification is dependent on the presence of a reactive sulfhydryl group.

  • Absence of Non-covalent Interactions: The observed functional or structural changes are due to the covalent modification and not merely the presence of the labeling reagent.

This guide will detail the design of both positive and negative control experiments to address these critical points, comparing the utility of HMB-MTS against other common cysteine-reactive chemistries.

Experimental Design: A Self-Validating System

A well-designed experiment is a self-validating one. For HMB-MTS labeling, this involves a multi-pronged approach encompassing positive controls, negative controls, and orthogonal verification methods.

Core Experimental Workflow

The following diagram illustrates a comprehensive workflow for robust cysteine labeling and control experiments.

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reactions cluster_analysis Analysis Prot_WT Wild-Type Protein (Cysteine-Containing) HMB_MTS HMB-MTS Labeling Prot_WT->HMB_MTS Test Block_HMB_MTS Blocking + HMB-MTS Prot_WT->Block_HMB_MTS Negative Control No_Reagent No Reagent Control Prot_WT->No_Reagent Baseline Prot_Mut Cysteine-Free Mutant Prot_Mut->HMB_MTS Specificity Control MS Mass Spectrometry HMB_MTS->MS Func_Assay Functional Assay HMB_MTS->Func_Assay Gel_Shift Gel Shift Assay HMB_MTS->Gel_Shift Block_HMB_MTS->MS Block_HMB_MTS->Func_Assay Block_HMB_MTS->Gel_Shift No_Reagent->MS No_Reagent->Func_Assay No_Reagent->Gel_Shift chemical_mechanism cluster_labeling HMB-MTS Labeling Reaction cluster_blocking NEM Blocking Reaction cluster_no_reaction Attempted Labeling of Blocked Cysteine Protein_Cys_SH Protein-Cys-SH Labeled_Protein Protein-Cys-S-S-CH2-Ph-CH2OH Protein_Cys_SH->Labeled_Protein + HMB-MTS HMB_MTS HMB-MTS Leaving_Group CH3SO2- Labeled_Protein->Leaving_Group releases Protein_Cys_SH_Block Protein-Cys-SH Blocked_Protein Protein-Cys-S-NEM Protein_Cys_SH_Block->Blocked_Protein + NEM NEM N-ethylmaleimide Blocked_Protein_NoReact Protein-Cys-S-NEM No_Reaction No Reaction Blocked_Protein_NoReact->No_Reaction + HMB-MTS HMB_MTS_NoReact HMB-MTS

Caption: Chemical mechanisms of cysteine labeling and blocking.

Performance Comparison with Alternative Cysteine Labeling Reagents

While HMB-MTS is a valuable tool, it is important to understand its characteristics in the context of other commonly used cysteine-reactive reagents.

Reagent ClassReactive GroupBond FormedReversibilitypH RangeKey AdvantagesKey Considerations
Methanethiosulfonates (MTS) -S-SO2CH3DisulfideReversible (with reducing agents)6.5 - 8.0High specificity for thiols, rapid reaction kinetics. [1][2]Can be prone to hydrolysis, especially at higher pH.
Maleimides Maleimide ringThioetherGenerally considered irreversible6.5 - 7.5Stable thioether bond, widely used for bioconjugation. [3][4][5]Can exhibit off-target reactivity with other nucleophiles at higher pH.
Iodoacetamides -IThioetherIrreversible7.0 - 8.5Forms a stable thioether bond.Can react with other amino acid residues (His, Met, Lys, Tyr) at higher pH. Light sensitive.
Vinyl Sulfones Vinyl sulfoneThioetherIrreversible7.5 - 9.0High stability of the resulting conjugate.Slower reaction kinetics compared to maleimides.

Interpreting the Data: Expected Outcomes and Troubleshooting

Expected Outcomes:

  • Positive Control: A clear mass increase corresponding to the addition of the HMB-MTS moiety (approximately 186 Da) should be observed in the mass spectrum of the wild-type protein.

  • NEM Blocking Control: The mass spectrum of the NEM-pre-treated protein should show a mass increase corresponding to the NEM adduct (125 Da), with no subsequent mass shift upon addition of HMB-MTS.

  • Cysteine-Free Mutant Control: The mass spectrum of the cysteine-free mutant should show no mass increase after incubation with HMB-MTS.

Troubleshooting:

  • Incomplete Labeling in the Positive Control:

    • Cause: Inaccessible cysteine, suboptimal pH, or degraded HMB-MTS reagent.

    • Solution: Increase the molar excess of HMB-MTS, optimize the reaction pH, or use a fresh stock of the reagent. Consider denaturing conditions if the cysteine is buried, though this may not be suitable for functional studies.

  • Labeling in the NEM Blocking Control:

    • Cause: Incomplete blocking by NEM or non-specific reaction of HMB-MTS.

    • Solution: Increase the concentration of NEM and/or the incubation time. Ensure the reaction pH is optimal for NEM reactivity (pH 6.5-7.5). [3]* Labeling in the Cysteine-Free Mutant:

    • Cause: Off-target labeling of other nucleophilic residues.

    • Solution: Decrease the reaction pH to favor thiol reactivity. Reduce the concentration of HMB-MTS or the incubation time. Consider an alternative labeling chemistry if off-target reactivity persists. It is also important to be aware of potential cysteine-independent effects of some MTS reagents, which have been reported to act as open channel blockers in certain ion channels. [6]

Conclusion

The judicious use of control experiments is not merely a formality but a fundamental aspect of scientific integrity. For researchers employing 4-(hydroxymethyl)benzyl methanethiosulfonate for cysteine labeling, the implementation of positive controls, blocking controls, and cysteine-free mutant controls provides a robust framework for validating the specificity and reliability of their findings. By understanding the chemical principles behind these controls and benchmarking against alternative reagents, scientists can confidently generate high-quality data that advances our understanding of protein biology.

References

  • Interchim. Fluorescent MTS. Available from: [Link]

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in enzymology, 293, 123–145.
  • Zhu, X., & Casey, J. R. (2007). Substituted Cysteine Accessibility Method (SCAM). In Membrane Transporters in Drug Discovery and Development (pp. 111-125). Humana Press.
  • Caron, A., et al. (2020). Proximity-dependent labeling of Cysteines. bioRxiv. Available from: [Link]

  • ResearchGate. Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),... Available from: [Link]

  • MtoZ Biolabs. Cysteine Modification Mass Spectrometry. Available from: [Link]

  • Söylemez, E., & Theato, P. (2015). Efficient Site-Specific Labeling of Proteins via Cysteines. Chembiochem : a European journal of chemical biology, 16(18), 2576–2580.
  • Cowell, J. R., et al. (2008). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British journal of pharmacology, 154(4), 819–828.
  • Moran, C. R., et al. (2018). Site-Specific Three-Color Labeling of α-Synuclein via Conjugation to Uniquely Reactive Cysteines during Assembly by Native Chemical Ligation. Cell chemical biology, 25(6), 715–725.e4.
  • LUMICKS. Protein labeling and tethering kit (cysteine) Protocol. Available from: [Link]

  • Moran, C. R., et al. (2018). Site-Specific Three-Color Labeling of α-Synuclein via Conjugation to Uniquely Reactive Cysteines during Assembly by Native Chemical Ligation. Cell Chemical Biology, 25(6), 715-725.e4. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Quantitative Analysis of Protein Cysteine Modifications Using 4-Hydroxybenzyl Methanethiosulfonate (4-HB-MTS)

In the dynamic landscape of proteomics, understanding post-translational modifications (PTMs) is paramount to unraveling the complex regulatory networks that govern cellular life.[1][2] Among the more than 200 known PTMs...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of proteomics, understanding post-translational modifications (PTMs) is paramount to unraveling the complex regulatory networks that govern cellular life.[1][2] Among the more than 200 known PTMs, modifications of cysteine residues—such as S-sulfhydration, S-nitrosylation, and various oxidative states—are of critical interest due to their roles in redox signaling and enzyme catalysis.[3] However, the transient and labile nature of these modifications presents a significant analytical challenge.

This guide provides an in-depth, objective comparison of a targeted chemical labeling strategy using 4-Hydroxybenzyl Methanethiosulfonate (4-HB-MTS) against other common methodologies for the quantitative analysis of protein modifications. We will delve into the underlying chemistry, provide actionable protocols, and present a framework for data interpretation, grounded in established scientific principles.

The Power of Specificity: The Methanethiosulfonate (MTS) Approach

At the heart of the 4-HB-MTS strategy lies the methanethiosulfonate functional group. MTS reagents are exceptionally well-suited for cysteine-centric proteomics due to their high reactivity and specificity towards sulfhydryl groups (-SH).[4] This reaction, a nucleophilic attack by the thiolate anion on the sulfur atom of the MTS group, results in a stable disulfide bond, effectively "tagging" the cysteine residue.

The "4-HB" (4-hydroxybenzyl) portion of the molecule serves as the reporter and handle. Its mass is precisely known, allowing for unambiguous identification during mass spectrometry (MS) analysis. This "tagging" approach transforms the analytical challenge from detecting a labile, often neutral-loss modification into detecting a stable, mass-defined adduct.

Mechanism of 4-HB-MTS Labeling

The core of the methodology is a disulfide exchange reaction. The cysteine thiol on the protein attacks the MTS reagent, displacing the methanethiosulfonate leaving group and forming a new, stable disulfide bond with the 4-hydroxybenzyl group.

p1 Protein-SH plus1 + reagent 4-HB-S-S-CH₃ arrow Disulfide Exchange p2 Protein-S-S-4-HB plus2 + byproduct CH₃-SH

Caption: Reaction of 4-HB-MTS with a protein cysteine residue.

A Validated Workflow for Quantitative MTS-based Proteomics

To achieve reliable quantitative data, every step of the workflow must be controlled and validated. The following protocol is designed as a self-validating system, incorporating essential blocking and enrichment steps to ensure that the signal detected is a true representation of the specific cysteine modification of interest. This workflow is particularly powerful for identifying low-abundance modifications like S-sulfhydration.[3]

G start 1. Cell Lysis & Protein Extraction (with free thiol blocking) reduc 2. Reduction of Reversible PTMs (e.g., DTT to expose S-sulfhydration) start->reduc Inactivate endogenous enzymes label 3. Selective Labeling (Addition of 4-HB-MTS) reduc->label Exposes target cysteines digest 4. Protein Digestion (e.g., Trypsin) label->digest Covalently tags target sites enrich 5. Optional: Peptide Enrichment (Affinity purification if tag allows) digest->enrich Generates peptides for MS lcms 6. LC-MS/MS Analysis digest->lcms Direct analysis enrich->lcms Increases detection of rare PTMs data 7. Data Analysis (Database search for mass shift) lcms->data

Caption: Quantitative workflow for protein modification analysis using 4-HB-MTS.

Experimental Protocol: Quantitative Profiling

This protocol details the key steps for identifying and quantifying cysteine modifications using 4-HB-MTS, followed by bottom-up mass spectrometry.

  • Protein Extraction and Blocking:

    • Lyse cells or tissues in a buffer containing a standard, irreversible alkylating agent (e.g., 25 mM N-ethylmaleimide, NEM) to cap all unmodified, free cysteine thiols.

    • Causality: This initial blocking is the most critical step for quantitative accuracy. It ensures that 4-HB-MTS will only label cysteines that become available after the subsequent reduction step, which are presumably those bearing the reversible modification of interest.

    • Precipitate proteins (e.g., using acetone) to remove excess blocking reagent.[5]

  • Reduction of Target Modification:

    • Resuspend the protein pellet in a denaturing buffer.

    • Add a reducing agent, such as Dithiothreitol (DTT), at a concentration optimized to reduce the target PTM (e.g., the outer sulfur of a persulfide in S-sulfhydration) without disrupting structural disulfide bonds.

    • Expert Insight: The choice and concentration of the reducing agent are key. A milder reductant may be needed for certain labile PTMs.

  • Labeling with 4-HB-MTS:

    • Add 4-HB-MTS to the reduced protein sample. Incubate to allow for specific labeling of the newly exposed cysteine residues.

    • Quench the reaction by adding a small molecule thiol like β-mercaptoethanol to consume any excess 4-HB-MTS.

  • Sample Preparation for Mass Spectrometry:

    • Perform a standard in-solution or in-gel tryptic digest of the labeled protein sample.[6][7]

    • Protocol Standard: This involves reduction of remaining disulfides (e.g., with DTT) and alkylation of all cysteines (e.g., with iodoacetamide) to ensure complete digestion and prevent disulfide-linked peptides, which complicate MS analysis.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction column.[8]

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Search the resulting MS/MS data against a protein database, specifying the mass of the 4-HB-MTS adduct on cysteine as a variable modification.[9]

    • The relative abundance of the modified peptide compared to its unmodified counterpart across different samples provides the quantitative measurement.

Comparative Analysis: 4-HB-MTS vs. Alternative Methods

No single method is perfect for all applications. The choice of technique depends on the specific research question, available instrumentation, and the nature of the PTM being investigated. Mass spectrometry (MS) has become an indispensable tool in proteomics for its ability to identify and characterize PTMs without prior knowledge.[10][11]

Feature4-HB-MTS with MSDirect Mass Spectrometry (Label-Free)Antibody-Based (Western Blot)Other Chemical Probes (e.g., Maleimides)
Specificity High for targeted cysteines (when used with blocking)Not specific; identifies all detectable modificationsHigh for a known PTM and sequence contextHigh for thiols, but can have off-target reactivity
Discovery Power High; identifies any labeled cysteine siteHigh; can identify any PTM based on mass shift[12]None; requires a specific antibody for a known PTM[13]High; identifies any labeled site
Quantitation Relative (MS1 intensity) or Absolute (with standards)Relative (spectral counting, peak intensity)Semi-quantitative at best; highly variableRelative (MS1 intensity)
Sensitivity Moderate to High (enrichment can boost)Low to Moderate (often misses low-abundance PTMs)[11]High (with a good antibody)Moderate to High
Workflow Complexity High (multi-step chemical protocol)Moderate (standard proteomics workflow)Low (well-established protocol)High (similar to MTS)
Requirement Mass SpectrometerMass SpectrometerSpecific primary antibodyMass Spectrometer
Validation Requires orthogonal validationRequires validation with other methodsOften used as the validation method itselfRequires orthogonal validation

In-Depth Comparison

4-HB-MTS vs. Direct Mass Spectrometry

Direct, or "shotgun," proteomics is a powerful tool for discovering novel PTMs because it does not rely on specific enrichment.[11] However, it often struggles with the low stoichiometry of regulatory PTMs. A modified peptide may be present at a tiny fraction of the level of its unmodified counterpart, making it difficult to detect and fragment effectively in the mass spectrometer.

The 4-HB-MTS method circumvents this by transforming the analytical problem. By specifically labeling the modification, one can potentially use the "tag" for enrichment, dramatically increasing the concentration of the target peptides prior to MS analysis.[14] This makes the MTS approach significantly more sensitive for detecting very low-abundance modifications.

4-HB-MTS vs. Antibody-Based Methods

Western blotting is a cornerstone of molecular biology for its simplicity and high sensitivity in detecting a specific, known PTM on a known protein.[14] However, its limitations are significant. It requires a highly specific antibody that recognizes both the modification and the surrounding protein sequence, which are often unavailable.[13] Furthermore, it is non-discovery; it can only confirm the presence of a modification that is already suspected.

The 4-HB-MTS workflow is a discovery tool. It can identify hundreds or thousands of modified sites across the entire proteome in a single experiment, providing a global view of how a particular cysteine PTM is regulated.

Conclusion

The quantitative analysis of protein modifications is essential for a deep understanding of cellular regulation. While methods like direct mass spectrometry and Western blotting have their places, the use of specific chemical probes like 4-HB-MTS offers a powerful and complementary strategy. By combining the high specificity of MTS chemistry for cysteine residues with the analytical power of modern mass spectrometry, researchers can achieve sensitive and quantitative profiling of specific, often labile, cysteine PTMs. This "chemical enrichment" strategy provides a discovery-oriented approach that can uncover novel regulatory sites and provide a global perspective on PTM dynamics, making it an invaluable tool for researchers, scientists, and drug development professionals.

References

  • Pan, J., & Carroll, K. S. (2013). Persulfide reactivity in the detection of protein S-sulfhydration. ACS Chemical Biology, 8(6), 1110–1116. [Link]

  • Abo, M., & idem, T. (2021). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry, 9, 709121. [Link]

  • Gong, B., et al. (2010). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 9(12), 6353–6361. [Link]

  • Protein Metrics Inc. (2025). Byonic Modifications list options for MSMS search. Protein Metrics Support. [Link]

  • Olsen, J. V., & Mann, M. (2013). Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry. Molecular & Cellular Proteomics, 12(12), 3444–3452. [Link]

  • Zlatic, C. O., et al. (2023). Segmentation strategy of de novo designed four-helical bundles expands protein oligomerization modalities for cell regulation. Nature Communications, 14(1), 1989. [Link]

  • Zhang, Y., & Garcia, B. A. (2015). Quantitative Proteomic Analysis of Histone Modifications. Chemical Reviews, 115(6), 2377–2418. [Link]

  • Plumb, J. A., et al. (2006). Quantitative proteomic analysis of post-translational modifications of human histones. Molecular & Cellular Proteomics, 5(7), 1255–1265. [Link]

  • Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. [Link]

  • UniProt Consortium. (2024). Post-translational modification. UniProt Help. [Link]

  • Poveda, J. A., et al. (2019). Rapid Mapping of Protein Interactions Using Tag-Transfer Photocrosslinkers. Angewandte Chemie International Edition, 58(20), 6619-6623. [Link]

  • Bitesize Bio. (2026). Detecting Post-translational Modifications: 5 Easy Methods. Bitesize Bio. [Link]

  • Olas, B., et al. (2018). New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor. Redox Biology, 15, 437-445. [Link]

  • Loo, T. W., & Clarke, D. M. (2003). Methanethiosulfonate derivatives of rhodamine and verapamil activate human P-glycoprotein at different sites. Journal of Biological Chemistry, 278(50), 50139-50144. [Link]

  • Jones, P. (2018). Part I: Basic Knowledge of Quantitative Analysis of Protein Acetylation Modification. Medium. [Link]

  • Gatti, D. L., et al. (1998). Protein and ligand dynamics in 4-hydroxybenzoate hydroxylase. Proceedings of the National Academy of Sciences, 95(25), 14748-14753. [Link]

  • Coumel, M. C., et al. (1998). Sulfhydryl groups are involved in the binding of agonists and antagonists to the human mineralocorticoid receptor. Journal of Biological Chemistry, 273(39), 25019-25025. [Link]

  • Zhang, Y., & Garcia, B. A. (2015). Quantitative Proteomic Analysis of Histone Modifications. Chemical Reviews, 115(6), 2377-2418. [Link]

  • Poveda, J. A., et al. (2019). Design and synthesis of cysteine-specific labels for photo-crosslinking studies. Organic & Biomolecular Chemistry, 17(11), 2943-2949. [Link]

  • Nevada Proteomics Center. Sample Prep & Protocols. University of Nevada, Reno. [Link]

  • Colantonio, S., & Broussard, J. A. (2012). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, 100(1), 10.25.1-10.25.21. [Link]

  • Zhang, W., et al. (2019). Chemical Labeling of Protein 4′‐Phosphopantetheinylation. Chemistry – An Asian Journal, 14(14), 2413-2424. [Link]

  • NanoTemper Technologies. (n.d.). Labeling Membrane Proteins for Binding Assays. NanoTemper Technologies. [Link]

  • RCSB PDB. (n.d.). Explore Protein Modifications. RCSB PDB. [Link]

  • Beth Israel Deaconess Medical Center. (n.d.). Protocols. Mass Spectrometry Core Facility. [Link]

  • protocols.io. (2025). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. protocols.io. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Proper Handling and Disposal of 4-(Hydroxymethyl)benzyl Methanethiosulfonate

As a Senior Application Scientist, I recognize that managing highly reactive chemical probes requires more than just following a safety data sheet—it requires a deep understanding of the chemical's mechanistic behavior....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing highly reactive chemical probes requires more than just following a safety data sheet—it requires a deep understanding of the chemical's mechanistic behavior. 4-(Hydroxymethyl)benzyl methanethiosulfonate (MTS-Bn-OH) is a highly specialized, sulfhydryl-reactive compound utilized extensively in the 1[1]. By covalently modifying engineered cysteine residues, MTS reagents allow researchers to map the topology, pore-lining residues, and conformational states of membrane proteins and ion channels[2].

However, the same electrophilic reactivity that makes MTS-Bn-OH invaluable in structural biology also renders it a significant toxicological and environmental hazard. This guide provides drug development professionals and lab managers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of MTS-Bn-OH.

Chemical Profile & Hazard Causality

To safely manage MTS-Bn-OH, operators must understand the causality behind its hazards. The methanethiosulfonate group is a potent electrophile designed to react rapidly with nucleophilic thiols in aqueous environments[1]. In a biological context, accidental exposure leads to the indiscriminate modification of native proteins, causing severe skin, eye, and respiratory irritation[3].

Furthermore, MTS reagents are sensitive to moisture and light. Upon thermal decomposition or reaction with strong reducing/oxidizing agents, they liberate highly noxious and toxic gases, including4[4]. Proper disposal protocols are entirely predicated on preventing these decomposition pathways.

Table 1: Chemical Profile and Logistical Data for MTS-Bn-OH
PropertyValue
Chemical Name 4-(Hydroxymethyl)benzyl Methanethiosulfonate
CAS Registry Number 5[5]
Molecular Weight 232.31 g/mol [5]
Primary Supplier 6[6]
Target Reactivity Sulfhydryl (-SH) groups (SCAM applications)[2]
Hazard Classification Toxic, Irritant, Corrosive potential[3]
Transport / UN Number UN 2810 (Toxic liquid, organic, n.o.s.) or UN 2811 (Solid)
Decomposition Products Hydrogen sulfide, Carbon oxides, Sulfur oxides[4]

Workflow 1: Routine Laboratory Disposal of MTS-Bn-OH Waste

Because MTS-Bn-OH forms corrosive and toxic mixtures in the environment, it must never be disposed of via aqueous drains. The following protocol ensures compliant segregation and disposal, validating safety at every step.

Step 1: Waste Segregation at the Source

  • Aqueous Buffers: Collect all physiological buffers (e.g., HEPES, Tris) containing unreacted MTS-Bn-OH into a dedicated, clearly labeled "Hazardous Aqueous Waste - Contains Sulfur Organics" high-density polyethylene (HDPE) container.

  • Organic Solvents: MTS reagents are often prepared as concentrated stock solutions in DMSO or ethanol. Segregate these into a separate "Hazardous Organic Waste" container. Crucial Causality: Do not mix this waste stream with strong oxidizing agents (e.g., nitric acid, peroxides), as this will trigger an exothermic reaction and the rapid release of noxious SOₓ gases[4].

  • Solid Waste: Place empty supplier vials, contaminated pipette tips, and weighing boats into a puncture-resistant, sealable chemical waste bag.

Step 2: Packaging and Labeling

  • Ensure all waste containers are tightly sealed. MTS reagents are moisture-sensitive and degrade over time; improper sealing can lead to pressure buildup or the release of noxious odors in the laboratory[4].

  • Label the containers with the full chemical name (no abbreviations), the CAS number (887406-47-5), and the primary hazard warnings (Toxic, Environmental Hazard).

Step 3: Transfer to a Licensed Disposal Facility

  • Entrust the final disposal to a.

  • The required disposal method for methanethiosulfonate compounds is high-temperature incineration equipped with a sulfur dioxide scrubber to prevent environmental contamination[7].

Workflow 2: Emergency Spill Containment and Neutralization

In the event of an accidental spill of MTS-Bn-OH powder or concentrated stock solution, immediate containment is required to prevent the inhalation of noxious vapors and cross-contamination of laboratory surfaces.

Step 1: Evacuation and PPE

  • Evacuate non-essential personnel from the immediate area.

  • Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile, to be replaced immediately if contaminated), safety goggles, and a lab coat. If the spill is large or outside a functioning fume hood, an approved respirator is required[8].

Step 2: Containment and Absorption

  • For Liquid Spills (Stock Solutions): Cover the spill with an inert, liquid-absorbent material (e.g., Chemizorb® or dry sand)[3]. Do not use combustible materials like paper towels for large organic solvent spills.

  • For Solid Spills (Powder): Lightly dampen the powder with water or cover it with damp paper towels to prevent dust formation and aerosolization[7].

Step 3: Collection and Cleaning

  • Carefully sweep up the absorbent material or dampened powder using a non-sparking tool and shovel[7].

  • Transfer the collected material into a tightly closed, chemically compatible waste container[7].

  • Wash the affected surface thoroughly with soap and water, collecting the wash water for hazardous disposal. Do NOT allow the wash water to enter the municipal drain [8].

Waste Segregation Pathway Visualization

MTS_Waste_Pathway MTS_Waste MTS-Bn-OH Waste Generation Solid_Waste Solid Waste (Unused Powder/Vials) MTS_Waste->Solid_Waste Liquid_Org Organic Solvent Mixtures (e.g., DMSO/Ethanol) MTS_Waste->Liquid_Org Liquid_Aq Aqueous Buffers (<1% MTS Reagent) MTS_Waste->Liquid_Aq Haz_Solid Hazardous Solid Waste Container (UN 2811 Equivalent) Solid_Waste->Haz_Solid Double Bag/Seal Haz_Liquid Hazardous Liquid Waste Container (UN 2810 Equivalent) Liquid_Org->Haz_Liquid Segregate from Oxidizers Liquid_Aq->Haz_Liquid Do NOT pour down drain Incineration Licensed High-Temp Incineration (Final Disposal) Haz_Solid->Incineration Licensed Contractor Haz_Liquid->Incineration Licensed Contractor

Figure 1: Segregation and disposal pathways for MTS-Bn-OH laboratory waste.

References

  • Fisher Scientific (Toronto Research Chemicals). "4-(Hydroxymethyl)benzyl Methanethiosulfonate, TRC 25 mg".[Link][6]

  • Bio-Protocol. "Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method".[Link][1]

  • ResearchGate. "The Substituted-Cysteine Accessibility Method (SCAM) to Elucidate Membrane Protein Structure". [Link][2]

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Handling

Mastering the Handling of 4-(Hydroxymethyl)benzyl Methanethiosulfonate: A Guide to Safety and Operational Excellence

For Researchers, Scientists, and Drug Development Professionals The effective and safe utilization of sulfhydryl-reactive reagents is paramount in advancing drug development and scientific research. 4-(Hydroxymethyl)benz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The effective and safe utilization of sulfhydryl-reactive reagents is paramount in advancing drug development and scientific research. 4-(Hydroxymethyl)benzyl Methanethiosulfonate (HMB-MTS) is a valuable tool in this arena, enabling precise modification of cysteine residues in proteins. However, its reactivity necessitates a thorough understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe handling, use, and disposal of HMB-MTS, grounded in established safety protocols and chemical principles.

Immediate Safety and Hazard Information

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Likely to cause skin and serious eye irritation.[2]

  • Reactivity: Reacts specifically and rapidly with thiols.[3]

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are fundamental to mitigating the risks associated with HMB-MTS. The following table outlines the minimum required PPE, with explanations rooted in the chemical nature of methanethiosulfonates.

PPE CategorySpecificationRationale and Causality
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are tested against chemicals.[4][5]Methanethiosulfonates can be absorbed through the skin.[1] Nitrile and neoprene gloves offer good resistance to a range of chemicals. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[4][6]
Eye/Face Protection Safety goggles with side shields or a face shield.[2][7]Protects against accidental splashes of the reagent, which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[7]
Skin and Body Protection Laboratory coat.A lab coat prevents direct contact of the chemical with skin and personal clothing.[7]
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.[8]Handling HMB-MTS in a fume hood minimizes the inhalation of any potentially harmful vapors or aerosols.[9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling HMB-MTS is crucial for both safety and experimental success. The following workflow provides a procedural guide for its use.

Experimental Workflow: From Receipt to Reaction

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction a Inspect Container b Don Appropriate PPE a->b c Work in Fume Hood b->c d Prepare Solutions c->d e Controlled Dispensing d->e f Reaction Setup e->f g Monitor Reaction f->g h Quench Reaction (if necessary) g->h i Segregate Waste h->i j Decontaminate Glassware & Surfaces i->j cluster_waste_collection Waste Collection cluster_neutralization Neutralization (if applicable) cluster_disposal Final Disposal a Segregate HMB-MTS Waste b Use Labeled, Compatible Containers a->b c Solid & Liquid Waste Separation a->c d Consult Institutional Guidelines b->d c->d e Consider Chemical Quenching f Arrange for Hazardous Waste Pickup e->f g Maintain Disposal Records f->g

Caption: A structured approach to the safe disposal of HMB-MTS waste.

Disposal Protocols:

  • Waste Segregation: All materials contaminated with HMB-MTS, including unused reagent, reaction mixtures, contaminated gloves, and paper towels, must be collected as hazardous waste. [8]Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Use clearly labeled, sealed, and compatible containers for waste collection. [11]For liquid waste, ensure the container is not overfilled.

  • Chemical Inactivation (Consult EHS): For larger quantities of waste, chemical inactivation prior to disposal may be an option. Methanethiosulfonates can be hydrolyzed, and this process can be pH-dependent. [12]However, any neutralization or inactivation procedure should only be performed after consulting with and receiving approval from your institution's EHS department.

  • Final Disposal: All HMB-MTS waste must be disposed of through a licensed hazardous waste disposal company. [1]Contact your institution's EHS office to arrange for pickup.

Spill and Emergency Response

In the event of a spill, immediate and appropriate action is critical to minimize exposure and contamination.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). [13] 3. Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable cleaning agent. [13]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS office.

    • Prevent entry to the affected area.

    • Allow only trained emergency responders to handle the cleanup.

By adhering to these guidelines, researchers can confidently and safely utilize 4-(Hydroxymethyl)benzyl Methanethiosulfonate in their work, fostering a secure laboratory environment and ensuring the generation of reliable scientific data.

References

  • TCI Chemicals. (2025, November 16). SAFETY DATA SHEET: S-Methyl Methanethiosulfonate.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Selective Hydrolysis of Methanesulfonate Esters.
  • Santa Cruz Biotechnology. (n.d.). Methyl Methanethiosulfonate.
  • Santa Cruz Biotechnology. (2015, April 22). SAFETY DATA SHEET: Methyl Methanethiosulfonate.
  • Organic Syntheses. (2024, October 30). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride.
  • ResearchGate. (n.d.). Thermal decomposition and dehydration kinetic studies on hydrated Co(II) methanesulfonate.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from Queen Mary University of London website.
  • ResearchGate. (2025, August 5). Thermal decomposition of metal methanesulfonates in air.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Herbilabs Labware. (2026, March 26). Laboratory reagent handling: best practices for safety.
  • Scilit. (n.d.). Selective Hydrolysis of Methanesulfonate Esters.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • PMC. (2012, July 6). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid.
  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • PubMed. (2024, December 30). Mass casualty decontamination following a chemical incident: evaluating improvised and interim decontamination protocols in a controlled cross-over volunteer study.
  • The Ohio State University. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
  • PubMed. (2003, January 15). Hydrolysis of proteins with methanesulfonic acid for improved HPLC-ICP-MS determination of seleno-methionine in yeast and nuts.
  • PMC. (2012, June 8). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • PubMed. (n.d.). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate.
  • EPA OSC Response. (n.d.). Hand Protection Chemical Resistance Guide.
  • Lab Logistics Group. (n.d.). LLG-Gloves Nitrile Chemical resistance.
  • Michigan State University. (n.d.). Spill and Cleaning Protocol | Environmental Health & Safety.
  • University of Pittsburgh. (n.d.). Spills and Emergencies | Radiation Safety.
  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)benzyl Methanethiosulfonate.
  • EPA NEPS. (n.d.). Methods to Treat, Control and Monitor Spilled Hazardous Materials.
  • Washington State University. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION by JESSICA RENEE KNIGHT.
  • PMC. (n.d.). Thermal Decomposition Mechanism for Ethanethiol.
  • MDPI. (2018, May 3). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization.
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE
Reactant of Route 2
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE
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